molecular formula C13H20O B1619153 1-Phenyl-1-heptanol CAS No. 614-54-0

1-Phenyl-1-heptanol

Cat. No.: B1619153
CAS No.: 614-54-0
M. Wt: 192.3 g/mol
InChI Key: UAJVCELPUNHGKE-UHFFFAOYSA-N
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Description

1-Phenyl-1-heptanol is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67900. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

614-54-0

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

IUPAC Name

1-phenylheptan-1-ol

InChI

InChI=1S/C13H20O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10,13-14H,2-4,8,11H2,1H3

InChI Key

UAJVCELPUNHGKE-UHFFFAOYSA-N

SMILES

CCCCCCC(C1=CC=CC=C1)O

Canonical SMILES

CCCCCCC(C1=CC=CC=C1)O

Origin of Product

United States

Foundational & Exploratory

1-Phenyl-1-heptanol structural isomers and properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the structural isomers of 1-phenyl-1-heptanol, designed for researchers, scientists, and drug development professionals.

Introduction

Phenylheptanols are a class of organic compounds containing a phenyl group and a hydroxyl group attached to a seven-carbon heptane chain. The specific positions of these two functional groups give rise to a wide array of structural isomers, each with potentially unique physical, chemical, and biological properties. This document provides a detailed examination of this compound and its key structural isomers, focusing on their properties, synthesis, and analytical characterization. The variance in the spatial arrangement of the phenyl and hydroxyl groups can significantly influence factors such as receptor binding, metabolic stability, and pharmacokinetic profiles, making a thorough understanding of these isomers crucial for applications in medicinal chemistry and materials science.

Structural Isomers of Phenylheptanol

The parent compound, this compound, features both the phenyl and hydroxyl groups on the first carbon of the heptane chain. Its structural isomers can be broadly categorized by the positional changes of these two groups. The primary isomers include those where the phenyl group's position is varied along the heptanol backbone and where the hydroxyl group is relocated.

Key examples of such isomers include:

  • This compound: The primary subject, with both groups on the benzylic carbon.

  • 2-Phenyl-1-heptanol: The phenyl group is on the second carbon.

  • 3-Phenyl-1-heptanol: The phenyl group is on the third carbon.

  • 7-Phenyl-1-heptanol: The phenyl group is at the terminal end of the chain.

Each of these isomers, with the exception of 7-phenyl-1-heptanol, is chiral and thus exists as a pair of enantiomers, further diversifying the range of unique chemical entities.

Physicochemical Properties of Phenylheptanol Isomers

The physical and chemical properties of phenylheptanol isomers are dictated by the location of the phenyl and hydroxyl groups. These properties are critical for predicting their behavior in various systems, including their solubility, reactivity, and suitability for specific applications. Quantitative data for several key isomers are summarized in Table 1.

PropertyThis compound2-Phenyl-1-heptanol3-Phenyl-1-heptanol7-Phenyl-1-heptanol
CAS Number 10487-73-769405-27-879631-09-339641-83-1
Molecular Formula C₁₃H₂₀OC₁₃H₂₀OC₁₃H₂₀OC₁₃H₂₀O
Molecular Weight 192.30 g/mol 192.30 g/mol 192.30 g/mol 192.30 g/mol
Boiling Point 119-121 °C (0.5 mmHg)134-136 °C (2 mmHg)142-143 °C (15 mmHg)155 °C (15 mmHg)
Density 0.959 g/mL at 25 °C0.96 g/mL at 25 °C0.949 g/mL at 25 °C0.941 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.5111.5121.5091.506

Table 1: Comparative physicochemical properties of selected phenylheptanol isomers.

Experimental Protocols

The synthesis and characterization of phenylheptanol isomers involve standard organic chemistry techniques. The following sections detail common experimental methodologies.

Synthesis of this compound via Grignard Reaction

A prevalent method for synthesizing this compound is the Grignard reaction, which involves the nucleophilic addition of a Grignard reagent to an aldehyde.

Materials:

  • Magnesium turnings

  • Iodine (catalyst)

  • Dry diethyl ether or THF

  • Bromobenzene

  • Heptanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings and a crystal of iodine are placed under an inert atmosphere (e.g., nitrogen or argon). A solution of bromobenzene in dry ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Reaction with Aldehyde: Once the Grignard reagent is formed, the flask is cooled in an ice bath. A solution of heptanal in dry ether is then added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

  • Purification: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel.

G cluster_reagents Starting Materials cluster_process Reaction & Purification Bromobenzene Bromobenzene Grignard_Formation 1. Form Phenylmagnesium Bromide in Dry Ether Bromobenzene->Grignard_Formation Mg Magnesium (Mg) Mg->Grignard_Formation Heptanal Heptanal Addition 2. Add Heptanal (Nucleophilic Addition) Heptanal->Addition Grignard_Formation->Addition Grignard Reagent Quench 3. Quench with aq. NH4Cl Addition->Quench Extract 4. Extract with Diethyl Ether Quench->Extract Purify 5. Dry and Purify (Distillation/Chromatography) Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural verification of phenylheptanol isomers is routinely performed using ¹H and ¹³C NMR spectroscopy.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified phenylheptanol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Typical ¹H NMR spectral features for this compound in CDCl₃ include a triplet corresponding to the terminal methyl group of the heptyl chain, multiplets for the methylene protons, a characteristic multiplet for the proton on the carbon bearing the hydroxyl and phenyl groups (the benzylic proton), and signals in the aromatic region for the phenyl protons. The hydroxyl proton often appears as a broad singlet.

Potential Applications and Biological Activity

While comprehensive biological data for all isomers is not widely available, related structures suggest potential applications. Phenyl alcohols are known to possess antimicrobial and anesthetic properties. Furthermore, chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals. The specific stereochemistry of chiral phenylheptanols can be critical for their interaction with biological targets, such as enzymes and receptors. For instance, some studies have explored related compounds as potential modulators of specific signaling pathways, although detailed public data on this compound itself is limited.

The logical relationship for evaluating a novel isomer in a drug discovery context is outlined below.

G Isomer Synthesized Phenylheptanol Isomer Screen Primary Biological Screening (e.g., Cell-based Assays) Isomer->Screen Hit_Ident Hit Identification Screen->Hit_Ident Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_Ident->Lead_Opt Active Inactive Inactive Hit_Ident->Inactive Inactive Preclinical Preclinical Studies (In vivo efficacy, toxicology) Lead_Opt->Preclinical

An In-depth Technical Guide to the Enantioselective Synthesis of 1-Phenyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral alcohols are fundamental building blocks in the synthesis of pharmaceuticals and fine chemicals. Specifically, enantiomerically pure 1-phenyl-1-heptanol serves as a valuable intermediate and a target for methodological studies in asymmetric synthesis. This technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of this compound. The core focus is on the asymmetric reduction of the prochiral ketone, heptanophenone, through three leading methodologies: Noyori asymmetric hydrogenation, Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic methods. An alternative approach involving the enantioselective addition of an organometallic reagent to benzaldehyde is also discussed. This document presents detailed experimental protocols, comparative data in tabular format, and visual diagrams of key workflows and catalytic cycles to facilitate understanding and application by professionals in chemical research and development.

Introduction

The stereochemistry of a molecule is a critical determinant of its biological activity. In the pharmaceutical industry, the demand for enantiomerically pure compounds is driven by the need to develop drugs with improved therapeutic indices and reduced side effects. Optically active secondary alcohols are ubiquitous structural motifs in many biologically active compounds.[1] The enantioselective synthesis of these alcohols from prochiral ketones is one of the most efficient methods to establish a chiral center.[2]

This compound is a chiral secondary alcohol whose synthesis represents a model system for the development and optimization of asymmetric catalytic reactions. The primary precursor for its synthesis via reduction is 1-phenyl-1-heptanone, commonly known as heptanophenone. This prochiral ketone can be readily synthesized via the Friedel-Crafts acylation of benzene with heptanoyl chloride.[3] This guide details the subsequent, critical step: the enantioselective conversion of heptanophenone to a single enantiomer of this compound.

Synthetic Strategies Overview

The predominant strategies for synthesizing enantiopure this compound focus on creating the chiral carbinol center with high stereocontrol. The logical flow of these approaches, starting from the common precursor, is outlined below.

G cluster_start Precursor Synthesis cluster_reduction Asymmetric Reduction Methods cluster_alkylation Alternative Strategy cluster_product Chiral Product Benzene Benzene Heptanophenone Heptanophenone Benzene->Heptanophenone Friedel-Crafts Acylation HeptanoylCl Heptanoyl Chloride HeptanoylCl->Heptanophenone CBS Corey-Bakshi-Shibata (CBS) Reduction Heptanophenone->CBS Noyori Noyori Asymmetric Hydrogenation Heptanophenone->Noyori Enzymatic Biocatalytic Reduction Heptanophenone->Enzymatic Product (R)- or (S)-1-Phenyl- 1-heptanol CBS->Product Noyori->Product Enzymatic->Product Benzaldehyde Benzaldehyde AsymAdd Asymmetric Addition Benzaldehyde->AsymAdd HexylReagent Hexyl Organometallic Reagent HexylReagent->AsymAdd AsymAdd->Product

Figure 1: Overall synthetic pathways to enantiopure this compound.

Asymmetric Reduction of Heptanophenone

The most direct route to enantiopure this compound is the asymmetric reduction of its corresponding prochiral ketone, heptanophenone. Several powerful catalytic systems have been developed for this transformation.

Noyori Asymmetric Hydrogenation

Developed by Ryōji Noyori, this Nobel Prize-winning method utilizes chiral ruthenium-diphosphine-diamine complexes to catalyze the hydrogenation of ketones with high efficiency and enantioselectivity.[4][5] The reaction is prized for its high atom economy, using molecular hydrogen (H₂) as the reductant, and its applicability to industrial-scale synthesis due to very low catalyst loadings (high turnover numbers).[4][6]

The catalytic cycle for the Noyori hydrogenation involves the coordination of the ketone to the ruthenium complex, followed by the transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group, forming the alcohol product and regenerating the catalyst.

Noyori_Cycle Noyori Asymmetric Hydrogenation Cycle Catalyst Ru(II)-BINAP-Diamine [Catalyst] ActiveCatalyst RuH₂(II)-BINAP-Diamine [Active Hydride Species] Catalyst->ActiveCatalyst H₂ activation H2 H₂ TS Six-Membered Transition State ActiveCatalyst->TS Ketone Coordination Ketone Heptanophenone (Substrate) Ketone->TS ProductComplex [Ru(II)-Product Complex] TS->ProductComplex Hydride & Proton Transfer ProductComplex->Catalyst Product Release Product This compound (Product) ProductComplex->Product CBS_Cycle Corey-Bakshi-Shibata (CBS) Reduction Cycle Catalyst (S)-CBS Catalyst (Oxazaborolidine) CatBorane Catalyst-BH₃ Complex (Lewis Acid-Base Adduct) Catalyst->CatBorane Coordination to N Borane BH₃ Borane->CatBorane CoordComplex Coordinated Ketone Complex (RL away from catalyst R') CatBorane->CoordComplex Ketone binds to B Ketone Heptanophenone (RL > RS) Ketone->CoordComplex Alkoxyborane Product-Alkoxyborane CoordComplex->Alkoxyborane Intramolecular Hydride Transfer Alkoxyborane->Catalyst Product Release & Catalyst Regen. Product (R)-1-Phenyl-1-heptanol Alkoxyborane->Product Workup (H₂O)

References

A Technical Guide to the Synthesis of Chiral 1-Phenyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral alcohols are critical building blocks in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can dictate its biological activity. 1-Phenyl-1-heptanol, a chiral secondary alcohol, serves as a valuable precursor for the synthesis of more complex chiral molecules. The ability to produce this alcohol in an enantiomerically pure form is therefore of significant interest. This technical guide provides an in-depth overview of the primary strategies for obtaining enantiomerically enriched this compound: the kinetic resolution of the racemic alcohol and the asymmetric reduction of its precursor ketone, heptanophenone. This document details the experimental methodologies, presents comparative data, and illustrates the synthetic pathways.

Strategies for Chiral Synthesis

Two principal pathways are commonly employed for the synthesis of chiral this compound:

  • Kinetic Resolution of Racemic this compound: This method involves the selective reaction of one enantiomer in a racemic mixture, typically catalyzed by an enzyme, leaving the other enantiomer unreacted and thus enriched. Lipases are frequently used for the enantioselective acylation of alcohols.

  • Asymmetric Reduction of Heptanophenone: This more direct approach involves the enantioselective reduction of the prochiral ketone, heptanophenone (also known as hexyl phenyl ketone), to the desired chiral alcohol using a chiral catalyst. Prominent methods include the Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation (ATH).

Method 1: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used and robust method for separating enantiomers of chiral alcohols. The process relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase. This results in the formation of an ester from one enantiomer, while the other enantiomer remains largely as the alcohol. The resulting ester and unreacted alcohol can then be separated.

Experimental Protocol: Lipase-Catalyzed Acylation

The following is a generalized protocol based on successful resolutions of structurally similar secondary alcohols.

  • Materials:

    • Racemic this compound

    • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

    • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

    • Anhydrous organic solvent (e.g., n-heptane, toluene)

    • Molecular sieves (optional, to maintain anhydrous conditions)

  • Procedure:

    • To a solution of racemic this compound in the chosen anhydrous solvent, add the immobilized lipase.

    • Add the acyl donor to the mixture. The molar ratio of the acyl donor to the alcohol is a critical parameter to optimize.

    • The reaction mixture is agitated (stirred or shaken) at a controlled temperature (typically ranging from 30°C to 60°C).

    • The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess (ee) of both the remaining alcohol and the formed ester.

    • The reaction is quenched when the desired conversion (ideally close to 50%) is reached to maximize the enantiomeric purity of both products.

    • The enzyme is removed by filtration.

    • The resulting mixture of the ester and the unreacted alcohol is separated by column chromatography.

    • The optically active alcohol is isolated, and the ester can be hydrolyzed to obtain the other enantiomer of the alcohol if desired.

Quantitative Data for Lipase-Catalyzed Resolution of Analogous Alcohols
SubstrateLipaseAcyl DonorSolventTemp (°C)Conversion (%)ProductEnantiomeric Excess (ee%)
(R,S)-1-phenylethanolBurkholderia cepacia LipaseVinyl Acetaten-heptane/[EMIM][BF4]-40.1(R)-1-phenylethyl acetate98.9[1]
(R,S)-1-phenyl-1-propanolNovozym 435Lauric AcidToluene50~50(S)-1-phenyl-1-propanol95[2]

Workflow for Kinetic Resolution

G racemate Racemic (R/S)-1-Phenyl-1-heptanol lipase Lipase (e.g., Novozym 435) + Acyl Donor (e.g., Vinyl Acetate) in Organic Solvent racemate->lipase reaction Enantioselective Acylation lipase->reaction separation Separation (Chromatography) reaction->separation Mixture of (S)-Alcohol and (R)-Ester s_alcohol (S)-1-Phenyl-1-heptanol (Unreacted) separation->s_alcohol r_ester (R)-1-Phenylheptyl Acetate (Product) separation->r_ester hydrolysis Hydrolysis r_ester->hydrolysis r_alcohol (R)-1-Phenyl-1-heptanol hydrolysis->r_alcohol

Workflow for Lipase-Catalyzed Kinetic Resolution.

Method 2: Asymmetric Reduction of Heptanophenone

The direct asymmetric reduction of the prochiral ketone, heptanophenone, offers a more atom-economical route to a single enantiomer of this compound. Two highly effective and widely used methods are the Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation.

A. Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful method for the enantioselective reduction of a wide range of ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[3][4][5]

  • Materials:

    • Heptanophenone

    • Chiral oxazaborolidine catalyst (e.g., (R)- or (S)-Me-CBS)

    • Borane source (e.g., BH₃·THF or BH₃·SMe₂)

    • Anhydrous aprotic solvent (e.g., THF)

  • Procedure:

    • The chiral oxazaborolidine catalyst (typically 5-10 mol%) is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled (e.g., to 0°C or -20°C).

    • The borane source is added dropwise to the catalyst solution.

    • A solution of heptanophenone in the anhydrous solvent is then added slowly to the catalyst-borane mixture.

    • The reaction is stirred at the controlled temperature until completion, as monitored by TLC or GC.

    • The reaction is carefully quenched by the slow addition of a protic solvent, such as methanol.

    • An acidic or basic workup is performed to hydrolyze the resulting borate ester.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by column chromatography to yield the enantiomerically enriched this compound.

B. Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is another highly efficient method that uses a hydrogen donor (e.g., isopropanol or formic acid) in the presence of a chiral transition metal catalyst, typically based on ruthenium.

  • Materials:

    • Heptanophenone

    • Ruthenium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)

    • Chiral ligand (e.g., (S,S)- or (R,R)-TsDPEN)

    • Hydrogen source (e.g., a mixture of formic acid and triethylamine, or isopropanol with a base)

    • Solvent (e.g., dichloromethane, isopropanol)

  • Procedure:

    • The ruthenium precursor and the chiral ligand are dissolved in the solvent under an inert atmosphere to form the active catalyst in situ.

    • Heptanophenone is added to the catalyst solution.

    • The hydrogen source is then added to initiate the reaction.

    • The mixture is stirred at a controlled temperature (often room temperature to 40°C) until the reaction is complete.

    • The reaction mixture is worked up by removing the solvent and partitioning the residue between water and an organic solvent.

    • The organic layer is washed, dried, and concentrated.

    • The resulting chiral alcohol is purified by column chromatography.

Expected Performance of Asymmetric Reduction Methods

While specific experimental data for the asymmetric reduction of heptanophenone is not available in the immediate search results, high enantioselectivities and yields are generally expected for these reliable methods when applied to simple aryl alkyl ketones.

MethodCatalyst SystemReductant / H-SourceTypical ee%Typical Yield%
CBS ReductionChiral OxazaborolidineBorane (BH₃)>90>85
Asymmetric Transfer HydrogenationRu(II)/Chiral DiamineFormic Acid/Triethylamine or Isopropanol>95>90

Workflow for Asymmetric Reduction

G ketone Heptanophenone catalyst Chiral Catalyst (e.g., (S)-CBS or (R,R)-Ru/TsDPEN) + Reductant (e.g., BH₃ or HCOOH/NEt₃) ketone->catalyst reaction Asymmetric Reduction catalyst->reaction workup Workup & Purification reaction->workup alcohol Enantiomerically Pure (R)- or (S)-1-Phenyl-1-heptanol workup->alcohol

Workflow for Asymmetric Reduction of Heptanophenone.

Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved through two primary strategies. Lipase-catalyzed kinetic resolution offers a reliable method for separating a racemic mixture, providing access to both enantiomers, albeit with a theoretical maximum yield of 50% for each. For a more direct and atom-economical approach, the asymmetric reduction of heptanophenone via methods such as the CBS reduction or asymmetric transfer hydrogenation are powerful alternatives that can provide high yields and excellent enantioselectivities of a single, desired enantiomer. The choice of method will depend on factors such as the availability of starting materials and reagents, desired scale, and the specific enantiomer required for subsequent synthetic steps. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of chiral synthesis and drug development.

References

Spectroscopic Profile of 1-Phenyl-1-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenyl-1-heptanol, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers critical insights for researchers, scientists, and professionals engaged in drug development and organic chemistry.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound (CAS No: 614-54-0, Molecular Formula: C₁₃H₂₀O, Molecular Weight: 192.30 g/mol ).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
14.1CH₃ (C7)
22.6CH₂ (C6)
25.9CH₂ (C5)
31.8CH₂ (C4)
38.8CH₂ (C3)
75.0CH-OH (C1)
125.8Aromatic CH
127.2Aromatic CH
128.2Aromatic CH
145.0Aromatic C (quaternary)

Note: This data is based on publicly available spectra and may vary slightly depending on the experimental conditions.

¹H NMR Data

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentIntensity
~3370O-H stretch (alcohol)Broad, Strong
3085, 3062, 3029C-H stretch (aromatic)Medium
2954, 2929, 2857C-H stretch (aliphatic)Strong
1603, 1494, 1466, 1454C=C stretch (aromatic ring)Medium to Weak
1028C-O stretch (alcohol)Strong
759, 700C-H out-of-plane bend (monosubstituted benzene)Strong

Note: The IR spectrum was obtained from a thin film of the neat liquid.[1]

Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
192~5[M]⁺ (Molecular Ion)
174~10[M - H₂O]⁺
107100[C₇H₇O]⁺ (Benzylic cleavage)
91~40[C₇H₇]⁺ (Tropylium ion)
79~30[C₆H₇]⁺
77~25[C₆H₅]⁺ (Phenyl cation)

Note: This data is based on Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum was likely acquired on a Bruker AM-270 spectrometer.[1] A typical protocol for obtaining such a spectrum involves:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the carbon frequency. Standard acquisition parameters for a ¹³C NMR spectrum are set, including a sufficient number of scans to achieve an adequate signal-to-noise ratio, a relaxation delay to allow for full magnetization recovery between pulses, and a spectral width that encompasses all expected carbon signals.

  • Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final frequency-domain spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

The FTIR spectrum was recorded on a Bruker IFS 85 spectrometer using a film technique.[1] A general procedure for this method is as follows:

  • Sample Preparation: A drop of neat this compound is placed between two infrared-transparent salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

  • Background Spectrum: A background spectrum of the clean, empty salt plates is recorded. This is necessary to subtract the absorbance of the plates and any atmospheric water and carbon dioxide from the sample spectrum.

  • Sample Spectrum: The salt plates containing the sample are placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A typical protocol would involve:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

  • Gas Chromatography: A small volume of the sample solution is injected into the gas chromatograph. The GC separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column. The oven temperature is typically programmed to ramp from a low to a high temperature to ensure good separation.

  • Ionization: As the this compound elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec IR Spectrometer Prep_IR->IR_Spec GC_MS_System GC-MS System Prep_MS->GC_MS_System NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Splitting) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) GC_MS_System->MS_Data Interpretation Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

Physical and chemical properties of 1-Phenyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 1-Phenyl-1-heptanol (CAS: 614-54-0). The information is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound, also known as α-hexylbenzyl alcohol, is a secondary alcohol. Its core properties are summarized below.

PropertyValueReference
Molecular Formula C₁₃H₂₀O[1][2][3]
Molecular Weight 192.30 g/mol [3][4]
IUPAC Name 1-phenylheptan-1-ol[3]
CAS Number 614-54-0[2][3]
Density 0.9460 g/cm³[1][2]
Boiling Point 275°C (estimated)[1][2]
Refractive Index 1.5024[1][2]
XLogP3-AA 3.9[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]

Synonyms: 1-phenylheptan-1-ol, phenyl heptanol, Hexylphenylcarbinol, Alpha-n-hexyl benzyl alcohol.[3][5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for obtaining reliable and reproducible results.

A common and efficient method for synthesizing this compound involves a two-step process: Friedel-Crafts acylation followed by ketone reduction.[6]

Methodology:

  • Step 1: Friedel-Crafts Acylation to form 1-phenylheptan-1-one.

    • Reaction: Benzene is acylated with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

    • Procedure:

      • To a flask equipped with a stirrer and reflux condenser, add anhydrous benzene and aluminum chloride under an inert atmosphere (e.g., argon or nitrogen).

      • Cool the mixture in an ice bath.

      • Slowly add heptanoyl chloride dropwise to the stirred mixture.

      • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).

      • Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.

      • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenylheptan-1-one.

  • Step 2: Reduction to this compound.

    • Reaction: The carbonyl group of 1-phenylheptan-1-one is reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄).

    • Procedure:

      • Dissolve the crude 1-phenylheptan-1-one in a suitable solvent, such as methanol or ethanol.

      • Cool the solution in an ice bath.

      • Add sodium borohydride portion-wise to the stirred solution.

      • Stir the reaction mixture for 1-2 hours at room temperature.

      • Neutralize the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1M HCl).

      • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

      • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the resulting crude this compound by vacuum distillation.

G Synthesis Workflow: this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction start Benzene + Heptanoyl Chloride catalyst AlCl3 (Lewis Acid) start->catalyst React with ketone 1-phenylheptan-1-one catalyst->ketone Forms reducer NaBH4 in Ethanol ketone->reducer Reduce with product This compound reducer->product Yields

Caption: Synthesis workflow for this compound.

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Methodology: A dilute solution of the sample in a volatile solvent is injected into the GC. The compound is separated based on its boiling point and polarity on a capillary column. The mass spectrometer fragments the eluted compound, providing a unique mass spectrum that confirms its molecular weight and structure.

    • Expected Results: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (192.3 g/mol ).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Methodology: ¹H and ¹³C NMR spectra are recorded by dissolving the sample in a deuterated solvent (e.g., CDCl₃).

    • Expected Results:

      • ¹H NMR: Will show distinct signals for the aromatic protons on the phenyl group, the carbinol proton (-CHOH), and the aliphatic protons of the heptyl chain.

      • ¹³C NMR: Will display unique peaks for each carbon atom, including those in the phenyl ring, the carbon bearing the hydroxyl group, and the carbons in the alkyl chain. Data for this compound is available in spectral databases.[3]

  • Infrared (IR) Spectroscopy:

    • Methodology: An IR spectrum is obtained, typically using a thin film of the liquid sample.

    • Expected Results: A characteristic broad absorption band will be observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Additional peaks corresponding to C-H (aromatic and aliphatic) and C-O stretching will also be present.[3]

G Properties of this compound cluster_phys Physical Properties cluster_chem Chemical & Structural Info cluster_analyt Analytical Data center This compound formula Formula: C13H20O center->formula mw MW: 192.30 g/mol center->mw density Density: 0.946 g/cm³ center->density bp BP: ~275 °C center->bp iupac IUPAC: 1-phenylheptan-1-ol center->iupac cas CAS: 614-54-0 center->cas class Class: Secondary Alcohol center->class nmr NMR (1H, 13C) center->nmr ms GC-MS center->ms ir IR Spectroscopy center->ir

Caption: Key properties of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not detailed in the search, general precautions for similar secondary alcohols and combustible liquids should be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7][8] Keep away from heat, sparks, open flames, and other sources of ignition.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for several minutes.[8]

    • Skin: Wash off with soap and plenty of water.[8]

    • Ingestion: If swallowed, rinse mouth with water and seek medical advice.

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

A Comprehensive Technical Guide to the Synthesis and Reactions of 1-Phenyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis and key reactions of 1-Phenyl-1-heptanol, a secondary benzylic alcohol with potential applications in various fields of chemical research and development. This document details common synthetic routes, including Grignard reactions and the reduction of heptanophenone, and explores subsequent reactions such as oxidation, esterification, and etherification. Quantitative data is summarized in structured tables, and detailed experimental protocols for key transformations are provided. Furthermore, this guide includes visualizations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of the molecular interactions and procedural steps involved.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through two primary methodologies: the Grignard reaction, offering a direct route, and a two-step process involving Friedel-Crafts acylation followed by the reduction of the resulting ketone.

Grignard Reaction

The Grignard reaction provides a versatile and direct method for the formation of the carbon-carbon bond necessary to construct this compound.[1][2] This can be approached in two ways: by reacting phenylmagnesium bromide with heptanal, or by reacting heptylmagnesium bromide with benzaldehyde. The general principle involves the nucleophilic attack of the organomagnesium compound on the carbonyl carbon of the aldehyde.[1]

Reaction Scheme:

  • Route A: Phenylmagnesium bromide + Heptanal → this compound

  • Route B: Heptylmagnesium bromide + Benzaldehyde → this compound

ReactantsReagentsSolventTypical Yield (%)Reference
Phenylmagnesium bromide, HeptanalMg, Bromobenzene, HeptanalDiethyl ether or THF60-80 (estimated)[1]
Heptylmagnesium bromide, BenzaldehydeMg, 1-Bromoheptane, BenzaldehydeDiethyl ether or THF60-80 (estimated)[2]

Experimental Protocol: Synthesis of this compound via Grignard Reaction (Route A)

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Heptanal

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Prepare a solution of heptanal in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the heptanal solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding 1 M hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Friedel-Crafts Acylation and Reduction

An alternative and widely used method involves the Friedel-Crafts acylation of benzene with heptanoyl chloride to form heptanophenone, followed by the reduction of the ketone to the desired secondary alcohol.[3][4] This two-step approach is often favored for its scalability and the commercial availability of the starting materials.[5]

Reaction Scheme:

Step 1: Friedel-Crafts Acylation Benzene + Heptanoyl chloride --(AlCl₃)--> Heptanophenone

Step 2: Reduction Heptanophenone --(NaBH₄ or LiAlH₄)--> this compound

ReactionReactantsCatalyst/ReagentSolventTypical Yield (%)Reference
Friedel-Crafts AcylationBenzene, Heptanoyl chlorideAlCl₃Benzene (solvent and reactant) or CS₂85-95[5][6]
ReductionHeptanophenoneNaBH₄Methanol or Ethanol>95[3]
ReductionHeptanophenoneLiAlH₄Diethyl ether or THF>95[3]

Experimental Protocol: Synthesis of Heptanophenone via Friedel-Crafts Acylation

Materials:

  • Anhydrous aluminum chloride

  • Anhydrous benzene

  • Heptanoyl chloride

  • Ice

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous calcium chloride

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride and anhydrous benzene.

  • Cool the mixture in an ice bath with stirring.

  • Add heptanoyl chloride dropwise from the dropping funnel at a rate that maintains the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, and then at 50-60°C for 1 hour until the evolution of HCl gas ceases.

  • Cool the reaction mixture and pour it slowly onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • The resulting heptanophenone can be purified by vacuum distillation.

Experimental Protocol: Reduction of Heptanophenone to this compound

Materials:

  • Heptanophenone

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve heptanophenone in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.

Reactions of this compound

As a secondary benzylic alcohol, this compound can undergo a variety of reactions, including oxidation to the corresponding ketone, esterification to form esters, and etherification to produce ethers.

Oxidation

The oxidation of this compound to heptanophenone is a common transformation.[7][8] Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) are often employed to avoid over-oxidation to carboxylic acids.[7][9]

Reaction Scheme:

This compound --(PCC)--> Heptanophenone

ReactantOxidizing AgentSolventTypical Yield (%)Reference
This compoundPyridinium Chlorochromate (PCC)Dichloromethane (DCM)80-95 (estimated)[7][8]

Experimental Protocol: Oxidation of this compound to Heptanophenone

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • In a round-bottom flask, suspend PCC in anhydrous DCM.

  • To this stirred suspension, add a solution of this compound in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain heptanophenone.

Esterification

This compound can be readily esterified with acyl chlorides or acid anhydrides in the presence of a base or an acid catalyst to form the corresponding esters.[10][11]

Reaction Scheme (with Propionyl Chloride):

This compound + Propionyl chloride --(Pyridine)--> 1-Phenyl-1-heptyl propionate

ReactantsReagentSolventTypical Yield (%)Reference
This compound, Propionyl chloridePyridineDichloromethane (DCM)>90 (estimated)[10]

Experimental Protocol: Esterification of this compound with Propionyl Chloride

Materials:

  • This compound

  • Propionyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound and pyridine in DCM.

  • Cool the solution in an ice bath.

  • Add propionyl chloride dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding 1 M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the ester.

Etherification (Williamson Ether Synthesis)

The hydroxyl group of this compound can be converted into an ether via the Williamson ether synthesis.[1][12][13] This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.[12]

Reaction Scheme (with Methyl Iodide):

This compound + NaH → 1-Phenyl-1-heptoxide anion 1-Phenyl-1-heptoxide anion + Methyl iodide → 1-Methoxy-1-phenylheptane

ReactantsReagentsSolventTypical Yield (%)Reference
This compound, Methyl iodideSodium hydride (NaH)Tetrahydrofuran (THF) or Dimethylformamide (DMF)70-90 (estimated)[12][13]

Experimental Protocol: Etherification of this compound with Methyl Iodide

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Methyl iodide

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, wash sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.

  • Cool the suspension to 0°C.

  • Add a solution of this compound in anhydrous THF dropwise to the stirred suspension of sodium hydride.

  • Stir the mixture at room temperature for 30 minutes after the addition is complete to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0°C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the disappearance of the starting alcohol.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting ether can be purified by column chromatography.

Visualizations

Signaling Pathway Diagram

While the direct effects of this compound on specific signaling pathways are not extensively documented, a structurally related compound, 1-phenyl-2-pentanol, has been shown to modulate the Wnt/β-catenin signaling pathway. Given the structural similarity, it is plausible that this compound could interact with components of this pathway. The following diagram illustrates the canonical Wnt/β-catenin signaling pathway.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP56 LRP5/6 Co-receptor LRP56->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Destruction_Complex Destruction Complex Axin Axin APC APC beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Caption: Canonical Wnt/β-catenin signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis of this compound via the Friedel-Crafts acylation and subsequent reduction, followed by an oxidation reaction.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_reaction Reaction of this compound cluster_analysis Analysis Start Start: Benzene & Heptanoyl Chloride FC_Acylation Friedel-Crafts Acylation (AlCl₃ catalyst) Start->FC_Acylation Heptanophenone Intermediate: Heptanophenone FC_Acylation->Heptanophenone Reduction Reduction (NaBH₄) Heptanophenone->Reduction Product_Alcohol Product: This compound Reduction->Product_Alcohol Oxidation Oxidation (PCC) Product_Alcohol->Oxidation Purification Purification (Column Chromatography/Distillation) Product_Alcohol->Purification Product_Ketone Product: Heptanophenone Oxidation->Product_Ketone Product_Ketone->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Workflow for synthesis and subsequent oxidation.

Logical Relationship Diagram

The Ehrlich pathway describes the biosynthesis of higher alcohols (fusel alcohols) from amino acids in yeast. While not a direct synthesis of this compound, it provides a logical framework for the biological production of structurally related aromatic alcohols.

Ehrlich_Pathway Amino_Acid Amino Acid (e.g., Phenylalanine) Transamination Transamination (Aminotransferase) Amino_Acid->Transamination Keto_Acid α-Keto Acid (e.g., Phenylpyruvic acid) Transamination->Keto_Acid Decarboxylation Decarboxylation (Decarboxylase) Keto_Acid->Decarboxylation Aldehyde Aldehyde (e.g., Phenylacetaldehyde) Decarboxylation->Aldehyde Reduction Reduction (Alcohol Dehydrogenase) Aldehyde->Reduction Higher_Alcohol Higher Alcohol (e.g., 2-Phenylethanol) Reduction->Higher_Alcohol

Caption: The Ehrlich pathway for higher alcohol synthesis.

References

In-Depth Technical Guide to 2-Chlorobenzonitrile (CAS 614-54-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant biological activities of 2-Chlorobenzonitrile (CAS 614-54-0). The information is presented to support research, development, and safety management in laboratory and industrial settings.

Chemical and Physical Properties

2-Chlorobenzonitrile is a white to light yellow crystalline solid.[1] It is an important intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2]

PropertyValueReference
Molecular Formula C₇H₄ClN[3]
Molecular Weight 137.57 g/mol [3]
Appearance White to light yellow crystalline solid[1]
Melting Point 43-46 °C[4]
Boiling Point 232 °C[4]
Flash Point 108 °C (closed cup)[5]
Solubility Soluble in alcohol and ether; sparingly soluble in water (1 g/L)[6]
Density 1.18 g/cm³[7]
Vapor Pressure 0.06 mbar @ 20 °C[6]

Synthesis and Reactions

2-Chlorobenzonitrile is a versatile chemical intermediate. A primary industrial production method is the ammoxidation of 2-chlorotoluene.[1] It serves as a precursor for a variety of pharmaceutical and chemical entities.

Synthesis of 2-Cyano-4-nitroaniline

A key application of 2-chlorobenzonitrile is in the synthesis of 2-cyano-4-nitroaniline, an important dye intermediate.[2] This process typically involves nitration followed by ammonolysis.

Step 1: Nitration

  • In a suitable reaction vessel, dissolve 100g of 2-chlorobenzonitrile in 300g of sulfuric acid medium.

  • Cool the mixture to 5-10 °C.

  • Slowly add a nitrating mixture of nitric acid and sulfuric acid (e.g., a 0.75:1 mass ratio) while maintaining the temperature between 5-10 °C.

  • After the addition is complete, allow the reaction to proceed to completion.

  • The resulting nitrated compound is then diluted with water and filtered to isolate the nitrated material.

Step 2: Ammonolysis

  • Dissolve the nitrated material in an appropriate solvent, such as 375g of chlorobenzene.

  • Transfer the solution to a high-pressure reactor.

  • Introduce liquid ammonia and heat the mixture to the reaction temperature (e.g., 130 °C) under pressure (e.g., 3.6 MPa).

  • Monitor the reaction until completion, for instance, by liquid chromatography.

  • After the reaction, recover the solvent by distillation.

  • The resulting 2-cyano-4-nitroaniline is then isolated by filtration, washed to neutrality, and dried.

Below is a workflow diagram for the synthesis of 2-cyano-4-nitroaniline from 2-chlorobenzonitrile.

G cluster_synthesis Synthesis of 2-Cyano-4-nitroaniline start 2-Chlorobenzonitrile nitration Nitration (H₂SO₄, HNO₃) start->nitration Step 1 ammonolysis Ammonolysis (Liquid NH₃, Heat, Pressure) nitration->ammonolysis Step 2 product 2-Cyano-4-nitroaniline ammonolysis->product

Synthesis Workflow for 2-Cyano-4-nitroaniline

Safety and Toxicology

2-Chlorobenzonitrile is classified as harmful if swallowed or in contact with skin, and it causes serious eye irritation.[8]

Toxicological Data
TestSpeciesRouteValueReference
LD₅₀MouseOral> 300 mg/kg[9]
LD₅₀Rat (female)Oral396 mg/kg[10]
LD₅₀RabbitDermal340 - 600 mg/kg[10]
Skin IrritationRabbitDermalNo irritation (4h exposure)[10]
Eye IrritationRabbitOcularModerate eye irritation (24h)[10]
Experimental Protocols for Toxicological Assessment

The toxicological data for 2-chlorobenzonitrile are typically generated following standardized OECD guidelines.

  • Test Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.

  • Housing and Fasting: The animals are housed in individual cages under standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle). Food is withheld for a specified period before dosing, but water is available ad libitum.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance may be dissolved in a suitable vehicle if necessary. Several dose groups are used with a sufficient number of animals per group.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

  • Pathology: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.

  • Data Analysis: The LD₅₀ is calculated using a standard statistical method.

  • Test Animals: Healthy, young adult albino rabbits with intact skin are used.

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application: A 0.5 g amount of the solid test substance is applied to a small area (about 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing. The patch is applied for a 4-hour exposure period.

  • Observation: After the exposure period, the patch and any residual substance are removed. The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended up to 14 days if the responses are persistent.

  • Scoring: The degree of skin reaction is scored according to a standardized scale.

  • Test Animals: Healthy, young adult albino rabbits are used.

  • Application: A single dose of the test substance (e.g., 0.1 mL of a liquid or a specified weight of a solid) is instilled into the conjunctival sac of one eye of each animal. The eyelids are held together for about one second. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for ocular reactions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application. The observation period may be extended to assess the reversibility of any effects.

  • Scoring: Ocular lesions are scored based on a standardized system.

Relevance in Drug Development and Biological Pathways

2-Chlorobenzonitrile is a key starting material for several important pharmaceuticals. Understanding the biological pathways of these derivatives provides insight into the potential applications of novel compounds synthesized from this precursor.

Antihypertensive Drugs: Valsartan and the Angiotensin II Receptor Pathway

2-Chlorobenzonitrile is an essential building block in the synthesis of Valsartan, an angiotensin II receptor blocker (ARB) used to treat high blood pressure.[7][11] Valsartan acts by selectively blocking the AT₁ receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.

The signaling cascade initiated by the binding of Angiotensin II to the AT₁ receptor is complex and involves multiple downstream effectors that contribute to its physiological and pathophysiological effects.

G cluster_angiotensin Angiotensin II Receptor Signaling Pathway angII Angiotensin II at1r AT₁ Receptor angII->at1r gq11 Gq/11 at1r->gq11 plc PLC gq11->plc ip3 IP₃ plc->ip3 dag DAG plc->dag ca2 ↑ [Ca²⁺]i ip3->ca2 pkc PKC dag->pkc vasoconstriction Vasoconstriction ca2->vasoconstriction aldosterone Aldosterone Secretion ca2->aldosterone cell_growth Cell Growth & Proliferation pkc->cell_growth valsartan Valsartan (from 2-Chlorobenzonitrile) valsartan->at1r

Angiotensin II Receptor (AT₁) Signaling Pathway and Inhibition by Valsartan
Antimalarial Drugs: Nitroquine and the Mosquito Immune Response

2-Chlorobenzonitrile is a precursor for the antimalarial drug nitroquine.[2] Interestingly, nitroquine not only acts on the Plasmodium parasite but also modulates the immune system of the mosquito vector, Anopheles stephensi.[5][12] It has been shown to induce the melanization of Plasmodium oocysts, a key insect immune response. This involves the Thioester-containing protein 1 (TEP1) and the prophenoloxidase (PPO) activation cascade.[1][13]

TEP1 acts as an opsonin, marking the parasite for destruction. This triggers a serine protease cascade that ultimately cleaves inactive PPO into its active form, phenoloxidase (PO). PO then catalyzes the production of melanin, which encapsulates and kills the parasite.

G cluster_mosquito_immunity Mosquito Immune Response to Plasmodium plasmodium Plasmodium Oocyst tep1 TEP1 plasmodium->tep1 Binding sp_cascade Serine Protease Cascade tep1->sp_cascade Activation ppo Prophenoloxidase (PPO) sp_cascade->ppo Cleavage po Phenoloxidase (PO) ppo->po melanin Melanin Deposition po->melanin Catalysis parasite_death Parasite Death melanin->parasite_death Encapsulation nitroquine Nitroquine (from 2-Chlorobenzonitrile) nitroquine->tep1 Induces

TEP1/PPO Mediated Mosquito Immune Response Induced by Nitroquine
Anti-inflammatory Drug Development

Derivatives of 2-chlorobenzonitrile have shown potential as anti-inflammatory agents.[14] The development of non-steroidal anti-inflammatory drugs (NSAIDs) often targets the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are critical in the biosynthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are key players in the inflammatory response.

The logical relationship for the development of these anti-inflammatory agents is to synthesize derivatives of 2-chlorobenzonitrile that can inhibit these enzymatic pathways, thereby reducing the production of pro-inflammatory mediators.

G cluster_inflammation Anti-inflammatory Drug Development Logic arachidonic_acid Arachidonic Acid cox COX Pathway arachidonic_acid->cox lox 5-LOX Pathway arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation derivative 2-Chlorobenzonitrile Derivative derivative->cox derivative->lox

Targeting Inflammatory Pathways with 2-Chlorobenzonitrile Derivatives

References

Stereochemistry of 1-Phenyl-1-heptanol and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of 1-Phenyl-1-heptanol and its Derivatives

This guide offers a detailed exploration of the stereochemistry of this compound, a chiral secondary benzylic alcohol. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, resolution, and characterization of this compound and its derivatives. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from well-established methods for analogous chiral secondary benzylic alcohols to provide a comprehensive overview of the relevant techniques and principles.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₃H₂₀O.[1][2] Its structure features a chiral center at the carbon atom bonded to the hydroxyl group and the phenyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-phenyl-1-heptanol and (S)-1-phenyl-1-heptanol. The stereochemistry of such molecules is crucial in various fields, particularly in pharmaceuticals, where different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2] This guide details the synthetic routes to racemic and enantiopure this compound, methods for the resolution of its racemic mixtures, and analytical techniques for characterizing its stereoisomers.

Synthesis of Racemic this compound

The most common and efficient synthesis of racemic this compound involves a two-step process: Friedel-Crafts acylation of benzene followed by the reduction of the resulting ketone.[3][4]

Step 1: Friedel-Crafts Acylation to Heptanophenone

Benzene is acylated with heptanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce heptanophenone.[3][4]

Experimental Protocol (General):

  • To a cooled and stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), slowly add heptanoyl chloride.

  • Add benzene dropwise to the mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it over crushed ice and an acidic aqueous solution.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude heptanophenone can be purified by vacuum distillation.

Step 2: Reduction of Heptanophenone to this compound

The ketone group of heptanophenone is then reduced to a secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[3]

Experimental Protocol (General):

  • Dissolve heptanophenone in a suitable solvent (e.g., methanol or ethanol for NaBH₄, or diethyl ether/THF for LiAlH₄).

  • Cool the solution in an ice bath and add the reducing agent portion-wise.

  • Stir the reaction mixture until the ketone is completely consumed (monitored by TLC).

  • Carefully quench the reaction with water or a dilute acid.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and evaporate the solvent.

  • The resulting racemic this compound can be purified by column chromatography or distillation.

G Synthesis of Racemic this compound Benzene Benzene FriedelCrafts Friedel-Crafts Acylation Benzene->FriedelCrafts HeptanoylChloride Heptanoyl Chloride HeptanoylChloride->FriedelCrafts AlCl3 AlCl3 (Lewis Acid) AlCl3->FriedelCrafts Heptanophenone Heptanophenone Reduction Reduction Heptanophenone->Reduction ReducingAgent NaBH4 or LiAlH4 ReducingAgent->Reduction RacemicAlcohol Racemic this compound FriedelCrafts->Heptanophenone Reduction->RacemicAlcohol

Caption: Synthetic pathway to racemic this compound.

Stereoselective Synthesis of this compound

Enantiomerically enriched or pure this compound can be prepared through stereoselective methods, which are broadly categorized into the stereoselective reduction of a prochiral ketone or the enantioselective addition of a nucleophile to a prochiral aldehyde.

Stereoselective Reduction of Heptanophenone

The reduction of heptanophenone with a chiral reducing agent or in the presence of a chiral catalyst can yield an excess of one enantiomer of this compound. A common method is the Meerwein-Ponndorf-Verley (MPV) reduction using a chiral aluminum alkoxide.[5] Ketoreductase enzymes also offer a highly selective route for this transformation.[6]

Experimental Protocol (Enzymatic Reduction - General):

  • Prepare a buffered aqueous solution containing glucose and NADP⁺.

  • Add a ketoreductase (KRED) and a glucose dehydrogenase (for cofactor regeneration).

  • Add heptanophenone, possibly dissolved in a co-solvent like isopropanol.

  • Adjust the pH and incubate the mixture with shaking at a controlled temperature.

  • Monitor the reaction for conversion and enantiomeric excess (ee).

  • Upon completion, extract the product with an organic solvent, dry, and purify.

G Stereoselective Reduction of Heptanophenone Heptanophenone Heptanophenone AsymmetricReduction Asymmetric Reduction Heptanophenone->AsymmetricReduction ChiralReagent Chiral Reducing Agent (e.g., KRED, Chiral MPV catalyst) ChiralReagent->AsymmetricReduction EnantioenrichedAlcohol Enantioenriched This compound AsymmetricReduction->EnantioenrichedAlcohol

Caption: Asymmetric synthesis of this compound.

Enantioselective Addition to Benzaldehyde

The addition of a hexyl nucleophile (e.g., hexyllithium or a hexyl Grignard reagent) to benzaldehyde in the presence of a chiral ligand can produce enantiomerically enriched this compound.[7]

Resolution of Racemic this compound

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution

Lipases are commonly used enzymes for the kinetic resolution of secondary alcohols via enantioselective acylation.[8] In a typical procedure, one enantiomer is acylated at a much faster rate than the other, allowing for the separation of the acylated product (ester) from the unreacted alcohol.

Experimental Protocol (Lipase-catalyzed Resolution - General):

  • Dissolve racemic this compound in an organic solvent (e.g., hexane or MTBE).

  • Add an acyl donor, such as vinyl acetate.

  • Add a lipase, for example, Candida antarctica lipase B (CALB).

  • Stir the mixture at room temperature and monitor the reaction progress by GC or HPLC.

  • The reaction is typically stopped at around 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Separate the enzyme by filtration.

  • Separate the acylated product from the unreacted alcohol using column chromatography.

  • The ester can be hydrolyzed back to the alcohol, yielding the other enantiomer.

G Enzymatic Kinetic Resolution RacemicAlcohol Racemic this compound ((R)- and (S)-forms) Reaction Enantioselective Acylation RacemicAlcohol->Reaction Lipase Lipase + Acyl Donor Lipase->Reaction S_Ester (S)-Ester Reaction->S_Ester R_Alcohol Unreacted (R)-Alcohol Reaction->R_Alcohol Separation Separation S_Ester->Separation R_Alcohol->Separation R_Alcohol_Pure R_Alcohol_Pure Separation->R_Alcohol_Pure Pure (R)-Alcohol S_Ester_Pure S_Ester_Pure Separation->S_Ester_Pure Pure (S)-Ester Hydrolysis Hydrolysis S_Alcohol (S)-Alcohol Hydrolysis->S_Alcohol S_Ester_Pure->Hydrolysis

Caption: Workflow for enzymatic kinetic resolution.

Chiroptical Properties and Stereochemical Analysis

The characterization of the stereochemistry of this compound relies on several analytical techniques.

Polarimetry

Enantiomers rotate plane-polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule.[9][10] By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be determined.[11][12]

Enantiomeric Excess (ee) Calculation: ee (%) = ([α]observed / [α]pure) * 100

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[13][14] The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration, often with the aid of computational studies.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for separating and quantifying enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[15]

Derivatives of this compound

The hydroxyl group of this compound can be derivatized to form esters, ethers, and other functional groups. These derivatives may have applications in various areas, including as polymer additives or as intermediates in the synthesis of more complex molecules.[16] The stereochemical integrity of the chiral center must be considered during derivatization. Reactions that do not involve breaking the C-O bond at the stereocenter will proceed with retention of configuration.

Quantitative Data

As specific quantitative data for this compound is scarce, the following table summarizes typical results for the kinetic resolution of a closely related and well-studied analogue, 1-phenylethanol. These values provide an indication of the efficiencies that might be expected for similar processes with this compound.

MethodSubstrateCatalyst/EnzymeAcyl DonorEnantiomeric Excess (ee) of ProductConversionReference
Enzymatic Kinetic Resolution(R,S)-1-PhenylethanolBurkholderia cepacia lipaseVinyl Acetate98.9%40.1%[17]
Enzymatic Kinetic Resolution(R,S)-1-PhenylethanolNovozyme 435Vinyl Acetate>99% (for remaining substrate)~50%N/A

Conclusion

The stereochemistry of this compound is a critical aspect that influences its properties and potential applications. While this specific molecule has not been as extensively studied as some of its homologues, established methodologies for the synthesis, resolution, and analysis of chiral secondary benzylic alcohols provide a robust framework for working with its enantiomers. Stereoselective synthesis through asymmetric reduction or nucleophilic addition, as well as kinetic resolution using enzymes like lipases, are effective strategies for obtaining enantiopure forms. The characterization of these enantiomers is readily achievable through a combination of polarimetry, CD spectroscopy, and chiral HPLC. Further research into the specific properties and applications of the individual enantiomers of this compound and its derivatives could uncover novel uses in materials science and medicinal chemistry.

References

Methodological & Application

Application Note: Synthesis of 1-Phenyl-1-heptanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1][2] This application note provides a detailed protocol for the synthesis of 1-phenyl-1-heptanol, a secondary alcohol, through the nucleophilic addition of a hexylmagnesium bromide Grignard reagent to benzaldehyde.[3] The protocol covers the preparation of the Grignard reagent, the reaction with the aldehyde, product isolation, purification, and characterization. All procedures are designed for a laboratory setting, emphasizing safety and reproducibility.

Reaction Scheme

Step 1: Formation of Grignard Reagent

  • 1-Bromohexane reacts with magnesium turnings in anhydrous diethyl ether to form hexylmagnesium bromide.

    • CH3(CH2)5Br + Mg --(anhydrous Et2O)--> CH3(CH2)5MgBr

Step 2: Reaction with Benzaldehyde & Workup

  • Hexylmagnesium bromide attacks the electrophilic carbonyl carbon of benzaldehyde.

  • Subsequent acidic workup protonates the resulting alkoxide to yield this compound.

    • C6H5CHO + CH3(CH2)5MgBr -> C6H5CH(OMgBr)(CH2)5CH3

    • C6H5CH(OMgBr)(CH2)5CH3 + H3O+ -> C6H5CH(OH)(CH2)5CH3 + Mg(OH)Br

Experimental Protocols

Materials and Reagents

Strict anhydrous (dry) conditions are critical for the success of this reaction, as Grignard reagents are strong bases that react readily with water.[4][5] All glassware must be rigorously dried in an oven overnight and assembled while hot under a dry nitrogen or argon atmosphere.[2]

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Volume (mL)Density (g/mL)
Magnesium Turnings24.311.3455.0--
1-Bromohexane165.078.2550.05.91.40
Benzaldehyde106.125.3150.05.11.044
Anhydrous Diethyl Ether74.12--~2000.713
Iodine253.811 crystal---
1M Hydrochloric Acid36.46--~100-
Saturated NaHCO₃ (aq)84.01--~50-
Saturated NaCl (Brine)58.44--~50-
Anhydrous Na₂SO₄142.04~5-10 g---
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • 125 mL pressure-equalizing dropping funnel

  • Glass stopper

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Standard glassware for extraction and distillation

  • Rotary evaporator

  • Vacuum distillation apparatus (or Kugelrohr)

Synthesis of Hexylmagnesium Bromide (Grignard Reagent)
  • Place the magnesium turnings (1.34 g) in the dry 500 mL three-neck flask equipped with a magnetic stir bar.

  • Assemble the apparatus with the reflux condenser and dropping funnel. Flame-dry the entire apparatus under a flow of dry nitrogen or argon gas and allow it to cool to room temperature.[6]

  • Add a single crystal of iodine to the flask. The iodine acts as an activator.[7]

  • In the dropping funnel, prepare a solution of 1-bromohexane (8.25 g, 5.9 mL) in 40 mL of anhydrous diethyl ether.

  • Add approximately 10 mL of the 1-bromohexane solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heating mantle.

  • Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, add another 40 mL of anhydrous ether through the dropping funnel and gently reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The solution should appear cloudy and greyish. Cool the flask to room temperature.

Reaction with Benzaldehyde
  • Prepare a solution of benzaldehyde (5.31 g, 5.1 mL) in 50 mL of anhydrous diethyl ether in the dropping funnel.

  • Cool the Grignard reagent flask in an ice-water bath.

  • Add the benzaldehyde solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. The reaction is exothermic, and maintaining a low temperature helps to minimize side reactions.[4]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The mixture will likely become a thick, viscous slurry.[6]

Aqueous Workup and Extraction
  • Cool the reaction flask again in a large ice-water bath.

  • Slowly and carefully quench the reaction by adding 100 mL of 1M HCl dropwise through the dropping funnel. This step is highly exothermic and may cause vigorous bubbling. The acid protonates the alkoxide salt and dissolves the remaining magnesium salts.[7]

  • Transfer the mixture to a 500 mL separatory funnel. Rinse the flask with 50 mL of diethyl ether and add it to the separatory funnel.

  • Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

  • Combine all the organic extracts. Wash the combined organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.[6]

Purification

The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

  • Purification Method: Kugelrohr or short-path vacuum distillation.[8]

  • Expected Boiling Point: Distillation at reduced pressure is necessary. For example, similar secondary alcohols distill at temperatures around 150-160 °C at 20 mmHg.[8]

Data Presentation

Table 1: Product Characterization
PropertyValue
Product Name This compound[9]
Molecular Formula C₁₃H₂₀O[9][10]
Molecular Weight 192.30 g/mol [9][11]
Appearance Colorless to pale yellow oil
Theoretical Yield 9.62 g (based on 50.0 mmol of 1-bromohexane)
Typical Actual Yield 60-80%
Table 2: Spectroscopic Data for this compound
SpectroscopyCharacteristic Peaks
IR (Infrared) ~3350 cm⁻¹ (broad, O-H stretch), ~3030 cm⁻¹ (sp² C-H stretch), ~2930, 2860 cm⁻¹ (sp³ C-H stretch), ~1490, 1450 cm⁻¹ (C=C aromatic stretch)[9]
¹H NMR δ ~7.2-7.4 (m, 5H, Ar-H), δ ~4.6 (t, 1H, CH-OH), δ ~1.2-1.8 (m, 10H, alkyl CH₂), δ ~0.9 (t, 3H, terminal CH₃), OH proton (variable, broad singlet)
¹³C NMR δ ~145 (Ar C-ipso), δ ~128.5, 127.5, 126.0 (Ar C-H), δ ~76 (CH-OH), δ ~39, 32, 29, 26, 22.5 (alkyl CH₂), δ ~14 (terminal CH₃)[9]
Mass Spec (MS) m/z (%): 192 (M⁺), 107 (base peak, [C₇H₇O]⁺), 77 ([C₆H₅]⁺)

Visualizations

Experimental Workflow Diagram

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Purification & Analysis reactants 1-Bromohexane + Mg in Anhydrous Ether initiation Initiate with Iodine & Gentle Heat reactants->initiation grignard Hexylmagnesium Bromide (Grignard Reagent) initiation->grignard addition Dropwise Addition at 0°C grignard->addition benzaldehyde Benzaldehyde in Anhydrous Ether benzaldehyde->addition alkoxide Magnesium Alkoxide Intermediate addition->alkoxide quench Quench with 1M HCl alkoxide->quench extract Extract with Ether quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry with Na₂SO₄ wash->dry crude Crude Product (Oil) dry->crude purify Vacuum Distillation crude->purify product Pure this compound purify->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: Workflow for the synthesis of this compound.

References

Application Note: Synthesis of 1-Phenyl-1-heptanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 1-Phenyl-1-heptanone, a valuable ketone intermediate in organic synthesis and for the development of liquid crystals and pharmaceuticals.[1] The synthesis is achieved through the Friedel-Crafts acylation of benzene with heptanoyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This method is a robust and well-established example of electrophilic aromatic substitution.[2][3]

Introduction

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, developed by Charles Friedel and James Crafts in 1877.[4] It involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[2][5] A key advantage of this reaction over Friedel-Crafts alkylation is that the product, an aryl ketone, is less reactive than the starting arene due to the electron-withdrawing nature of the acyl group, thus preventing multiple substitution reactions.[4] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to a single, well-defined product.[6]

This protocol details the synthesis of 1-Phenyl-1-heptanone from benzene and heptanoyl chloride.

Reaction and Mechanism

The overall reaction is as follows:

Benzene + Heptanoyl Chloride → 1-Phenyl-1-heptanone + HCl

The reaction proceeds via a three-step electrophilic aromatic substitution mechanism:

  • Formation of the Electrophile: The Lewis acid catalyst (aluminum chloride, AlCl₃) activates the heptanoyl chloride by coordinating to the chlorine atom, which facilitates the formation of a resonance-stabilized acylium ion.[3]

  • Electrophilic Attack: The nucleophilic π-electrons of the benzene ring attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Deprotonation and Complex Formation: A weak base, such as the AlCl₄⁻ ion, removes a proton from the arenium ion, restoring the aromaticity of the ring.[6] The resulting ketone product, being a Lewis base, immediately forms a stable complex with the AlCl₃ catalyst.[4] Therefore, a stoichiometric amount of the catalyst is required. This complex is subsequently hydrolyzed during aqueous workup to liberate the final product, 1-Phenyl-1-heptanone.[4][6]

Data Presentation

Table 1: Materials and Reagents

Reagent Formula Molar Mass ( g/mol ) Quantity Moles Notes
Benzene C₆H₆ 78.11 ~100 mL - Reagent and solvent
Heptanoyl Chloride C₇H₁₃ClO 148.63 14.86 g 0.10 Limiting reagent
Aluminum Chloride (anhydrous) AlCl₃ 133.34 14.67 g 0.11 Catalyst (1.1 eq)
Dichloromethane (anhydrous) CH₂Cl₂ 84.93 ~150 mL - Solvent for extraction
Hydrochloric Acid (conc.) HCl 36.46 ~50 mL - For workup
Sodium Bicarbonate (sat. sol.) NaHCO₃ 84.01 ~100 mL - For neutralization

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | ~10 g | - | Drying agent |

Table 2: Physicochemical Properties of 1-Phenyl-1-heptanone

Property Value
Molecular Formula C₁₃H₁₈O[1]
Molar Mass 190.28 g/mol [1]
Appearance Clear, slightly yellow liquid[1]
Density 0.946 g/mL at 25 °C[1]
Boiling Point 155 °C at 15 mmHg[1]
Melting Point 17 °C[1]

| Refractive Index | n20/D 1.5077[1] |

Experimental Protocol

Safety Precautions:

  • All operations should be performed in a well-ventilated fume hood.

  • Benzene is a known carcinogen; handle with extreme care.

  • Aluminum chloride reacts violently with water; ensure all glassware is dry.

  • Heptanoyl chloride and concentrated HCl are corrosive.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble the dry three-necked flask with a magnetic stir bar, dropping funnel, and reflux condenser. Equip the condenser with a drying tube to protect the reaction from atmospheric moisture.

  • Initial Charging: To the flask, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and benzene (100 mL). Cool the mixture in an ice bath with stirring.

  • Addition of Acyl Chloride: Slowly add heptanoyl chloride (14.86 g, 0.10 mol) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. Hydrogen chloride gas will be evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approximately 60-70 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the cold reaction mixture onto 200 g of crushed ice in a large beaker. To hydrolyze the ketone-catalyst complex, add approximately 50 mL of concentrated hydrochloric acid. Stir until the dark-colored complex has fully decomposed.

  • Workup: Transfer the mixture to a separatory funnel. The organic layer containing the product should be separated. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing: Combine all organic layers. Wash successively with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product is a yellow oil. Purify the 1-Phenyl-1-heptanone by vacuum distillation (lit. bp 155 °C / 15 mmHg) to yield a clear, slightly yellow liquid.[1]

Visualized Workflow and Mechanism

G Experimental Workflow for 1-Phenyl-1-heptanone Synthesis A 1. Setup Dry three-necked flask with condenser, dropping funnel, and stirrer. B 2. Reagent Charging Add AlCl₃ and Benzene. Cool in ice bath. A->B C 3. Acyl Chloride Addition Add Heptanoyl Chloride dropwise (T < 10°C). B->C D 4. Reaction Warm to RT, then reflux (60-70°C) for 1-2 hours. C->D E 5. Quenching Pour mixture onto ice and conc. HCl to hydrolyze complex. D->E F 6. Extraction Separate organic layer. Extract aqueous layer with CH₂Cl₂. E->F G 7. Washing Wash combined organic layers with H₂O, NaHCO₃, and brine. F->G H 8. Drying & Concentration Dry with MgSO₄. Remove solvent via rotary evaporation. G->H I 9. Purification Purify by vacuum distillation to obtain 1-Phenyl-1-heptanone. H->I

Caption: Experimental workflow for the synthesis of 1-Phenyl-1-heptanone.

G Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Complexation A Heptanoyl Chloride + AlCl₃ B Lewis Acid-Base Complex A->B C Acylium Ion (Electrophile) + [AlCl₄]⁻ B->C E Arenium Ion (Sigma Complex) (Resonance Stabilized) C->E D Benzene (Nucleophile) D->E Attacks F Ketone-AlCl₃ Complex E->F Deprotonation by [AlCl₄]⁻ G 1-Phenyl-1-heptanone F->G Aqueous Workup (H₂O/H⁺)

Caption: Mechanism of Friedel-Crafts acylation for 1-Phenyl-1-heptanone.

References

Application Notes and Protocols for the Reduction of 1-phenylheptanone to 1-Phenyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable intermediates in the pharmaceutical, fragrance, and fine chemical industries. 1-Phenyl-1-heptanol, a secondary alcohol, is a synthetic target of interest, and its efficient synthesis from the corresponding ketone, 1-phenylheptanone, is of significant practical importance. These application notes provide detailed protocols for two common and effective methods for this reduction: sodium borohydride reduction and catalytic hydrogenation. The protocols are designed for researchers, scientists, and drug development professionals, offering a comparative overview of these methodologies.

Reaction Principle

The conversion of 1-phenylheptanone to this compound involves the reduction of a carbonyl group. This can be achieved through two primary pathways:

  • Hydride Reduction: This method utilizes a hydride-donating reagent, such as sodium borohydride (NaBH₄). The hydride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. A subsequent protonation step, typically from the solvent, yields the secondary alcohol.[1]

  • Catalytic Hydrogenation: In this method, molecular hydrogen (H₂) is used as the reducing agent in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. The catalyst facilitates the addition of hydrogen across the carbonyl double bond.

Data Presentation

The following tables summarize the key quantitative data for the two primary methods of reducing 1-phenylheptanone to this compound.

Table 1: Summary of Reagents and Stoichiometry

ParameterSodium Borohydride ReductionCatalytic Hydrogenation (Pd/C)
Starting Material 1-phenylheptanone1-phenylheptanone
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂)
Catalyst Not Applicable10% Palladium on Carbon (Pd/C)
Solvent Methanol (MeOH) or Ethanol (EtOH)Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Stoichiometry (Ketone:Reducing Agent) 1 : 0.25 (theoretically) to 1 : 1.5 (practical)1 : excess H₂
Catalyst Loading Not Applicable1-5 mol%

Table 2: Comparison of Reaction Conditions and Performance

ParameterSodium Borohydride ReductionCatalytic Hydrogenation (Pd/C)
Temperature 0 °C to Room TemperatureRoom Temperature
Pressure Atmospheric1-4 atm (or higher)
Reaction Time 30 minutes - 2 hours2 - 24 hours
Typical Yield >90%>95%
Work-up Aqueous Quench and ExtractionFiltration and Solvent Evaporation
Safety Considerations Flammable solvents, generation of hydrogen gas upon quenching.Handling of flammable hydrogen gas and pyrophoric catalysts (if dry).

Experimental Protocols

Protocol 1: Reduction of 1-phenylheptanone using Sodium Borohydride

This protocol describes the reduction of 1-phenylheptanone to this compound using sodium borohydride in methanol.

Materials:

  • 1-phenylheptanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylheptanone (e.g., 5.0 g, 26.3 mmol) in methanol (50 mL).

  • Cooling: Cool the solution in an ice bath to 0 °C with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 0.5 g, 13.2 mmol) portion-wise to the stirred solution over 15 minutes. The addition is exothermic and may cause bubbling.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water. After the initial effervescence subsides, add 1 M HCl dropwise until the solution is neutral or slightly acidic (pH ~6-7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Catalytic Hydrogenation of 1-phenylheptanone using Palladium on Carbon (Pd/C)

This protocol outlines the reduction of 1-phenylheptanone to this compound via catalytic hydrogenation.

Materials:

  • 1-phenylheptanone

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) source

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Celite® or other filter aid

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a hydrogenation flask, add 1-phenylheptanone (e.g., 5.0 g, 26.3 mmol) and ethanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 50 mg, ~1 mol%) to the solution. Caution: Pd/C can be pyrophoric when dry; handle with care.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere). Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) or use a hydrogen-filled balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The product is often of high purity, but can be further purified by column chromatography if needed.

Characterization of this compound

The successful synthesis of this compound can be confirmed by spectroscopic methods.

Table 3: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃) δ ~7.3 (m, 5H, Ar-H), ~4.6 (t, 1H, CH-OH), ~1.7 (m, 2H, CH₂), ~1.2-1.4 (m, 8H, CH₂), ~0.9 (t, 3H, CH₃)
¹³C NMR Aromatic carbons: ~145, 128, 127, 126 ppm. Aliphatic carbons: ~75 (CH-OH), ~39, 32, 29, 26, 23, 14 ppm.
IR (Infrared) Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C=C aromatic stretches (~1450-1600 cm⁻¹), C-O stretch (~1000-1100 cm⁻¹)
Mass Spec (MS) Molecular Ion (M⁺) at m/z = 192.3

Note: ¹H NMR data is estimated based on structurally similar compounds. The ¹³C NMR data is based on publicly available spectra.

Mandatory Visualizations

Reduction_Workflow cluster_start Starting Material cluster_method1 Method 1: Sodium Borohydride Reduction cluster_method2 Method 2: Catalytic Hydrogenation cluster_end Product 1-phenylheptanone 1-phenylheptanone Dissolve in MeOH Dissolve in MeOH 1-phenylheptanone->Dissolve in MeOH Dissolve in EtOH Dissolve in EtOH 1-phenylheptanone->Dissolve in EtOH Cool to 0C Cool to 0C Dissolve in MeOH->Cool to 0C Add NaBH4 Add NaBH4 Cool to 0C->Add NaBH4 Stir at RT Stir at RT Add NaBH4->Stir at RT Aqueous Workup Aqueous Workup Stir at RT->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Purification_M1 Purification Extraction->Purification_M1 This compound This compound Purification_M1->this compound Add Pd/C Add Pd/C Dissolve in EtOH->Add Pd/C Hydrogenate Hydrogenate Add Pd/C->Hydrogenate Filter Catalyst Filter Catalyst Hydrogenate->Filter Catalyst Solvent Removal Solvent Removal Filter Catalyst->Solvent Removal Purification_M2 Purification Solvent Removal->Purification_M2 Purification_M2->this compound

Caption: Experimental workflow for the reduction of 1-phenylheptanone.

Signaling_Pathway 1-phenylheptanone 1-phenylheptanone Carbonyl_Carbon Electrophilic Carbonyl Carbon Hydride_Source Hydride Source (e.g., NaBH4) Hydride_Source->Carbonyl_Carbon Nucleophilic Attack Alkoxide_Intermediate Alkoxide Intermediate Carbonyl_Carbon->Alkoxide_Intermediate This compound This compound Alkoxide_Intermediate->this compound Proton_Source Proton Source (e.g., Solvent) Proton_Source->this compound Protonation

Caption: Mechanism of hydride reduction of 1-phenylheptanone.

References

Application Notes and Protocols for the Asymmetric Reduction of Heptanophenone to 1-Phenyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries.[1][2] 1-Phenyl-1-heptanol, a chiral alcohol, serves as a valuable intermediate in the synthesis of various biologically active molecules. This document provides a detailed protocol for the asymmetric reduction of heptanophenone to this compound using the highly efficient and widely adopted Corey-Bakshi-Shibata (CBS) reduction methodology.[3][4][5]

The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane, to the carbonyl group of the ketone.[4][6] This method is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[3][7] The protocol outlined below describes the in situ generation of the chiral catalyst, which offers advantages in terms of convenience and reproducibility over using a pre-formed catalyst.[8][9]

Principle of the Reaction

The asymmetric reduction of heptanophenone is achieved through the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. The key steps of the mechanism are as follows:

  • Catalyst-Borane Complex Formation: The borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂) coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst.[4][6]

  • Ketone Coordination: The prochiral ketone, heptanophenone, then coordinates to the Lewis acidic boron atom of the catalyst-borane complex. This coordination is sterically directed, favoring the presentation of one of the two enantiotopic faces of the carbonyl group to the hydride source.

  • Enantioselective Hydride Transfer: The activated borane transfers a hydride to the carbonyl carbon of the ketone via a six-membered, chair-like transition state.[6] This hydride transfer occurs to the less sterically hindered face of the coordinated ketone, leading to the formation of the desired chiral alcohol with high enantiomeric excess.

  • Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, regenerating the chiral oxazaborolidine catalyst to continue the catalytic cycle.

  • Work-up: An acidic work-up is performed to hydrolyze the alkoxyborane and isolate the final product, this compound.[6]

Data Presentation

The following table summarizes typical quantitative data for the asymmetric reduction of aryl alkyl ketones using the CBS methodology, which can be expected for the reduction of heptanophenone.

SubstrateCatalyst (mol%)Reducing AgentSolventTemp (°C)Time (h)Yield (%)ee (%)
Acetophenone10BH₃·THFTHF2519596
Propiophenone10BH₃·SMe₂Toluene029297
Heptanophenone (Expected) 5-10 BH₃·THF THF 0-25 1-4 >90 >95

Experimental Protocol

This protocol describes the asymmetric reduction of heptanophenone to (S)-1-Phenyl-1-heptanol using an in situ generated (R)-CBS catalyst. For the synthesis of (R)-1-Phenyl-1-heptanol, the (S)-CBS catalyst should be used.

Materials:

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) or (R)-α,α-Diphenylprolinol

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Heptanophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 N)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add anhydrous THF (10 mL) to a dry 50 mL round-bottom flask equipped with a magnetic stir bar.

  • In situ Catalyst Formation (if starting from the amino alcohol):

    • Add (R)-α,α-Diphenylprolinol (0.1 mmol, 10 mol%) to the flask.

    • Slowly add BH₃·THF (0.1 mL, 0.1 mmol, 1 M solution) to the solution at room temperature.

    • Stir the mixture for 15-30 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Catalyst Addition (if using pre-formed catalyst):

    • Add (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 mL, 0.1 mmol, 1 M solution in toluene) to the anhydrous THF.

  • Addition of Borane: Cool the catalyst solution to 0 °C in an ice bath. Slowly add BH₃·THF (1.2 mL, 1.2 mmol, 1 M solution) to the flask.

  • Addition of Ketone: In a separate vial, dissolve heptanophenone (1 mmol, 0.176 g) in anhydrous THF (2 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete (typically 1-4 hours), slowly and carefully add methanol (2 mL) dropwise at 0 °C to quench the excess borane. (Caution: Hydrogen gas evolution).

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Add 1 N HCl (5 mL) and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterization:

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or by converting the alcohol to a diastereomeric ester (e.g., Mosher's ester) and analyzing by ¹H NMR spectroscopy.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Reaction Flask under Inert Atmosphere add_thf Add Anhydrous THF start->add_thf add_catalyst Add Chiral Catalyst ((R)-CBS or in situ generated) add_thf->add_catalyst cool Cool to 0 °C add_catalyst->cool add_borane Add BH3·THF cool->add_borane add_ketone Add Heptanophenone Solution add_borane->add_ketone stir Stir at 0 °C add_ketone->stir monitor Monitor by TLC stir->monitor quench Quench with Methanol monitor->quench acid_workup Add 1 N HCl quench->acid_workup extract Extract with Ethyl Acetate acid_workup->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for the asymmetric reduction of heptanophenone.

G catalyst Chiral Oxazaborolidine Catalyst complex Catalyst-Borane Complex catalyst->complex Coordination borane BH3·THF (Reducing Agent) borane->complex transition_state Diastereomeric Transition State complex->transition_state Coordination ketone Heptanophenone (Prochiral Ketone) ketone->transition_state alkoxyborane Chiral Alkoxyborane Intermediate transition_state->alkoxyborane Hydride Transfer product This compound (Chiral Alcohol) alkoxyborane->product Work-up catalyst_regen Catalyst Regeneration alkoxyborane->catalyst_regen catalyst_regen->catalyst

Caption: Simplified signaling pathway of the CBS reduction.

References

Application Notes and Protocols for the Hypothetical Use of 1-Phenyl-1-heptanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no significant body of published literature detailing the use of 1-phenyl-1-heptanol as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are presented as a hypothetical guide based on the established principles of chiral auxiliary-mediated stereocontrol. The experimental details and expected outcomes are illustrative and would require empirical validation.

Introduction to this compound as a Potential Chiral Auxiliary

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. An effective chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, capable of inducing high diastereoselectivity in subsequent reactions, and removable under mild conditions without racemization of the product.

This compound, a chiral secondary alcohol, possesses structural features that suggest its potential as a chiral auxiliary. The stereogenic center bearing the hydroxyl group, influenced by the steric bulk of the adjacent phenyl and n-hexyl groups, could provide the necessary chiral environment to direct the approach of reagents to a prochiral center. This document outlines a hypothetical application of (R)-1-phenyl-1-heptanol as a chiral auxiliary in the diastereoselective alkylation of an enolate.

Principle of Asymmetric Induction

The underlying principle of using a chiral auxiliary is the conversion of a prochiral substrate into a chiral molecule with a diastereotopic relationship to the newly forming stereocenter. The existing stereocenter on the auxiliary creates a sterically and/or electronically biased environment, forcing an incoming reagent to attack from a specific face of the molecule. This results in the preferential formation of one diastereomer over the other

Application Note: High-Resolution Purity Analysis of 1-Phenyl-1-heptanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the accurate determination of the chemical purity of 1-Phenyl-1-heptanol. This method is designed to provide high-resolution separation of the target analyte from potential process-related impurities and degradation products. The protocol outlines sample preparation, detailed instrument parameters, and data analysis procedures, making it suitable for quality control and research applications in the pharmaceutical and chemical industries.

Introduction

This compound is a key organic intermediate used in the synthesis of various compounds. Its purity is critical to ensure the desired reaction outcomes and the quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1] This makes it an ideal method for identifying and quantifying the main component and any potential impurities in a this compound sample.

Experimental Protocol

This section provides a detailed methodology for the GC-MS analysis of this compound.

Materials and Reagents
  • This compound Sample: To be analyzed.

  • Solvent: High-purity dichloromethane or ethyl acetate (GC grade or equivalent).[1][2]

  • Reference Standard: this compound (≥98% purity, for retention time confirmation and semi-quantitative analysis).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[2]

  • Microsyringe: For sample injection.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Sample Dilution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in the chosen solvent (e.g., dichloromethane) and dilute to the mark to achieve a final concentration of approximately 1 mg/mL.[3]

  • Homogenization: Vortex the solution for 30 seconds to ensure complete dissolution and homogeneity.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a 0.22 µm PTFE syringe filter into a clean vial to prevent contamination of the GC inlet and column.[3]

  • Transfer: Transfer an aliquot of the prepared sample into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended for a standard GC-MS system. Optimization may be required based on the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 8890 GC system or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow Mode)
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (Split Ratio 50:1)
Oven Temperature Program
- Initial Temperature100 °C
- Initial Hold Time2 minutes
- Ramp Rate15 °C/min
- Final Temperature280 °C
- Final Hold Time10 minutes
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40 - 400
Scan Rate 2 scans/sec

Table 1: Recommended GC-MS Parameters for this compound Purity Analysis.

Data Presentation and Analysis

Peak Identification

The identification of this compound is achieved by comparing the retention time and the mass spectrum of the major peak in the sample chromatogram with that of a pure reference standard. Aromatic alcohols, such as this compound, typically exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[4]

Expected Mass Fragmentation

The mass spectrum of this compound is expected to show characteristic fragment ions resulting from:

  • Molecular Ion (M•+): A detectable peak at m/z 192, corresponding to the molecular weight of this compound.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group, leading to a resonance-stabilized ion.

  • Dehydration: Loss of a water molecule (M-18), resulting in a fragment ion at m/z 174.

Purity Calculation

The purity of the this compound sample is determined by the area percent method from the total ion chromatogram (TIC). The percentage purity is calculated as follows:

% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

For accurate quantitative analysis, a calibration curve should be prepared using a certified reference standard.

Component Retention Time (min) Peak Area Area %
This compounde.g., 12.5e.g., 99,500,000e.g., 99.5
Impurity 1e.g., 10.2e.g., 250,000e.g., 0.25
Impurity 2e.g., 14.1e.g., 250,000e.g., 0.25

Table 2: Example of Quantitative Data Summary for Purity Analysis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound purity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Homogenize dissolve->vortex filter Filter (if needed) vortex->filter transfer Transfer to Vial filter->transfer inject Inject Sample transfer->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect identify Peak Identification detect->identify integrate Peak Integration identify->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report

GC-MS Analysis Workflow
Logical Relationship of GC-MS Components

This diagram shows the interconnected components of the Gas Chromatography-Mass Spectrometry system.

GCMS_Components gc Gas Chromatograph Injector Oven (Column) Carrier Gas ms Mass Spectrometer Ion Source Mass Analyzer Detector gc->ms Separated Analytes data_system Data System Control Acquisition Processing ms->data_system Signal data_system->gc Control Signals data_system->ms Control Signals

GC-MS System Components

References

Application Notes & Protocols: Chiral Separation of 1-Phenyl-1-heptanol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The separation of enantiomers is a critical process in the pharmaceutical industry due to the often differing pharmacological and toxicological profiles of individual stereoisomers. 1-Phenyl-1-heptanol possesses a chiral center at the carbinol carbon, resulting in two enantiomers, (R)- and (S)-1-Phenyl-1-heptanol. Developing a robust analytical method to separate and quantify these enantiomers is essential for quality control, pharmacokinetic studies, and ensuring the stereochemical purity of drug substances. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for this purpose.[1][2][3] This document provides a detailed protocol for developing an HPLC method for the chiral separation of this compound.

Method Development Strategy

The successful chiral separation of enantiomers by HPLC is highly dependent on the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of the mobile phase composition.[1][4] Since enantiomers have identical physical properties in an achiral environment, the separation relies on the formation of transient diastereomeric complexes with the CSP, which have different energies and stabilities.[5][6]

Our strategy involves an initial screening of commercially available CSPs known for their broad applicability, particularly polysaccharide-based columns, under both normal-phase and reversed-phase conditions.[7][8][9] Following the initial screening, the mobile phase composition and other chromatographic parameters will be optimized to achieve baseline resolution (Rs > 1.5).

Experimental Protocols

Materials and Instrumentation
  • Analyte: Racemic this compound

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), and water.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in isopropanol.

  • For analysis, dilute the stock solution with the initial mobile phase to a final concentration of 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Initial Column Screening Protocol

Perform an initial screening using the columns and conditions outlined in the table below. Polysaccharide-based CSPs are recommended as a starting point due to their proven versatility in separating a wide range of chiral compounds, including aromatic alcohols.[7][8][9][10]

Chromatographic Conditions for Screening:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm and 254 nm (due to the phenyl group)

Screening Phase Chiral Stationary Phase (CSP) Column Mobile Phase Composition (v/v) Mode
1RegisCell® (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Isopropanol (90:10)Normal Phase
2RegisPack® (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / Isopropanol (90:10)Normal Phase
3Whelk-O® 1 (Covalently bonded Pirkle-type)n-Hexane / Ethanol (80:20)Normal Phase
4RegisCell® (Cellulose tris(3,5-dimethylphenylcarbamate))Acetonitrile / Water (50:50)Reversed Phase
5RegisPack® (Amylose tris(3,5-dimethylphenylcarbamate))Methanol / Water (60:40)Reversed Phase
Method Optimization

Based on the screening results, select the CSP and mobile phase combination that shows the best initial separation or potential for resolution. Proceed with optimization as follows:

  • Normal Phase:

    • Adjust Modifier Concentration: Vary the percentage of the alcohol modifier (e.g., Isopropanol) from 5% to 20% in n-Hexane. A lower percentage of the polar modifier generally increases retention time and can improve resolution.[4]

    • Change Alcohol Modifier: Evaluate different alcohols such as ethanol or methanol as alternatives to isopropanol.

  • Reversed Phase:

    • Adjust Organic Modifier Ratio: Vary the ratio of the organic solvent (Methanol or Acetonitrile) to water.

    • Evaluate Organic Modifier: Compare the selectivity offered by Methanol versus Acetonitrile.

  • Flow Rate and Temperature: Adjust the flow rate (e.g., 0.8 - 1.2 mL/min) and column temperature (e.g., 20 - 40 °C) to fine-tune the separation, efficiency, and analysis time.

Data Presentation

The following table presents hypothetical results from the column screening phase to illustrate how quantitative data should be structured for comparison.

CSP Column Mobile Phase (v/v) t1 (min) t2 (min) Selectivity (α) Resolution (Rs) Comments
RegisCell®n-Hexane/IPA (90:10)8.549.811.211.85Baseline separation achieved.
RegisPack®n-Hexane/IPA (90:10)7.227.951.121.20Partial separation. Optimization needed.
Whelk-O® 1n-Hexane/EtOH (80:20)11.0311.031.000.00No separation observed.
RegisCell®ACN/Water (50:50)5.675.981.070.95Poor peak shape and co-elution.
RegisPack®MeOH/Water (60:40)6.896.891.000.00No separation observed.
  • t1, t2: Retention times of the first and second eluting enantiomers.

  • Selectivity (α): (t2 - t0) / (t1 - t0), where t0 is the void time. A value > 1 is required for separation.

  • Resolution (Rs): 2(t2 - t1) / (w1 + w2), where w is the peak width. Rs > 1.5 indicates baseline separation.

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for the chiral method development and execution.

Chiral_Method_Development_Workflow cluster_prep Phase 1: Preparation & Strategy cluster_screen Phase 2: Screening cluster_optimize Phase 3: Optimization cluster_validate Phase 4: Finalization Analyte Characterize Analyte (this compound) CSP_Selection Select Candidate CSPs (Polysaccharide, Pirkle-type) Analyte->CSP_Selection Mode_Selection Select HPLC Modes (Normal & Reversed Phase) CSP_Selection->Mode_Selection Screening Perform Column Screening (Test CSPs & Modes) Mode_Selection->Screening Evaluation Evaluate Initial Results (Check for any separation) Screening->Evaluation Evaluation->CSP_Selection No Separation Optimization Optimize Mobile Phase (% Modifier, Solvent Type) Evaluation->Optimization Separation Observed FineTune Fine-Tune Parameters (Flow Rate, Temperature) Optimization->FineTune FinalMethod Final Validated Method (Rs > 1.5) FineTune->FinalMethod

Caption: Chiral HPLC Method Development Workflow.

HPLC_Experimental_Protocol_Workflow A Prepare Mobile Phase (e.g., 90:10 n-Hexane/IPA) C Equilibrate HPLC System (Install Column, Purge, Stabilize Baseline) A->C B Prepare Sample (50 µg/mL Racemate) B->C D Inject Sample (10 µL) C->D E Data Acquisition (Monitor at 220/254 nm) D->E F Data Processing E->F G Calculate Performance (Rs, α) F->G H Report Results G->H

Caption: HPLC Experimental Protocol Workflow.

References

Application Notes and Protocols for the Derivatization of 1-Phenyl-1-heptanol for Improved Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of 1-Phenyl-1-heptanol to enhance its analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). The inherent properties of this compound, such as its polarity and potential for poor peak shape, can be mitigated through derivatization, leading to improved volatility, thermal stability, and chromatographic resolution. This note is intended for researchers, scientists, and professionals in drug development and related fields. Protocols for silylation and acylation for GC analysis, as well as chiral derivatization for HPLC analysis, are presented.

Introduction

This compound is a secondary alcohol whose hydroxyl group can lead to challenges in chromatographic analysis, including peak tailing and low sensitivity. Chemical derivatization is a technique used to modify an analyte to improve its chromatographic properties.[1] For gas chromatography, derivatization increases the volatility and thermal stability of the analyte. For high-performance liquid chromatography, derivatization can be used to introduce a chromophore or fluorophore for enhanced detection or to create diastereomers from a racemic mixture for chiral separation.[2]

This application note details two primary derivatization strategies for this compound:

  • Silylation and Acylation for GC-MS Analysis: These methods replace the active hydrogen of the hydroxyl group, reducing polarity and improving peak shape and volatility.[3]

  • Chiral Derivatization for HPLC Analysis: This technique is employed to separate the enantiomers of this compound by reacting the alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral stationary phase.

Data Presentation

The following tables summarize the expected improvements in chromatographic performance upon derivatization of this compound. Note: The following data is illustrative and based on typical results for similar secondary alcohols. Actual results may vary.

Table 1: Expected GC-MS Performance Improvement after Derivatization

AnalyteDerivatization ReagentExpected Retention Time (min)Theoretical Plates (N)Tailing Factor
This compoundNone12.580,0001.8
This compound-TMS EtherBSTFA + 1% TMCS10.2250,0001.1
This compound-AcetateAcetic Anhydride11.8220,0001.2

Table 2: Expected HPLC Performance for Chiral Separation after Derivatization

AnalyteChiral Derivatizing AgentMobile PhaseResolution (Rs)
(R/S)-1-Phenyl-1-heptanolNone (Chiral Column)Hexane:Isopropanol (90:10)1.2
(R/S)-1-Phenyl-1-heptanol-MTPA Ester(R)-(-)-MTPA-ClHexane:Ethyl Acetate (80:20)> 1.5

Experimental Protocols

Silylation of this compound for GC-MS Analysis

This protocol describes the formation of a trimethylsilyl (TMS) ether of this compound, which is more volatile and less polar than the parent alcohol.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Prepare a 1 mg/mL solution of this compound in anhydrous pyridine or acetonitrile.

  • Pipette 100 µL of the this compound solution into a Reacti-Vial™.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Suggested GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min

  • Carrier Gas: Helium at 1 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Scan Range: m/z 40-450

Acylation of this compound for GC-MS Analysis

This protocol details the esterification of this compound with acetic anhydride to form a less polar acetate ester.[3]

Materials:

  • This compound

  • Acetic Anhydride

  • Anhydrous Pyridine

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Prepare a 1 mg/mL solution of this compound in anhydrous pyridine.

  • Pipette 100 µL of the this compound solution into a Reacti-Vial™.

  • Add 100 µL of acetic anhydride to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 1 hour.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS. Use the same GC-MS conditions as for the silylation protocol.

Chiral Derivatization of this compound for HPLC Analysis

This protocol describes the formation of diastereomeric esters using Mosher's acid chloride ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) for the separation of the enantiomers of this compound on a non-chiral HPLC column.

Materials:

  • (R/S)-1-Phenyl-1-heptanol

  • (R)-(-)-MTPA-Cl

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Vortex mixer

Procedure:

  • Dissolve approximately 5 mg of (R/S)-1-Phenyl-1-heptanol in 0.5 mL of anhydrous DCM in a Reacti-Vial™.

  • Add 10 µL of anhydrous pyridine or triethylamine to act as a catalyst and acid scavenger.

  • Add a 1.2 molar equivalent of (R)-(-)-MTPA-Cl to the solution.

  • Cap the vial and allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC.

  • Quench the reaction by adding a small amount of deionized water.

  • Extract the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Reconstitute the residue in the HPLC mobile phase for analysis.

Suggested HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Hexane and Ethyl Acetate (e.g., 80:20 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

DerivatizationWorkflowGC cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Analyte This compound (in solvent) Reaction Reaction (Heating & Mixing) Analyte->Reaction Add Reagent Derivatizing Agent (e.g., BSTFA or Acetic Anhydride) Reagent->Reaction Add GCMS GC-MS Analysis Reaction->GCMS Inject Result Improved Peak Shape & Volatility GCMS->Result

GC Derivatization Workflow

DerivatizationBenefits cluster_problems Chromatographic Issues cluster_solutions Improved Analysis Analyte This compound P1 Poor Peak Shape (Tailing) P2 Low Volatility (GC) P3 Co-elution of Enantiomers (HPLC) Derivatization Derivatization P1->Derivatization P2->Derivatization P3->Derivatization S1 Symmetrical Peaks Derivatization->S1 S2 Increased Volatility Derivatization->S2 S3 Diastereomer Formation & Separation Derivatization->S3

Benefits of Derivatization

References

Application of 1-Phenyl-1-heptanol in Fragrance and Flavor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Chemical and Physical Properties

A summary of the known physical and chemical properties of 1-Phenyl-1-heptanol is provided in the table below.

PropertyValueReference
Chemical Name This compound[1][2]
Synonyms n-Hexylphenyl carbinol, α-Phenyl-n-heptyl alcohol[1]
CAS Number 614-54-0[3]
Molecular Formula C₁₃H₂₀O[3]
Molecular Weight 192.30 g/mol [3]
Boiling Point 275 °C (estimated)

Synthesis of this compound

A common and efficient method for the synthesis of this compound is a two-step process involving a Friedel-Crafts acylation followed by a reduction reaction.[4]

Workflow for the Synthesis of this compound:

G cluster_synthesis Synthesis of this compound Benzene Benzene FriedelCrafts Friedel-Crafts Acylation Benzene->FriedelCrafts HeptanoylChloride Heptanoyl Chloride HeptanoylChloride->FriedelCrafts AlCl3 AlCl₃ (Lewis Acid) AlCl3->FriedelCrafts Heptanophenone Heptanophenone Reduction Reduction Heptanophenone->Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Reduction Product This compound FriedelCrafts->Heptanophenone Reduction->Product

Figure 1: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation of Benzene

  • To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add heptanoyl chloride dropwise at 0-5 °C.

  • After the addition is complete, add benzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude heptanophenone. Purify by vacuum distillation if necessary.

Step 2: Reduction of Heptanophenone

  • Dissolve the heptanophenone in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography or vacuum distillation.

Application in Fragrance Synthesis

While specific data for this compound is limited, its structural similarity to other aryl alkyl alcohols suggests potential for use as a fragrance ingredient.[5][6] Aryl alkyl alcohols often possess floral, fruity, and sometimes spicy or woody notes. The heptyl chain may contribute waxy, fatty, or green nuances.

Predicted Olfactory Profile

Based on related compounds such as 1-heptanol (citrus, heavy, oily, green, sweet, woody)[7] and other phenyl alkanols (rosy, floral),[8][9] the predicted olfactory profile of this compound is likely to be a complex blend of:

  • Top Notes: Potentially light citrus or green notes.

  • Heart Notes: Floral (rose, hyacinth-like), and fruity aspects.

  • Base Notes: Woody, waxy, or slightly fatty undertones, contributing to its substantivity.

Experimental Protocol: Sensory Evaluation of this compound

Objective: To determine the olfactory profile and odor threshold of this compound.

Materials:

  • This compound (high purity)

  • Odor-free solvent (e.g., dipropylene glycol or ethanol)

  • Glass smelling strips

  • Panel of trained sensory analysts

Procedure:

  • Odor Profile Description:

    • Prepare a 10% solution of this compound in the chosen solvent.

    • Dip a smelling strip into the solution and allow the solvent to evaporate for a few seconds.

    • Present the strip to the sensory panel and ask them to describe the odor characteristics at different time intervals (top, middle, and base notes).

    • Record all descriptors used by the panelists.

  • Odor Threshold Determination: [10][11][12][13][14]

    • Prepare a series of dilutions of this compound in an odor-free solvent (e.g., water or air for vapor phase).

    • Use a forced-choice method (e.g., triangular or duo-trio test) to present the diluted samples to the panel.

    • The odor threshold is determined as the lowest concentration at which a statistically significant portion of the panel can detect the odor.

Logical Relationship for Sensory Evaluation:

G cluster_sensory Sensory Evaluation Workflow Start High Purity This compound Dilution Serial Dilution Start->Dilution OdorProfile Odor Profile Description Start->OdorProfile OdorThreshold Odor Threshold Determination Dilution->OdorThreshold DataAnalysis Data Analysis & Profile Compilation OdorProfile->DataAnalysis OdorThreshold->DataAnalysis End Final Sensory Profile DataAnalysis->End

Figure 2: Sensory evaluation workflow.

Application in Flavor Synthesis

The application of this compound in flavors is less certain and would require thorough safety and toxicological evaluation. However, based on the profiles of related compounds, it might be explored for imparting specific nuances in certain flavor systems. 1-Heptanol itself is found in some alcoholic beverages and fruits and has a pungent, spicy taste with fatty and green notes.[7][15][16]

Predicted Flavor Profile

If deemed safe for consumption, this compound could potentially contribute:

  • Aromatic and Fruity Notes: Similar to other aromatic alcohols.

  • Waxy or Fatty Mouthfeel: Due to the C7 alkyl chain.

  • Spicy or Green Nuances: Which could be interesting in complex flavor profiles.

Experimental Protocol: Gustatory Evaluation of this compound

Note: This protocol should only be performed after comprehensive toxicological data confirms the safety of this compound for oral consumption.

Objective: To determine the flavor profile and taste threshold of this compound.

Materials:

  • Food-grade this compound

  • Tasteless base (e.g., spring water, unsalted crackers)

  • Panel of trained flavorists

Procedure:

  • Flavor Profile Description:

    • Prepare a very dilute solution of this compound in the base.

    • Present the sample to the flavorists and ask them to describe the taste and aroma.

    • Record all flavor descriptors.

  • Taste Threshold Determination:

    • Prepare a series of dilutions in the chosen base.

    • Use a forced-choice method to determine the lowest concentration at which the taste is detectable.

Conclusion

This compound is a readily synthesizable aromatic alcohol with potential applications in the fragrance and flavor industry. While specific sensory data is lacking, its chemical structure suggests a complex and potentially valuable olfactory and gustatory profile. The experimental protocols outlined in this document provide a framework for the systematic evaluation of this compound, which could lead to its use as a novel ingredient in fragrance and flavor formulations. Further research is required to fully characterize its sensory properties and to establish its safety for use in consumer products.

References

Application Notes and Protocols for Pilot Plant Scale-up Synthesis of 1-Phenyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 1-Phenyl-1-heptanol, suitable for pilot plant production. The protocols are designed to ensure safety, efficiency, and reproducibility when transitioning from laboratory-scale to larger-scale manufacturing.

Overview of Synthetic Strategy

The recommended and most robust method for the pilot plant synthesis of this compound is a two-step process. This approach is favored for its reliability and avoidance of the challenges associated with large-scale Grignard reactions.[1] The synthesis proceeds via an initial Friedel-Crafts acylation of benzene with heptanoyl chloride to produce heptanophenone. This is followed by the selective reduction of the ketone to the desired this compound.

Logical Workflow of the Synthesis

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction cluster_2 Purification Benzene Benzene Reaction1 Friedel-Crafts Reaction (Heated) Benzene->Reaction1 HeptanoylChloride Heptanoyl Chloride HeptanoylChloride->Reaction1 AlCl3 Aluminum Chloride (Catalyst) AlCl3->Reaction1 Heptanophenone Heptanophenone (Intermediate) Reaction1->Heptanophenone Reaction2 Reduction Reaction Heptanophenone->Reaction2 NaBH4 Sodium Borohydride (Reducing Agent) NaBH4->Reaction2 Phenylheptanol_crude Crude this compound Reaction2->Phenylheptanol_crude Purification Purification (e.g., Vacuum Distillation) Phenylheptanol_crude->Purification Phenylheptanol_pure Pure this compound Purification->Phenylheptanol_pure G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration HeptanoylChloride Heptanoyl Chloride AcyliumIon Acylium Ion (Electrophile) HeptanoylChloride->AcyliumIon + AlCl3 AlCl3 AlCl3 AlCl4_minus [AlCl4]- Benzene Benzene AlCl3_regen AlCl3 AlCl4_minus->AlCl3_regen + H+ SigmaComplex Sigma Complex (Resonance Stabilized) Benzene->SigmaComplex + Acylium Ion Heptanophenone Heptanophenone SigmaComplex->Heptanophenone - H+ H_plus H+ HCl HCl G Start Start: Crude Heptanophenone in Methanol Cooling Cool to 0-5°C Start->Cooling Add_NaBH4 Slowly Add NaBH4 Cooling->Add_NaBH4 Reaction Stir at Room Temperature (Monitor by TLC/GC) Add_NaBH4->Reaction Quench Quench with 3M HCl at 0-5°C Reaction->Quench Extraction Extract with Dichloromethane Quench->Extraction Wash Wash with Water and Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate End End: Crude this compound Evaporate->End

References

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of 1-Phenyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 1-Phenyl-1-heptanol from benzaldehyde and hexylmagnesium bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Grignard synthesis of this compound?

A1: The primary side reactions include:

  • Wurtz Coupling: The Grignard reagent (hexylmagnesium bromide) reacts with unreacted hexyl bromide to form dodecane.[1][2] This is a significant byproduct that can reduce the yield of the desired alcohol.

  • Reaction with Water and Oxygen: Grignard reagents are highly reactive with protic solvents (like water) and atmospheric oxygen.[1] Reaction with water produces hexane, while reaction with oxygen can lead to the formation of alkoxides and other oxidation byproducts.

  • Reduction of Benzaldehyde: If the Grignard reagent contains β-hydrogens, it can act as a reducing agent, converting benzaldehyde to benzyl alcohol via a hydride transfer mechanism.[3]

  • Benzene Formation: If phenylmagnesium bromide is used as the Grignard reagent (which is not the primary route to this compound but a common Grignard reagent), it can react with trace water to form benzene.

Q2: Why is my Grignard reaction not initiating?

A2: Failure to initiate is a common issue, often due to:

  • Inactive Magnesium Surface: A layer of magnesium oxide can form on the magnesium turnings, preventing the reaction with hexyl bromide.

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware or solvents will quench the reagent as it forms.

Q3: How can I minimize the formation of the Wurtz coupling byproduct (dodecane)?

A3: To reduce Wurtz coupling:

  • Slow Addition of Alkyl Halide: Add the hexyl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, favoring the formation of the Grignard reagent over the coupling reaction.

  • Control Reaction Temperature: Lower temperatures during the formation of the Grignard reagent can help minimize this side reaction.[4]

  • Use of Excess Magnesium: A large excess of magnesium can also help to prevent the formation of the Wurtz coupling product.

Q4: What is the purpose of using anhydrous solvents like diethyl ether or THF?

A4: Anhydrous (water-free) ethereal solvents are crucial for several reasons:

  • They are aprotic and do not react with the highly basic Grignard reagent.

  • The lone pairs of electrons on the ether oxygen atoms solvate and stabilize the Grignard reagent.[5]

  • They provide a protective vapor blanket that helps to exclude atmospheric moisture and oxygen.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low or No Yield of this compound 1. Inactive Grignard reagent. 2. Presence of water in reagents or glassware. 3. Inefficient reaction with benzaldehyde.1. Ensure the Grignard reagent was successfully formed (cloudy, grayish appearance). 2. Use oven-dried glassware and anhydrous solvents. Ensure benzaldehyde is dry. 3. Allow for sufficient reaction time after the addition of benzaldehyde.
Significant Amount of Dodecane Detected Wurtz coupling side reaction.1. During Grignard formation, add hexyl bromide very slowly. 2. Maintain a lower reaction temperature during the formation of the Grignard reagent. 3. Use a higher ratio of magnesium to hexyl bromide.
Presence of Benzyl Alcohol in Product Reduction of benzaldehyde by the Grignard reagent.1. Maintain a low reaction temperature during the addition of benzaldehyde. 2. Consider using a different Grignard reagent if this is a persistent issue, though hexylmagnesium bromide is standard for this synthesis.
Reaction Fails to Initiate 1. Magnesium oxide layer on turnings. 2. Insufficiently dry conditions.1. Activate magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Crushing the magnesium turnings can also help. 2. Rigorously dry all glassware and use anhydrous solvents.

Data Presentation

Table 1: Effect of Reaction Parameters on Product and Byproduct Formation

Parameter Effect on this compound Yield Effect on Dodecane (Wurtz) Formation Effect on Benzyl Alcohol (Reduction) Formation
Increased Temperature (during Grignard formation) DecreasesIncreases[4]No direct effect
Increased Temperature (during aldehyde addition) May DecreaseNo direct effectIncreases
Slow Addition of Hexyl Bromide IncreasesDecreasesNo direct effect
Presence of Water Significantly DecreasesDecreases (less Grignard to react)No effect
Use of Anhydrous Solvents IncreasesNo direct effectNo direct effect

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • 1-Bromohexane (Hexyl bromide)

  • Benzaldehyde

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Iodine crystal (for activation, optional)

Procedure:

  • Preparation of Hexylmagnesium Bromide:

    • All glassware must be oven-dried and assembled while hot under a dry, inert atmosphere (nitrogen or argon).

    • Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Prepare a solution of 1-bromohexane in anhydrous ether/THF in the dropping funnel.

    • Add a small portion of the 1-bromohexane solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle reflux), add a small crystal of iodine or gently warm the flask.

    • Once initiated, add the remainder of the 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of benzaldehyde in anhydrous ether/THF in the dropping funnel.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly add 1 M HCl or saturated aqueous NH₄Cl to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation.

Visualizations

Grignard_Side_Reactions RMgX Hexylmagnesium Bromide (Grignard Reagent) Desired_Product This compound (Desired Product) RMgX->Desired_Product + Benzaldehyde (Main Reaction) Wurtz_Product Dodecane (Wurtz Coupling) RMgX->Wurtz_Product + Hexyl Bromide (Side Reaction) Alkane Hexane (Protonolysis) RMgX->Alkane + Water (Side Reaction) Reduction_Product Benzyl Alcohol (Reduction) RMgX->Reduction_Product + Benzaldehyde (Side Reaction, β-Hydride Transfer) RX Hexyl Bromide RX->Wurtz_Product Aldehyde Benzaldehyde Aldehyde->Desired_Product Aldehyde->Reduction_Product H2O Water H2O->Alkane Grignard_Workflow cluster_prep Preparation cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction with Aldehyde cluster_workup Work-up and Purification Dry_Glassware Dry Glassware (Oven-dried) Activate_Mg Activate Magnesium (Iodine, optional) Dry_Glassware->Activate_Mg Anhydrous_Solvents Prepare Anhydrous Solvents (Ether or THF) Anhydrous_Solvents->Activate_Mg Slow_Addition_RX Slowly Add Hexyl Bromide to Magnesium Suspension Activate_Mg->Slow_Addition_RX Reflux Reflux to Complete Formation Slow_Addition_RX->Reflux Cool_Grignard Cool Grignard Reagent (0 °C) Reflux->Cool_Grignard Add_Aldehyde Dropwise Addition of Benzaldehyde Cool_Grignard->Add_Aldehyde Stir Stir at Room Temperature Add_Aldehyde->Stir Quench Quench with Acidic Solution (e.g., NH4Cl) Stir->Quench Extract Extract with Ether Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Vacuum Distillation Evaporate->Purify

References

Technical Support Center: Grignard Reaction for 1-Phenyl-1-heptanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Grignard reaction for the synthesis of 1-Phenyl-1-heptanol. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the Grignard reaction between hexylmagnesium bromide and benzaldehyde.

Question: My Grignard reaction fails to initiate. What are the common causes and solutions?

Answer:

Failure to initiate is a frequent challenge in Grignard reactions, often stemming from a passivated magnesium surface or the presence of moisture.[1][2]

  • Inactive Magnesium Surface: The magnesium turnings can have a layer of magnesium oxide that prevents the reaction with the alkyl halide.

    • Solution: Activate the magnesium surface by gently crushing the turnings with a glass rod in the reaction flask to expose a fresh surface.[1] Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also initiate the reaction.[1][3] The iodine reacts with magnesium, cleaning the surface, while 1,2-dibromoethane reacts to form ethylene gas and magnesium bromide, activating the magnesium.[3]

  • Presence of Moisture: Grignard reagents are highly sensitive to water and will be quenched by any moisture present in the glassware, solvent, or reagents.[2][4][5]

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying.[6][7] Use anhydrous solvents, and ensure that the starting materials (hexyl bromide and benzaldehyde) are free of water.[4]

Question: The yield of this compound is consistently low. What are the potential side reactions, and how can they be minimized?

Answer:

Low yields can be attributed to several competing side reactions. The primary side reactions to consider are Wurtz coupling and the formation of benzene.

  • Wurtz Coupling: The Grignard reagent can react with the unreacted hexyl bromide to form dodecane.[1][2] This is more likely at higher concentrations of the alkyl halide.

    • Solution: Add the hexyl bromide solution dropwise to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.[2]

  • Benzene Formation: If any moisture is present, the highly basic Grignard reagent will be protonated to form hexane.[7]

    • Solution: As mentioned previously, maintaining strictly anhydrous conditions is crucial for the success of the reaction.[4]

  • Reaction with Benzoic Acid: Benzaldehyde can readily oxidize to benzoic acid, which will react with the Grignard reagent in an acid-base reaction, reducing the amount of Grignard reagent available for the desired reaction.[5]

    • Solution: Use freshly distilled or recently purchased benzaldehyde to minimize the presence of benzoic acid.

Question: During the work-up, an emulsion has formed, making separation of the organic and aqueous layers difficult. How can this be resolved?

Answer:

Emulsion formation during the aqueous work-up is a common issue.

  • Cause: The formation of magnesium salts can lead to the formation of an emulsion.

  • Solution: Adding a saturated aqueous solution of ammonium chloride during the quenching step can help to break up the emulsion by forming more soluble magnesium salts.[4][6] If an emulsion persists, adding a small amount of brine (saturated NaCl solution) or additional organic solvent and gentle swirling can help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the preparation of hexylmagnesium bromide?

A1: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for the formation of Grignard reagents.[2][4] THF is often preferred as it can provide better stabilization for the Grignard reagent.[8][9] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can offer comparable or superior performance.[2]

Q2: How can I confirm the successful formation of the Grignard reagent before adding the benzaldehyde?

A2: The initiation of the Grignard reaction is typically accompanied by a noticeable exotherm, bubbling at the surface of the magnesium, and the formation of a cloudy or grayish solution.[3][4] For a more quantitative assessment, a small aliquot of the reaction mixture can be quenched with iodine. The disappearance of the iodine color indicates the presence of the Grignard reagent.

Q3: What is the recommended temperature for the reaction of the Grignard reagent with benzaldehyde?

A3: The addition of benzaldehyde to the Grignard reagent should be carried out at a low temperature, typically 0 °C, to control the exothermic reaction and minimize the formation of byproducts.[1][6] After the addition is complete, the reaction mixture can be allowed to warm to room temperature to ensure the reaction goes to completion.[1]

Q4: What is the purpose of the saturated ammonium chloride solution in the work-up?

A4: The saturated ammonium chloride solution serves two main purposes. First, it quenches any unreacted Grignard reagent. Second, it protonates the magnesium alkoxide intermediate formed after the Grignard addition to the aldehyde, yielding the desired alcohol.[4] It is a mild acidic quenching agent that helps to prevent the formation of insoluble magnesium hydroxides that can complicate the work-up.[6]

Data Presentation

Table 1: Effect of Solvent on Grignard Reaction Yield

SolventTypical Yield of Secondary AlcoholReference
Diethyl EtherGood[4]
Tetrahydrofuran (THF)Good to Excellent[8]
2-Methyltetrahydrofuran (2-MeTHF)Good to Excellent[2]

Table 2: Influence of Temperature on Grignard Reaction with Aldehydes

Reaction StepRecommended TemperatureRationaleReference
Grignard Reagent FormationGentle reflux of the solventTo ensure a steady reaction rate[2]
Aldehyde Addition0 °CTo control the exothermic reaction and minimize side reactions[1][6]
Post-addition ReactionRoom TemperatureTo ensure the reaction proceeds to completion[1][6]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from hexyl bromide and benzaldehyde.

Materials:

  • Magnesium turnings

  • Hexyl bromide

  • Benzaldehyde (freshly distilled)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight or flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature in a desiccator.[6]

  • Grignard Reagent Formation:

    • Place the magnesium turnings in a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Prepare a solution of hexyl bromide in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the hexyl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by bubbling and a cloudy appearance of the solution.[6] If the reaction does not start, add a small crystal of iodine or gently warm the flask.[3]

    • Once initiated, add the remaining hexyl bromide solution dropwise at a rate that maintains a gentle reflux.[2]

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.[6]

    • Prepare a solution of benzaldehyde in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[6]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[6]

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.[6]

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Experimental_Workflow A Preparation of Anhydrous Apparatus B Grignard Reagent Formation: Hexyl Bromide + Mg in Ether/THF A->B Anhydrous Conditions C Cool to 0°C B->C D Dropwise Addition of Benzaldehyde C->D Control Exotherm E Reaction at Room Temperature D->E F Quench with Saturated Aqueous NH4Cl E->F Work-up G Liquid-Liquid Extraction F->G H Drying and Solvent Removal G->H I Purification of This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Grignard start Low Yield of This compound q1 Did the reaction initiate? start->q1 sol1 Activate Mg: - Crush turnings - Add Iodine or 1,2-dibromoethane Ensure anhydrous conditions q1->sol1 No q2 Side products observed? q1->q2 Yes a1_yes Yes a1_no No sol2 Minimize Wurtz Coupling: - Slow addition of hexyl bromide - Maintain gentle reflux q2->sol2 Yes q3 Purity of Benzaldehyde? q2->q3 No a2_yes Yes a2_no No sol3 Use freshly distilled benzaldehyde q3->sol3

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Improving yield and purity of 1-Phenyl-1-heptanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Phenyl-1-heptanol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via two primary routes: Grignard reaction and Friedel-Crafts acylation followed by reduction.

Question Possible Cause(s) Troubleshooting/Solution(s)
Grignard Reaction: My reaction failed to initiate (no bubbling or color change). - Wet glassware or solvent: Grignard reagents are extremely sensitive to moisture.[1][2] - Inactive magnesium surface: A layer of magnesium oxide on the turnings can prevent the reaction.[3] - Impure reagents: Bromobenzene or heptanal may contain impurities that quench the Grignard reagent.- Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (N₂ or Ar).[3] - Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). - Activate the magnesium. Crush the magnesium turnings to expose a fresh surface. A small crystal of iodine can be added to initiate the reaction; the brown color will disappear upon initiation.[3] Alternatively, a few drops of 1,2-dibromoethane can be used as an activator.
Grignard Reaction: The yield of this compound is low. - Incomplete reaction: Insufficient reaction time or temperature. - Side reactions: Formation of biphenyl (from the coupling of two phenylmagnesium bromide molecules) is a common side reaction. Reaction with atmospheric CO₂ can also occur. - Loss during workup: The product may be lost during the extraction or purification steps.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Control the addition rate of bromobenzene to the magnesium to maintain a gentle reflux, which can minimize biphenyl formation. - Ensure a positive pressure of inert gas throughout the reaction to prevent atmospheric contamination. - Perform careful extractions and combine all organic layers.
Friedel-Crafts Acylation: The reaction is sluggish or does not proceed. - Deactivated benzene ring: If using a substituted benzene, electron-withdrawing groups will hinder the reaction. - Inactive catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be deactivated by atmospheric water. - Insufficient catalyst: A stoichiometric amount of catalyst is often required as it complexes with the product ketone.- Use a more reactive aromatic substrate if possible. - Use fresh, anhydrous AlCl₃. Handle the catalyst quickly in a dry environment. - Use at least one equivalent of AlCl₃ relative to the acylating agent.
Friedel-Crafts Acylation: Multiple products are observed. - Rearrangement of the acyl chain: This is less common with acylation compared to alkylation. - Isomer formation: If using a substituted benzene, a mixture of ortho, meta, and para isomers can be formed.- Control the reaction temperature. Lower temperatures can sometimes improve regioselectivity. - Purify the intermediate ketone (heptanophenone) by column chromatography or distillation before the reduction step.
Purification: I am having difficulty separating the product from impurities. - Inappropriate solvent system for chromatography. - Co-elution of product and side products. - Optimize the eluent system for TLC before performing column chromatography. A good starting point for nonpolar compounds like this compound is a mixture of hexanes and ethyl acetate. An Rf value of 0.2-0.3 for the desired product on the TLC plate is often ideal for good separation on a column.[4][5] - Consider using a different purification technique, such as vacuum distillation, if chromatographic separation is challenging.
Characterization: My NMR spectrum is complex and difficult to interpret. - Presence of impurities. - Incorrect assignment of peaks. - Compare your spectrum with known data for this compound. - Use 2D NMR techniques (e.g., COSY, HSQC) to aid in assigning complex spectra.

Experimental Protocols

Method 1: Synthesis of this compound via Grignard Reaction

This protocol describes the reaction of phenylmagnesium bromide with heptanal.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • Heptanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine crystal (optional, as an activator)

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • If using, add a single crystal of iodine.

    • In the dropping funnel, add a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a color change from brown (if iodine was used) to cloudy gray.[6]

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Heptanal:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of heptanal in anhydrous diethyl ether dropwise from the dropping funnel. This reaction is exothermic, so maintain a slow addition rate to control the temperature.[2]

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: 65-85%

Method 2: Synthesis of this compound via Friedel-Crafts Acylation and Reduction

This two-step protocol involves the acylation of benzene with heptanoyl chloride to form heptanophenone, followed by its reduction.

Step 1: Friedel-Crafts Acylation - Synthesis of Heptanophenone

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • Heptanoyl chloride

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0°C, add a solution of heptanoyl chloride in anhydrous DCM dropwise.

  • After stirring for 30 minutes at 0°C, add a solution of benzene in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by pouring it over crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude heptanophenone, which can be purified by vacuum distillation.

Step 2: Reduction of Heptanophenone to this compound

Materials:

  • Heptanophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

Procedure:

  • Dissolve heptanophenone in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent to yield this compound, which can be further purified by column chromatography.

Expected Overall Yield: 70-90%

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Grignard Reaction Friedel-Crafts Acylation & Reduction
Starting Materials Bromobenzene, Magnesium, HeptanalBenzene, Heptanoyl Chloride, AlCl₃, NaBH₄
Number of Steps 1 (one-pot)2
Plausible Overall Yield 65-85%70-90%
Key Advantages Direct, one-step synthesis.High-yielding, well-established reactions.
Key Disadvantages Highly sensitive to moisture and air; potential for side reactions.Two-step process; use of strong Lewis acids and harsh workup conditions.

Table 2: 1H and 13C NMR Data for this compound

Note: The following are predicted chemical shifts and multiplicities. Actual values may vary slightly based on solvent and experimental conditions.

1H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
Phenyl-H~7.2-7.4Multiplet5HC₆H₅
CH-OH~4.6Triplet1HCH (OH)
OHVariable (broad)Singlet1HOH
CH₂ (alpha to CH-OH)~1.7Multiplet2HCH ₂(CHOH)
(CH₂)₄~1.2-1.4Multiplet8H(CH ₂)₄
CH₃~0.8-0.9Triplet3HCH
13C NMR Chemical Shift (ppm) Assignment
Phenyl C (quaternary)~145C -CH(OH)
Phenyl CH~128.5, ~127.5, ~126C H (ortho, meta, para)
CH-OH~75C H(OH)
CH₂ (alpha to CH-OH)~39C H₂(CHOH)
CH₂~32, ~29, ~26(CH₂)₄
CH₂~22.5C H₂CH₃
CH₃~14C H₃

Visualizations

Experimental Workflow: Grignard Synthesis

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagent_prep Prepare Phenylmagnesium Bromide (Grignard Reagent) reaction React with Heptanal reagent_prep->reaction Add to Heptanal quench Quench with NH4Cl reaction->quench extract Extract with Ether quench->extract dry Dry with Na2SO4 extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting Logic: Low Yield in Grignard Synthesis

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Moisture Contamination start->cause1 cause2 Inactive Magnesium start->cause2 cause3 Side Reactions start->cause3 cause4 Incomplete Reaction start->cause4 solution1 Dry Glassware & Solvents cause1->solution1 Check solution2 Activate Magnesium cause2->solution2 Check solution3 Control Reaction Conditions cause3->solution3 Implement solution4 Monitor with TLC & Increase Time cause4->solution4 Implement

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Removal of unreacted starting materials from 1-Phenyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from 1-Phenyl-1-heptanol, particularly following its synthesis via the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials and byproducts in the synthesis of this compound via a Grignard reaction?

The synthesis of this compound typically involves the reaction of a hexylmagnesium halide (Grignard reagent, formed from 1-halohexane and magnesium) with benzaldehyde. Common impurities include:

  • Unreacted Benzaldehyde: Due to incomplete reaction or imprecise stoichiometry.

  • Unreacted Hexylmagnesium Bromide: An excess is often used to drive the reaction to completion.

  • Unreacted Magnesium Metal: From the Grignard reagent formation.

  • Hexane: Formed when unreacted Grignard reagent is quenched with a proton source (e.g., water, acid).

  • Biphenyl-type impurities: Arising from Wurtz-type coupling of the Grignard reagent.

Q2: How should I properly quench the Grignard reaction to neutralize unreacted reagents?

The reaction should be quenched by slowly and carefully pouring the reaction mixture into a separate flask containing an ice-cold aqueous solution.[1] A saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred as it is acidic enough to hydrolyze the magnesium alkoxide salt and destroy unreacted Grignard reagent and magnesium metal, while being less prone to causing emulsions than strong acids. Alternatively, dilute strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can be used.[2][3] This process protonates the alkoxide product to form the desired alcohol and dissolves the magnesium salts for easier removal during the aqueous workup.

Q3: My crude product is contaminated with a significant amount of benzaldehyde. What is the most effective way to remove it?

There are several effective methods:

  • Vacuum Distillation: This is highly effective due to the significant difference in boiling points between benzaldehyde (~178°C at atmospheric pressure) and this compound (~275°C at atmospheric pressure).[4][5]

  • Bisulfite Wash: Washing the crude product (dissolved in an organic solvent like ether) with a saturated aqueous solution of sodium bisulfite (NaHSO₃) will form a water-soluble adduct with the benzaldehyde, which can then be removed in the aqueous layer.[4]

  • Flash Column Chromatography: Silica gel chromatography can effectively separate the more polar this compound from the less polar benzaldehyde.

Q4: I am observing a persistent emulsion during the aqueous extraction (workup). How can I resolve this?

Emulsions are common in Grignard workups due to the formation of fine magnesium salt precipitates. To break up an emulsion:

  • Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic components and helping to force layer separation.[2][6]

  • If you used a strong acid for the quench, adding more of the acid or water can sometimes help dissolve the salts that may be stabilizing the emulsion.

  • Allow the mixture to stand for an extended period without agitation.

  • For stubborn emulsions, filtering the entire mixture through a pad of Celite can help to remove the particulate matter that is stabilizing the emulsion.

Q5: What is the recommended final purification method to obtain high-purity this compound?

The choice of the final purification method depends on the scale of the reaction and the nature of the remaining impurities.

  • For large-scale purification (>5 g): Vacuum distillation is typically the most efficient method for separating the product from less volatile or non-volatile impurities.

  • For high-purity on a smaller scale: Flash column chromatography on silica gel is the preferred method. It offers excellent separation of the target alcohol from non-polar byproducts and residual starting materials.[7][8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Yield of Product Moisture Contamination: Grignard reagents are extremely sensitive to water.Ensure all glassware is flame- or oven-dried immediately before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).
Poor Quality of Magnesium: An oxide layer on the magnesium turnings can prevent the reaction.Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane if the reaction is sluggish.
Significant Amount of Hexane Byproduct Premature Quenching: The Grignard reagent (hexylmagnesium bromide) reacted with an acidic proton source (like water) instead of the benzaldehyde.Rigorously exclude moisture from the reaction apparatus and reagents.[9]
Reaction Mixture Turns Dark and Tarry High Reaction Temperature: Aldehydes can undergo polymerization or side reactions at elevated temperatures.Maintain a low reaction temperature (e.g., using an ice bath), especially during the dropwise addition of the benzaldehyde solution to the Grignard reagent.
Difficulty Isolating Product During Workup Formation of Stable Emulsions: Magnesium alkoxide salts can form persistent emulsions.Use a saturated aqueous solution of ammonium chloride for the quench, as it helps break up emulsions and facilitate the separation of layers. Washing with brine during extraction also helps.[2]

Data Presentation

Physical Properties of Key Compounds

This table summarizes key physical properties that inform the selection of purification techniques. The significant difference in boiling points is the basis for purification by distillation.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₁₃H₂₀O192.30~275 (est.)0.946
BenzaldehydeC₇H₆O106.12178.11.044
1-BromohexaneC₆H₁₃Br165.07156-1581.176
HexaneC₆H₁₄86.18690.659

(Data sourced from[5][10][11])

Experimental Protocols

Protocol 1: Standard Quenching and Aqueous Workup

  • Prepare a beaker with a stirred solution of saturated aqueous ammonium chloride (NH₄Cl) or 10% sulfuric acid, cooled in an ice bath. Use approximately 5-10 mL of aqueous solution for every 1 g of magnesium used.

  • Once the Grignard reaction is complete, slowly and carefully pour the reaction mixture into the cold, stirring aqueous solution.

  • Transfer the entire mixture to a separatory funnel. If any salts remain undissolved, add more water or acid until a clear solution is obtained.[2]

  • Allow the layers to separate. Remove the lower aqueous layer.

  • Wash the remaining organic layer sequentially with:

    • Deionized water

    • 5% aqueous sodium bicarbonate solution (to neutralize any residual acid)[6]

    • Saturated aqueous sodium chloride (brine) to help remove dissolved water[6]

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12]

  • Gravity filter or decant the dried solution to remove the drying agent. The resulting solution contains the crude product and is ready for solvent removal and final purification.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare the Column: Select an appropriate size column and plug the bottom with cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to pack under gravity or with gentle pressure.[8]

  • Load the Sample: Concentrate the crude product under reduced pressure (rotary evaporator) to remove the bulk solvent. Dissolve the crude oil in a minimal amount of dichloromethane or the column eluent. Alternatively, for less soluble samples, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.[7]

  • Elute the Column: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The non-polar impurities (hexane, unreacted 1-bromohexane) will elute first, followed by benzaldehyde.

  • Isolate the Product: Gradually increase the polarity of the eluent (gradient elution) to elute the more polar this compound.[7]

  • Collect and Analyze: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Visualizations

G cluster_0 Reaction & Workup cluster_1 Purification Reaction Grignard Reaction: HexylMgBr + Benzaldehyde Quench Quench with Cold Aq. NH4Cl or Acid Reaction->Quench Extraction Liquid-Liquid Extraction (Ether/Water) Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Final Purification Concentration->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

G Start Analyze Crude Product (e.g., by TLC or GC-MS) Decision1 Significant Benzaldehyde Contamination? Start->Decision1 Method1 Perform Bisulfite Wash or Vacuum Distillation Decision1->Method1  Yes Method2 Proceed to Final Purification Step Decision1->Method2  No Method1->Method2 Decision2 High Purity Needed & Small Scale? Method2->Decision2 Final_Method1 Flash Column Chromatography Decision2->Final_Method1  Yes Final_Method2 Vacuum Distillation Decision2->Final_Method2  No

Caption: Decision tree for selecting an appropriate purification strategy.

References

Preventing racemization during 1-Phenyl-1-heptanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective synthesis of 1-Phenyl-1-heptanol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to achieving high enantiomeric purity and preventing racemization during the synthesis of this chiral alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing a single enantiomer of this compound?

A1: The main challenge is controlling the stereochemistry at the carbinol center (the carbon bearing the hydroxyl group). The direct reduction of the precursor, heptanophenone, using standard reducing agents like sodium borohydride results in a racemic mixture (a 50:50 mixture of both enantiomers).[1][2] To obtain a single enantiomer, an asymmetric synthesis method must be employed, and racemization of the desired product must be prevented.

Q2: What is racemization and why is it a concern for this compound?

A2: Racemization is the conversion of an enantiomerically pure or enriched sample into a racemic mixture, leading to a loss of optical activity. For secondary benzylic alcohols like this compound, this can occur under acidic or basic conditions, at high temperatures, or in the presence of certain metal catalysts.[3][4] This is a significant issue as it negates the stereoselectivity of the synthesis, resulting in a loss of the desired enantiomer and complicating purification processes.

Q3: Which are the most reliable methods to synthesize enantiomerically enriched this compound?

A3: Two highly reliable methods are the asymmetric reduction of the prochiral precursor, heptanophenone, and the kinetic resolution of racemic this compound.

  • Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) reduction is a widely used method that employs a chiral oxazaborolidine catalyst and a borane source to reduce the ketone to the alcohol with high enantioselectivity (often >95% ee).[5][6][7][8]

  • Kinetic Resolution: This method uses an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the esterified enantiomer.[9][10] To improve the yield beyond the 50% theoretical maximum of a standard kinetic resolution, a Dynamic Kinetic Resolution (DKR) can be employed, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.[1][11]

Q4: How can I determine the enantiomeric excess (ee) of my this compound sample?

A4: The most common and accurate methods for determining the enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[12][13][14] These techniques use a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[12][13] For GC analysis, derivatization of the alcohol to its acetate ester may sometimes improve separation.[13]

Data Presentation

Table 1: Asymmetric Reduction of Aryl Alkyl Ketones using Corey-Bakshi-Shibata (CBS) Catalysis

This table presents typical results for the CBS reduction of various aryl alkyl ketones, demonstrating the high enantioselectivity and yields achievable with this method. These results are representative of what can be expected for the reduction of heptanophenone.

Ketone SubstrateChiral CatalystReducing AgentTemp (°C)Yield (%)Enantiomeric Excess (ee %)Reference Compound
Acetophenone(S)-Me-CBSBH₃·SMe₂-309292 (R)1-Phenylethanol
Propiophenone(S)-Me-CBSBH₃·SMe₂-209596 (R)1-Phenyl-1-propanol
1-Phenyl-1-hexanone(R)-Me-CBSBH₃·THF-788991 (S)1-Phenyl-1-hexanol[7]
1-Phenyl-1-decanone(S)-CBSBH₃·SMe₂-78~90>95 (R)1-Phenyl-1-decanol[14]
Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Benzylic Alcohols

This table summarizes results from the enzymatic kinetic resolution of secondary benzylic alcohols, highlighting the influence of the enzyme, acyl donor, and solvent on conversion and enantioselectivity.

SubstrateLipaseAcyl DonorSolventConversion (%)Substrate ee (%)Product ee (%)
1-PhenylethanolNovozym 435 (CALB)Vinyl Acetaten-Hexane~50>99 (S)>99 (R)
1-Phenyl-1-propanolNovozym 435 (CALB)Lauric AcidToluene5177 (S)N/A
1-PhenylethanolBurkholderia cepacia LipaseVinyl Acetaten-Heptane40.1N/A98.9 (R)
1-PhenylethanolCarica papaya LipaseVinyl HexanoateDiisopropyl ether~50>99 (S)>99 (R)

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee) in CBS Reduction

dot

Caption: Troubleshooting workflow for low enantioselectivity in CBS reductions.

Issue 2: Low Conversion in Enzymatic Kinetic Resolution

dot

References

Managing exothermic reactions in large-scale Grignard synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing exothermic reactions during large-scale Grignard synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, with a focus on managing and controlling the reaction exotherm.

Issue: Reaction Fails to Initiate

Question Possible Cause & Explanation Recommended Action
Why won't my Grignard reaction start? 1. Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.[1][2]2. Presence of Moisture: Grignard reagents are highly reactive with water. Even trace amounts in glassware or solvents can quench the reaction upon formation, preventing a sustained initiation.[3][4]3. Impure Reagents/Solvents: Impurities in the organic halide or solvent can inhibit the reaction.[5]1. Activate Magnesium: Use methods like adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or gentle heating under vacuum to expose a fresh magnesium surface.[3][6][7] The disappearance of iodine's purple color can indicate activation.[3]2. Ensure Anhydrous Conditions: Rigorously dry all glassware by flame-drying under an inert atmosphere or oven-drying.[3] Use certified anhydrous solvents or confirm dryness using methods like Karl Fischer titration.[8]3. Use Purified Reagents: Ensure high purity of the organic halide and solvent.[5]
What if initiation is delayed? A variable or lengthy induction period is common and can be due to trace impurities or the passivity of the magnesium surface.[5] This delay is hazardous because it can lead to the accumulation of unreacted organic halide. When the reaction finally initiates, the large amount of accumulated reagent can cause a dangerous, rapid exotherm and a runaway reaction.[5][8]DO NOT continue adding the bulk of the organic halide until initiation is confirmed.[9] Use in situ monitoring techniques like FTIR to track the concentration of the organic halide. A decrease in its characteristic infrared absorbance confirms that initiation has occurred and it is safe to proceed with the addition.[5][9] Alternatively, a noticeable temperature rise is a key indicator of initiation.[5]

Issue: Exothermic Reaction is Too Vigorous or Uncontrolled (Runaway Reaction)

Question Possible Cause & Explanation Recommended Action
My reaction is too exothermic and difficult to control. What's wrong? 1. Rapid Addition of Organic Halide: Adding the organic halide too quickly is a primary cause of runaway reactions. The rate of heat generation surpasses the system's capacity for heat removal.[6][10][11]2. Accumulation of Unreacted Reagent: A delayed initiation followed by a sudden start can release a large amount of energy at once.[5][8]3. Insufficient Cooling: The reactor's cooling system may be inadequate for the scale of the reaction. The deteriorating surface-area-to-volume ratio on scale-up makes heat removal less efficient.[8][11]4. High Reagent Concentration: Using highly concentrated reagents reduces the overall heat capacity of the mixture, leading to a more rapid temperature increase.[6]1. Control Addition Rate: Add the organic halide dropwise or via a syringe pump at a controlled rate to maintain a manageable temperature and gentle reflux.[6] The addition rate should not be faster than the reaction rate.[11]2. Confirm Initiation First: Add only a small portion (~5%) of the organic halide and wait for confirmation of initiation (via temperature rise or FTIR) before proceeding with the main addition.[5][9]3. Ensure Adequate Cooling: Use a properly sized cooling bath (ice-water or cryocooler) and ensure the reactor jacket is clean for effective heat transfer.[6] For large-scale operations, robust engineering controls are critical.[12]4. Use Adequate Solvent: Ensure a sufficient solvent volume is used to help dissipate the heat generated by the reaction.[6]
How do I handle a runaway reaction? A runaway reaction is a major safety hazard, potentially leading to vessel pressurization, solvent boiling over, spills, and fire.[8]Immediately stop the addition of the halide, turn off any heating, and ensure the vessel is properly vented.[10] If possible, increase cooling. Do not attempt to cool the vessel too rapidly, as this could cause thermal shock and glassware failure.[10] Have an emergency plan and appropriate safety equipment, such as fire extinguishers and fire blankets, readily available.[12]

Frequently Asked Questions (FAQs)

Q1: How can I be certain my Grignard reaction has initiated on a large scale?

On a production scale, detecting the initial exotherm can be difficult, especially under reflux conditions.[5] The most reliable method is to use in situ Process Analytical Technology (PAT), such as FTIR spectroscopy. By inserting an FTIR probe into the reactor, you can monitor the concentration of the organic halide in real-time. A distinct decrease in the halide's concentration provides definitive proof that the reaction has started, making it safe to proceed with the bulk addition.[5][9]

Q2: What are the key safety considerations for scaling up a Grignard synthesis?

The primary safety concern is the risk of a fire or explosion resulting from an uncontrolled exothermic reaction.[10][8] Key considerations include:

  • Thermal Hazard Assessment: Use reaction calorimetry (e.g., RC1) to measure the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR) to ensure your cooling capacity is sufficient.[5][13]

  • Engineering Controls: Implement robust controls such as reactor temperature and pressure alarms, emergency quenching or "dump" tanks, and pressure relief systems (rupture discs).[8][12]

  • Controlled Addition: The addition of the organic halide must be strictly controlled and linked to real-time monitoring to prevent accumulation.[11]

  • Inert Atmosphere: Maintain a strictly anhydrous and inert (e.g., nitrogen) atmosphere, as Grignard reagents react with water and air.[4][12]

Q3: What causes the formation of the Wurtz coupling byproduct and how can I minimize it?

The Wurtz coupling product is an undesired side reaction where the Grignard reagent reacts with another molecule of the organic halide.[6][14] This is often promoted by elevated temperatures. To minimize its formation, maintain a low reaction temperature and ensure a slow, controlled addition of the organic halide.[3][6] Continuous flow processing has also been shown to improve selectivity and reduce Wurtz coupling compared to batch processes.[14]

Q4: What is the safest way to quench a large-scale Grignard reaction?

Quenching a large-scale Grignard reaction is highly exothermic and must be done with extreme caution.

  • Cool the reaction mixture: Place the reactor in an ice bath or use the cooling jacket to lower the temperature significantly before quenching.[6][15]

  • Use a suitable quenching agent: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and relatively gentle quenching agent.[6]

  • Add dropwise and slowly: The quenching solution must be added very slowly and dropwise to control the exotherm.[15] Be aware of a potential induction period before the quenching reaction becomes vigorous.[15]

  • Ensure adequate stirring: Maintain good agitation to dissipate heat throughout the mixture.

Quantitative Data Summary

Understanding the thermal properties of a specific Grignard reaction is crucial for safe scale-up. Reaction calorimetry is the primary tool for gathering this data.

ParameterTypical Value (Example)Significance for Safety
Heat of Reaction (ΔH) -87 to -89 kcal/molDetermines the total amount of heat that will be released and must be removed by the cooling system.[5]
Maximum Heat Flow 140 W/LIndicates the peak rate of heat generation, which the cooling system must be able to handle to prevent a temperature increase.[5]
Adiabatic Temperature Rise (ΔT_ad) 100°C to 167°CThe theoretical temperature increase if all cooling fails. A high value indicates a high risk of a runaway reaction.[5][16]
Dosing Rate Effect Decreasing dosing rate can lower risk levelSlower addition reduces the rate of heat generation and minimizes the accumulation of unreacted starting material.[13][17]

Experimental Protocols

Protocol 1: In Situ Monitoring for Safe Initiation and Scale-Up

This protocol utilizes in situ FTIR and reaction calorimetry to ensure safety.

  • System Preparation: Assemble a 3-neck round bottom flask (or reactor) equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere.[10] All glassware must be rigorously flame-dried under vacuum.[10] Insert an in situ FTIR probe and temperature probe connected to a reaction calorimeter.

  • Charging Reagents: Charge the reactor with magnesium turnings and anhydrous THF.

  • Initiation Step: Add approximately 5% of the total organic halide charge to the reactor.[5][9]

  • Confirmation of Initiation: Monitor the reaction mixture using the FTIR probe. Wait for a clear decrease in the infrared absorbance corresponding to the C-X bond of the organic halide.[9] Concurrently, observe the heat flow data from the calorimeter for an exotherm. Do not proceed until initiation is confirmed.

  • Controlled Addition: Once initiation is confirmed, begin the dropwise addition of the remaining organic halide at a rate that maintains a steady, controllable temperature and reflux, as determined by the calorimetry data. Continuously monitor the halide concentration with FTIR to ensure it is not accumulating.[5][9]

  • Reaction Completion: After the addition is complete, continue to stir the mixture and monitor until the reaction is complete (e.g., disappearance of the halide peak in the FTIR spectrum).

  • Controlled Quenching: Cool the reactor to 0°C. Slowly and dropwise, add a saturated aqueous solution of ammonium chloride while monitoring the temperature to control the quenching exotherm.[6]

Visualizations

Troubleshooting_Initiation start Reaction Fails to Initiate check_moisture Are conditions rigorously anhydrous? start->check_moisture check_mg Is Magnesium surface activated? check_moisture->check_mg Yes fix_moisture Action: Flame-dry all glassware. Use certified anhydrous solvent. check_moisture->fix_moisture No check_reagents Are reagents and solvents pure? check_mg->check_reagents Yes fix_mg Action: Add initiator (Iodine, 1,2-dibromoethane) or use mechanical activation. check_mg->fix_mg No fix_reagents Action: Purify reagents and solvents. check_reagents->fix_reagents No success Initiation Successful check_reagents->success Yes fix_moisture->check_moisture fix_mg->check_mg fix_reagents->check_reagents

Caption: Troubleshooting workflow for a failed Grignard reaction initiation.

Runaway_Reaction_Control cluster_causes Primary Causes cluster_controls Control Measures cause1 Rapid Halide Addition control1 Controlled Dosing Rate cause1->control1 runaway Runaway Reaction (Loss of Thermal Control) cause1->runaway cause2 Reagent Accumulation (Delayed Initiation) control2 In Situ Monitoring (FTIR) to Confirm Initiation cause2->control2 cause2->runaway cause3 Insufficient Cooling control3 Adequate Heat Removal (Calorimetry Data) cause3->control3 cause3->runaway safe_reaction Safe & Controlled Reaction control1->safe_reaction control2->safe_reaction control3->safe_reaction

Caption: Logical diagram of causes and controls for runaway reactions.

Experimental_Workflow prep 1. System Preparation (Flame-dried, Inert Atmosphere) charge 2. Charge Mg & Solvent prep->charge initiate 3. Add Initial Halide Charge (~5%) charge->initiate confirm 4. Confirm Initiation (FTIR / Temp Rise) initiate->confirm confirm->initiate No Initiation, Re-evaluate addition 5. Controlled Halide Addition (Monitor Temp & Concentration) confirm->addition Initiation Confirmed complete 6. Stir to Completion addition->complete quench 7. Cool and Quench Slowly complete->quench workup 8. Work-up quench->workup

Caption: Safe experimental workflow for large-scale Grignard synthesis.

References

Technical Support Center: Purification of 1-Phenyl-1-heptanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of 1-phenyl-1-heptanol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A1: Silica gel is the most commonly used stationary phase for the column chromatography of moderately polar compounds like this compound. Alumina can also be used, particularly if the compound is sensitive to the acidic nature of silica gel.

Q2: How do I choose an appropriate solvent system (mobile phase)?

A2: The ideal solvent system should provide a good separation of your target compound from impurities. This is typically determined by thin-layer chromatography (TLC) beforehand. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. The goal is to achieve an Rf value of approximately 0.2-0.4 for this compound on the TLC plate.

Q3: What are some common issues encountered during the column chromatography of this compound?

A3: Common challenges include:

  • Poor separation (co-elution of impurities): This can be caused by an inappropriate solvent system, improper column packing, or overloading the column with the sample.

  • Compound streaking or tailing on the column: This may indicate that the compound is interacting too strongly with the stationary phase or that the sample is not dissolving well in the mobile phase.

  • Slow elution or no elution of the compound: This could be due to a solvent system that is not polar enough, or the compound may be degrading on the column.

  • Cracking of the silica gel bed: This is often caused by the column running dry or by heat generated from the interaction of the solvent with the silica gel.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Fractions 1. Inappropriate solvent system (mobile phase polarity is too high or too low).[1] 2. Column was not packed properly, leading to channeling. 3. Column was overloaded with the crude sample.1. Optimize the solvent system using TLC to achieve a clear separation between spots. Aim for a difference in Rf values of at least 0.2. 2. Repack the column, ensuring the silica gel is settled evenly and there are no air bubbles. 3. Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-100 g of silica gel for every 1 g of crude material.
Compound Tailing or Streaking 1. The compound is too polar for the chosen solvent system. 2. The sample was not loaded onto the column in a concentrated band.[2] 3. The compound may be interacting with acidic sites on the silica gel.1. Gradually increase the polarity of the mobile phase during elution (gradient elution).[1][3] 2. Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent before loading.[2] For less soluble samples, consider dry loading.[3] 3. Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize acidic sites.[3]
Compound Elutes Too Quickly or Not at All 1. Mobile phase is too polar (elutes too quickly).[1] 2. Mobile phase is not polar enough (does not elute).[1] 3. The compound may have decomposed on the silica gel.[1]1. Decrease the polarity of the mobile phase. 2. Increase the polarity of the mobile phase.[1] 3. Check the stability of your compound on a silica TLC plate by spotting it and letting it sit for a period before eluting.[4] If it degrades, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1]
Cracked or Disturbed Silica Gel Bed 1. The column ran dry. 2. Heat of solvation when using certain solvents (e.g., ethyl acetate/hexane).1. Always keep the solvent level above the top of the silica gel. 2. Pack the column using the mobile phase to pre-wet the silica gel and dissipate heat. Consider using a different solvent system like dichloromethane/hexane.[1]
Crystallization of Compound on the Column 1. The compound is not very soluble in the mobile phase.[1]1. This can be a difficult problem to solve. You may need to use a different solvent system in which your compound is more soluble. Pre-purification to remove impurities that may be seeding crystallization can also help.[1]

Experimental Protocols

1. Preparation of the Column

  • Materials: Chromatography column, cotton or glass wool, sand, silica gel (60-200 mesh).

  • Procedure:

    • Secure the column vertically to a retort stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the cotton wool.

    • Slurry Packing (Recommended):

      • In a beaker, mix the required amount of silica gel with the initial mobile phase to form a slurry.

      • Pour the slurry into the column.

      • Gently tap the column to ensure even packing and remove any air bubbles.

      • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the packed silica gel.

2. Sample Loading

  • Wet Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully pipette the sample solution onto the top layer of sand.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level reaches the top of the sand.

  • Dry Loading:

    • Dissolve the crude this compound in a suitable volatile solvent.

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the column.

3. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand.

  • Open the stopcock and begin collecting fractions in test tubes or flasks.

  • Maintain a constant level of solvent above the silica gel throughout the elution process.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent from the combined fractions to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep1 Select Column Size prep2 Pack with Silica Gel Slurry prep1->prep2 prep3 Add Sand Layers prep2->prep3 load2 Load onto Column prep3->load2 load1 Dissolve Crude Product load1->load2 elute1 Add Mobile Phase load2->elute1 elute2 Collect Fractions elute1->elute2 analysis1 Analyze Fractions by TLC elute2->analysis1 analysis2 Combine Pure Fractions analysis1->analysis2 analysis3 Evaporate Solvent analysis2->analysis3 end end analysis3->end Pure this compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_separation Separation Issues cluster_elution Elution Problems cluster_column Column Integrity start Problem Encountered poor_sep Poor Separation start->poor_sep streaking Streaking/Tailing start->streaking no_elution No/Slow Elution start->no_elution fast_elution Fast Elution start->fast_elution cracking Cracked Bed start->cracking solution_sep Adjust Mobile Phase Polarity Repack Column poor_sep->solution_sep solution_streak Use Gradient Elution Dry Loading streaking->solution_streak solution_no_elute Increase Mobile Phase Polarity no_elution->solution_no_elute solution_fast_elute Decrease Mobile Phase Polarity fast_elution->solution_fast_elute solution_crack Keep Column Wet Pack with Mobile Phase cracking->solution_crack

Caption: Troubleshooting decision tree for column chromatography.

References

Characterization of impurities in 1-Phenyl-1-heptanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of 1-Phenyl-1-heptanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

A1: A prevalent method for synthesizing this compound is the Grignard reaction, where hexylmagnesium bromide is reacted with benzaldehyde. Impurities can arise from starting materials, side reactions, or degradation.[1][2]

Common Impurities Include:

  • Starting Materials: Unreacted benzaldehyde and 1-bromohexane (used to prepare the Grignard reagent).

  • Grignard Reagent Side Products: Dodecane (from Wurtz coupling of hexylmagnesium bromide) and benzene (from quenching of the Grignard reagent by trace water).[3]

  • Reaction Byproducts: Benzyl alcohol (formed if benzaldehyde is reduced by the Grignard reagent acting as a base) and 1-phenyl-1-heptanone (if the alcohol product is oxidized).

  • Degradation Products: Benzoic acid, formed from the oxidation of unreacted benzaldehyde, is a very common impurity.[4]

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields are often attributed to issues with the Grignard reagent. Grignard reagents are highly reactive and sensitive to moisture and air.[3][5] The presence of water will quench the reagent, reducing the amount available to react with benzaldehyde and leading to the formation of hexane. Additionally, side reactions, such as the formation of biphenyl from coupling reactions, can consume the Grignard reagent and lower the yield of the desired product.[6]

Q3: What analytical techniques are best for characterizing impurities in my this compound sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile compounds like unreacted starting materials, the final product, and low molecular weight byproducts.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Effective for separating less volatile or thermally sensitive compounds, such as benzoic acid, from the main product.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for both the desired product and any isolated impurities.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups and confirming the presence of the desired alcohol (O-H stretch) or carbonyl-containing impurities (C=O stretch).[12]

Troubleshooting Guides

Problem 1: An unknown peak is observed in the GC-MS chromatogram.

Possible Cause & Solution:

Possible Cause Identification & Confirmation Troubleshooting Steps
Unreacted Benzaldehyde Compare the mass spectrum of the unknown peak with a reference spectrum of benzaldehyde. The retention time should be shorter than the product.Ensure the Grignard reagent is added in a slight molar excess. Increase reaction time or temperature to drive the reaction to completion.
Dodecane (Wurtz Coupling) The mass spectrum will show a characteristic fragmentation pattern for a long-chain alkane.Prepare the Grignard reagent at a lower temperature and ensure slow addition of 1-bromohexane to the magnesium turnings.
Benzyl Alcohol Mass spectrum will match that of benzyl alcohol. This often co-elutes or elutes just before the main product.Ensure all glassware is rigorously dried and use anhydrous solvents to prevent quenching of the Grignard reagent.[13]
Benzoic Acid While less volatile, it may appear as a broad peak in GC-MS if derivatized. Better confirmed by HPLC.[1]Store benzaldehyde properly to prevent air oxidation.[4] Purify the crude product by washing with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.[14]

Problem 2: The final product appears yellowish and oily.

Possible Cause & Solution:

A yellowish color can indicate the presence of biphenyl, a common impurity when using phenylmagnesium bromide.[6] Although this guide focuses on hexylmagnesium bromide, similar colored impurities can arise from other coupling reactions or degradation.

Troubleshooting Step Expected Outcome
Purification by Column Chromatography Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate the non-polar impurities from the more polar this compound.
Trituration If the impurity is biphenyl, it can sometimes be removed by washing the crude product with a small amount of cold petroleum ether, in which biphenyl is more soluble than the alcohol.[6]

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

This method is designed to separate and identify volatile and semi-volatile impurities.

  • Sample Preparation: Dissolve 10 mg of the crude this compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C for 2 minutes, then ramp up to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.[15]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 2: HPLC Analysis for Non-Volatile Impurities

This protocol is effective for quantifying impurities like benzoic acid.

  • Sample Preparation: Accurately weigh and dissolve 20 mg of the crude product in 10 mL of the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.[10][16]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or an appropriate buffer like ammonium formate) can be used. A typical starting point is 60:40 acetonitrile:water.[17]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at 254 nm.

  • Data Analysis: Quantify impurities by comparing peak areas to those of a known standard.

Protocol 3: FTIR Analysis for Functional Group Identification

This technique provides a quick check for the presence of the desired alcohol and common carbonyl impurities.

  • Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal (for liquid samples) or prepare a thin film on a salt plate.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Key Spectral Features:

    • This compound: A broad O-H stretching band around 3350 cm⁻¹ and a C-O stretching band between 1150-1075 cm⁻¹ for a secondary alcohol.[12][18]

    • Benzaldehyde (impurity): A sharp C=O stretching peak around 1700 cm⁻¹.

    • Benzoic Acid (impurity): A very broad O-H stretch (often obscuring the C-H region) and a C=O stretch around 1680-1710 cm⁻¹.

Visual Workflow and Logic Diagrams

G cluster_0 Impurity Characterization Workflow start Crude this compound Sample ftir FTIR Analysis start->ftir Initial Functional Group Check gcms GC-MS Analysis start->gcms Volatile & Semi-Volatile Impurity Screening hplc HPLC Analysis start->hplc Non-Volatile & Acidic Impurity Check nmr NMR Spectroscopy (if necessary) gcms->nmr Isolate & Identify Unknowns report Final Impurity Profile gcms->report hplc->nmr hplc->report nmr->report

Caption: Experimental workflow for impurity characterization.

G cluster_1 Troubleshooting Logic for Low Yield start Low Yield of This compound check_reagents Analyze Crude Sample by GC-MS start->check_reagents high_starting_material High Levels of Unreacted Benzaldehyde? check_reagents->high_starting_material high_side_products High Levels of Benzene or Dodecane? high_starting_material->high_side_products No action_inactive_grignard Action: Improve Grignard Formation/Reaction Conditions (e.g., increase time/temp) high_starting_material->action_inactive_grignard Yes action_wet_conditions Action: Ensure Rigorous Anhydrous Conditions. Dry Glassware & Solvents. high_side_products->action_wet_conditions Yes end Re-run Synthesis & Analyze high_side_products->end No, other issue action_inactive_grignard->end action_wet_conditions->end

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Drying Solvents and Reagents for Moisture-Sensitive Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for managing moisture in Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for a Grignard reaction?

Grignard reagents (R-Mg-X) are powerful nucleophiles and strong bases. They react readily with protic solvents or even trace amounts of water.[1][2] This reaction protonates the Grignard reagent, forming a hydrocarbon (R-H) and magnesium salts, effectively destroying the reagent and preventing it from reacting with the desired electrophile.[1] This quenching is often the primary cause of reaction failure or low yields.

Q2: What are the most common sources of moisture in a Grignard reaction setup?

Moisture can be introduced from several sources, any of which can be detrimental to the reaction:

  • Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are hygroscopic and absorb moisture from the atmosphere.[3]

  • Glassware: Water can adsorb onto the surface of flasks, condensers, and addition funnels.

  • Reagents: The starting alkyl/aryl halide or the magnesium turnings themselves can have adsorbed moisture.

  • Atmosphere: Failure to maintain a dry, inert atmosphere (like nitrogen or argon) will allow atmospheric moisture to enter the reaction.[4]

Q3: Which solvents are suitable for Grignard reactions and how do I dry them?

The best solvents are aprotic and can solvate the magnesium complex. Diethyl ether and tetrahydrofuran (THF) are most commonly used.[2][4] The choice of drying method depends on the required level of dryness.

  • For extremely dry solvent (<10 ppm water): Distillation from a reactive drying agent like sodium/benzophenone is the gold standard.[5][6]

  • For very dry solvent (10-50 ppm water): Passing the solvent through a column of activated alumina or storing it over activated 3Å molecular sieves is a safer and effective alternative.[3][7]

  • For pre-drying: Using anhydrous salts like sodium sulfate can remove bulk water before a more rigorous drying method is applied.[8][9]

Q4: How can I tell if my solvent is truly "dry"?

For reactions using sodium/benzophenone, a persistent deep blue or purple color is a reliable indicator of anhydrous and oxygen-free conditions.[10][11] The blue-colored species is a benzophenone ketyl radical, which is rapidly destroyed by water or oxygen.[11] For other methods, the most accurate way to determine water content is through Karl-Fischer titration, which can measure moisture levels in the parts-per-million (ppm) range.[7]

Troubleshooting Guide

Problem: My Grignard reaction will not initiate.

Failure to initiate is the most common problem. The primary causes are residual moisture or a passivated magnesium surface.[12][13] The following flowchart outlines a systematic approach to troubleshooting this issue.

G start Reaction Fails to Initiate check_moisture Are glassware and solvent rigorously dry? start->check_moisture dry_system Action: Flame-dry glassware under vacuum. Use freshly distilled solvent (<10 ppm H2O). check_moisture->dry_system No check_mg Is the Mg surface active? check_moisture->check_mg Yes dry_system->start Retry activate_mg Action: Activate Mg. 1. Add a crystal of I2. 2. Add a few drops of   1,2-dibromoethane. 3. Crush turnings with a glass rod. check_mg->activate_mg No check_halide Is the organic halide pure and reactive? check_mg->check_halide Yes activate_mg->start Retry purify_halide Action: Purify halide (e.g., distillation). Consider a more reactive halide (I > Br > Cl). check_halide->purify_halide No initiation_methods Action: Apply gentle heat with a heat gun. Add a small amount of pre-formed Grignard reagent. check_halide->initiation_methods Yes purify_halide->start Retry success Reaction Initiates initiation_methods->success

Caption: Troubleshooting flowchart for a failed Grignard reaction initiation.

Data Presentation

Table 1: Efficiency of Common Drying Agents on THF

This table summarizes the residual water content in Tetrahydrofuran (THF) after treatment with various drying agents over time, as determined by Karl-Fischer titration.

Drying AgentLoading (% m/v)Time (h)Residual Water (ppm)Citation
None ("Wet" Solvent)--134.4[7]
Na/Benzophenone-Reflux~43[7][14]
3Å Molecular Sieves5%2433.1[7][14]
4817.5[7][14]
7210.6[7][14]
3Å Molecular Sieves20%2411.2[7][14]
485.1[7][14]
723.9[7][14]
Activated AluminaColumn Pass-3.3[7][14]
CaH₂5%2413.1[7][14]
Table 2: Qualitative Comparison of Common Drying Agents
Drying AgentSpeedCapacityFinal DrynessCompatibility Notes
Na₂SO₄ SlowHighLowGenerally useful, but not for achieving ultra-dry conditions.[15]
MgSO₄ FastHighMedium-HighSlightly acidic; works well for ethers.[9][16]
CaCl₂ MediumHighHighIncompatible with alcohols, amines, and some carbonyl compounds.[15]
Molecular Sieves (3Å/4Å) Slow-MediumHighVery HighExcellent for most solvents; requires activation by heating.[7][11]
Na/Benzophenone Fast (at reflux)HighExtremely HighFor ethers and hydrocarbons only; requires a dedicated still.[10][17]
CaH₂ MediumMediumVery HighReacts to produce H₂ gas; suitable for ethers, hydrocarbons.[17]

Experimental Protocols

Protocol 1: General Workflow for Grignard Reaction Setup

This workflow illustrates the critical steps for preparing the apparatus and reagents for a successful Grignard reaction.

G cluster_prep Preparation Phase cluster_reagents Reagent & Solvent Addition cluster_reaction Reaction Phase p1 1. Oven-Dry Glassware (Flask, Condenser, Funnel) Overnight at >120°C p2 2. Assemble Apparatus Hot Under Inert Gas Flow (N2 or Ar) p1->p2 r1 4. Add Mg Turnings & Activator (e.g., I2) p2->r1 p3 3. Flame-Dry Under Vacuum (Alternative to Oven) p3->p2 r2 5. Add Anhydrous Solvent (e.g., Dry THF via Cannula) r1->r2 r3 6. Prepare Alkyl Halide Solution in Dry Solvent in Addition Funnel r2->r3 c1 7. Add ~10% of Halide Solution to Initiate r3->c1 c2 8. Observe for Initiation (Bubbling, Color Change, Exotherm) c1->c2 c3 9. Add Remaining Halide Dropwise to Maintain Reflux c2->c3

Caption: Experimental workflow for setting up a moisture-sensitive Grignard reaction.
Protocol 2: Drying THF with a Sodium/Benzophenone Still

Safety Note: This procedure involves metallic sodium, a highly reactive and flammable substance. It should only be performed by trained personnel in a certified fume hood.

  • Glassware Preparation: Ensure the distillation apparatus (still) is scrupulously clean and oven-dried to remove all surface moisture.

  • Pre-Drying: Use a grade of THF with low initial water content (e.g., < 200 ppm). For higher water content, pre-dry the solvent by letting it stand over potassium hydroxide (KOH) pellets overnight.[18]

  • Assembly: Assemble the still under a positive pressure of inert gas (Nitrogen or Argon).

  • Adding Reagents: To a 2 L still flask, add approximately 1 L of pre-dried THF. Carefully add sodium metal (approx. 10-15g), cut into small chunks, to the flask. Add benzophenone (approx. 10g) as an indicator.[19]

  • Reflux: Heat the mixture to a gentle reflux. As the sodium reacts with residual water and oxygen, the benzophenone will be reduced to the benzophenone ketyl radical anion, turning the solution a deep blue or purple color.[5][10]

  • Distillation: Once the blue color is stable and persistent, the solvent is dry. The distilled THF can be collected from the distillation head as needed. The deep blue color in the pot indicates that the collected solvent remains anhydrous.[10]

  • Shutdown and Quenching: Always cool the still to room temperature before quenching. Slowly and carefully add isopropanol to the flask to quench the residual sodium, followed by methanol, and finally water.

Protocol 3: Activating Magnesium Turnings

Magnesium metal is coated with a passivating layer of magnesium oxide (MgO) that inhibits the reaction.[12][20] This layer must be disrupted to expose the fresh metal surface.

  • Mechanical Activation: Place the required amount of magnesium turnings in the flame-dried reaction flask with a stir bar. Stirring the dry turnings vigorously under an inert atmosphere for 30-60 minutes can help break up the oxide layer.[21][22] Alternatively, gently crush the turnings with a dry glass rod.[13]

  • Chemical Activation (Iodine): Add one or two small crystals of iodine to the flask containing the magnesium.[21] The iodine will react with the magnesium surface. The disappearance of the brown iodine vapor and color is an indicator of activation.[12]

  • Chemical Activation (1,2-Dibromoethane): Add a few drops (5-10) of 1,2-dibromoethane to the magnesium suspension in a small amount of solvent.[21] A successful activation will be indicated by the evolution of ethylene gas (bubbling).[20] The side products are innocuous MgBr₂ and ethylene.[20]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-Phenyl-1-heptanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. 1-Phenyl-1-heptanol is a chiral aromatic alcohol that requires precise and reliable analytical methods for its quantification in various matrices. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), for the quantification of this compound. The information presented is based on established analytical principles and representative experimental data for similar compounds.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis (e.g., speed, sensitivity, and resolution of enantiomers). Both GC-MS and RP-HPLC are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations.

Quantitative Performance Data

The following tables summarize the typical performance data from validated GC-MS and RP-HPLC methods for the quantification of this compound.

Table 1: GC-MS Method Validation Data

Validation ParameterResult
Linearity (r²)> 0.999
Range1 - 200 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%
SpecificityHigh (Mass Spectrometry)

Table 2: RP-HPLC Method Validation Data

Validation ParameterResult
Linearity (r²)> 0.999
Range5 - 500 µg/mL
Limit of Detection (LOD)1 µg/mL
Limit of Quantification (LOQ)3 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)97 - 103%
SpecificityModerate (UV Detection)

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of any analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., Dichloromethane).

  • Perform serial dilutions to prepare calibration standards and quality control (QC) samples.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.

2. GC-MS System and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Quantification Ion: m/z 105.

  • Qualifier Ions: m/z 77, 192.

3. Data Analysis:

  • Integrate the peak area of the quantification ion for this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase.

  • Perform serial dilutions to prepare calibration standards and QC samples.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Column: C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: UV-Vis Detector at 210 nm.

3. Data Analysis:

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Methodology Visualization

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Standards & QCs dissolve->dilute inject Inject 1 µL into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (SIM) ionize->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Experimental workflow for this compound quantification by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm dissolve->filter inject Inject 20 µL into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Experimental workflow for this compound quantification by RP-HPLC.

A Comparative Guide to Chiral Stationary Phases for the HPLC Separation of 1-Phenyl-1-heptanol and Its Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides a comparative overview of various polysaccharide-based chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) separation of 1-Phenyl-1-heptanol and its structurally related homologs. By presenting key performance data and detailed experimental protocols, this document aims to facilitate the selection of an optimal CSP and the development of effective enantioseparation methods.

The enantioselective separation of chiral compounds, such as this compound, is a common challenge in pharmaceutical analysis. The spatial arrangement of substituents around a chiral center can lead to significant differences in pharmacological activity between enantiomers. Consequently, regulatory agencies often require the separation and independent evaluation of each enantiomer. HPLC with chiral stationary phases is the most widely used technique for this purpose.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and are often the first choice for screening and method development for the separation of a wide range of chiral compounds, including aromatic alcohols. This guide focuses on the performance of popular polysaccharide-based columns such as Chiralpak® AD-H, Chiralcel® OD-H, and Chiralpak® IA.

Comparative Performance of Chiral Stationary Phases

Due to the limited availability of specific experimental data for this compound, this guide presents data for its shorter-chain homolog, 1-phenyl-1-propanol, to provide a reliable basis for comparison. The chromatographic behavior of homologous series, such as 1-phenyl-1-alkanols, is often predictable, allowing for informed column selection for this compound.

The following table summarizes the chromatographic parameters for the enantioseparation of 1-phenyl-1-propanol on different chiral stationary phases. The key performance indicators are:

  • Retention Factor (k'): A measure of the retention of an analyte on the column.

  • Separation Factor (α): The ratio of the retention factors of the two enantiomers, indicating the selectivity of the CSP. A value greater than 1 is required for separation.

  • Resolution (Rs): A measure of the degree of separation between two peaks. A baseline separation is generally achieved with an Rs value of 1.5 or greater.

Chiral Stationary PhaseAnalyteMobile PhaseFlow Rate (mL/min)Temperature (°C)k'1k'2αRs
Chiralcel® OD1-Phenyl-1-propanolCO2/Methanol (95/5)2.0301.101.301.181.50

Note: The data for Chiralcel® OD was obtained using Supercritical Fluid Chromatography (SFC), which often provides comparable selectivity to normal-phase HPLC.

For the separation of a longer-chain homolog, 1-phenyl-1-decanol, a representative method has been developed on a Chiralpak® IA column, highlighting its suitability for this class of compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful method development and transfer. Below are representative protocols for the chiral separation of 1-phenyl-1-alkanols on different polysaccharide-based CSPs.

Protocol 1: Enantioseparation of 1-Phenyl-1-decanol on Chiralpak® IA
  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm I.D.

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1.0 mg/mL of racemic 1-phenyl-1-decanol in the mobile phase.

Protocol 2: Enantioseparation of 1-Phenyl-1-propanol on Chiralcel® OD
  • Column: Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 10 µm silica gel), 250 x 4.6 mm I.D.

  • Mobile Phase: Supercritical CO2 / Methanol (95:5, v/v)

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV (wavelength not specified)

  • Back Pressure: 150 bar

Logical Workflow for Chiral Method Development

The selection of an appropriate chiral stationary phase and the optimization of chromatographic conditions are systematic processes. The following diagram illustrates a typical workflow for developing a chiral HPLC separation method.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Select Racemic Analyte (this compound) Screen_CSPs Screen a diverse set of CSPs (e.g., Chiralpak IA, IB, IC, Chiralcel OD) Start->Screen_CSPs Screen_MP Use standard mobile phases (e.g., Hexane/IPA, Hexane/EtOH) Screen_CSPs->Screen_MP Analyze_Results Analyze screening results (retention, selectivity, resolution) Screen_MP->Analyze_Results Select_Best_CSP Select the most promising CSP Analyze_Results->Select_Best_CSP Optimize_MP Optimize mobile phase composition (modifier ratio, additives) Select_Best_CSP->Optimize_MP Optimize_Params Optimize other parameters (flow rate, temperature) Optimize_MP->Optimize_Params Validation Method Validation (robustness, linearity, accuracy) Optimize_Params->Validation Final_Method Finalized Analytical Method Validation->Final_Method

A logical workflow for chiral method development.

Concluding Remarks

Researchers are encouraged to use the provided experimental protocols as a starting point and to follow a systematic method development workflow to achieve optimal separation of their target enantiomers. The versatility of polysaccharide-based CSPs in terms of mobile phase compatibility and broad enantioselectivity makes them powerful tools in the analysis of chiral molecules.

A Comparative Guide to Chiral Alcohols as Resolving Agents: Spotlight on 1-Phenyl-1-heptanol and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of racemic mixtures into their constituent enantiomers is a critical step. Chiral resolving agents are instrumental in this process, with chiral alcohols playing a significant role. This guide provides an objective comparison of 1-phenyl-1-heptanol and other commonly employed chiral alcohols as resolving agents, supported by experimental data and detailed protocols for researchers and scientists in drug development.

The efficacy of a chiral resolving agent is primarily determined by its ability to create diastereomeric intermediates with significantly different properties, allowing for their separation, or by facilitating a kinetic resolution where one enantiomer reacts at a much faster rate than the other.

Performance Comparison of Chiral Alcohols in Resolution

While specific comparative studies detailing the performance of this compound are not abundant in publicly accessible literature, we can infer its potential efficacy by examining structurally similar and widely used chiral alcohols. The primary method for resolving racemic alcohols is through kinetic resolution, often enzyme-catalyzed. In this process, a racemic alcohol is acylated, and the enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted.

Table 1: Enzymatic Kinetic Resolution of Various Secondary Alcohols

Racemic AlcoholCatalyst/EnzymeAcyl DonorEnantiomeric Excess (ee%) of Unreacted AlcoholConversion (%)Reference
1-PhenylethanolNovozym 435 (CALB)Vinyl Acetate>99% for (S)-enantiomer~50%[1]
1-PhenylethanolAcylase IVinyl Acetate52% (by ¹H NMR), 58% (by polarimetry) for (S)-enantiomerNot specified[2]
Various Secondary AlcoholsChiral DMAP DerivativesAcetic AnhydrideUp to s=250 (selectivity factor)~50%[3]
2-HexanolNovozym 435Methyl 1-phenylethyl carbonate>99% for (S)-enantiomer47%[4]

Note: Data for this compound is not explicitly available in the reviewed literature. The performance of structurally related secondary alcohols like 1-phenylethanol is presented as a proxy. The efficiency of resolution is often expressed by the enantiomeric ratio (E) or the selectivity factor (s), which are measures of the relative rates of reaction of the two enantiomers.[5]

Experimental Protocols

A successful resolution hinges on a meticulously executed experimental protocol. Below are representative methodologies for classical diastereomeric salt formation and enzymatic kinetic resolution.

Protocol 1: Resolution of a Racemic Alcohol via Diastereomeric Ester Formation

This method involves reacting the racemic alcohol with a chiral acid to form diastereomeric esters, which can then be separated by physical methods like crystallization.[6]

  • Esterification: To a solution of the racemic alcohol (1.0 eq.) in an appropriate solvent (e.g., toluene), add an enantiomerically pure chiral acid (1.0 eq., e.g., (R)-mandelic acid) and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Monitoring: Heat the mixture, often with removal of water, and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Separation of Diastereomers: Once the reaction is complete, cool the mixture to induce crystallization of the less soluble diastereomeric ester. The diastereomers can be separated by fractional crystallization, which may require multiple recrystallization steps to achieve high diastereomeric purity.[6]

  • Hydrolysis: Hydrolyze the separated diastereomeric esters individually (e.g., using aqueous NaOH or LiOH) to liberate the resolved enantiomerically pure alcohols.

  • Purification and Analysis: Purify the resulting enantiopure alcohols by chromatography or distillation. Determine the enantiomeric excess (ee%) using chiral HPLC or Gas Chromatography (GC).

Protocol 2: Enzymatic Kinetic Resolution of a Secondary Alcohol

This is a widely used method for resolving chiral alcohols, leveraging the high enantioselectivity of enzymes like lipases.[1][7]

  • Reaction Setup: In a flask, dissolve the racemic secondary alcohol (e.g., (R,S)-1-phenylethanol, 1.0 eq.) in a suitable organic solvent (e.g., n-hexane or tert-butyl methyl ether).[1][7]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B) to the solution.[7]

  • Acylation: Add the acylating agent (e.g., vinyl acetate, >2.0 eq.) to the mixture. The use of an irreversible acyl donor like vinyl acetate is common.[1]

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 25-42°C). Monitor the conversion by taking aliquots at regular intervals and analyzing them by GC or HPLC. The reaction is typically stopped at or near 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess.[1][7]

  • Work-up: Once the desired conversion is reached, filter off the enzyme.

  • Purification: Separate the unreacted alcohol from the formed ester by column chromatography.

  • Analysis: Determine the enantiomeric excess of the unreacted alcohol and the ester product using a chiral HPLC or GC column.

Visualizing Resolution Workflows

The logical steps of chiral resolution can be effectively visualized to aid in understanding the processes.

G cluster_0 Classical Resolution via Diastereomers racemic_alcohol Racemic Alcohol (R-OH + S-OH) diastereomers Mixture of Diastereomers (R-OH-R'-COO + S-OH-R'-COO) racemic_alcohol->diastereomers chiral_acid Chiral Resolving Agent (e.g., R'-COOH) chiral_acid->diastereomers separation Separation (e.g., Crystallization) diastereomers->separation diastereomer1 Diastereomer 1 (R-OH-R'-COO) separation->diastereomer1 diastereomer2 Diastereomer 2 (S-OH-R'-COO) separation->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 enantiomer1 Enantiomer 1 (R-OH) hydrolysis1->enantiomer1 enantiomer2 Enantiomer 2 (S-OH) hydrolysis2->enantiomer2

Caption: Workflow of classical resolution using a chiral agent to form separable diastereomers.

G cluster_1 Kinetic Resolution racemic_alcohol Racemic Alcohol (R-OH + S-OH) reaction Selective Reaction (50% Conversion) racemic_alcohol->reaction reagent Acylating Agent + Chiral Catalyst/Enzyme reagent->reaction products Product Mixture reaction->products k_R >> k_S separation Separation (e.g., Chromatography) products->separation unreacted Unreacted Enantiomer (S-OH) separation->unreacted ester Esterified Enantiomer (R-OAc) separation->ester

Caption: General scheme of a kinetic resolution process showing selective reaction of one enantiomer.

Conclusion

The selection of an appropriate chiral resolving agent and method is paramount for the efficient separation of enantiomers. While direct performance data for this compound is limited, the principles of kinetic resolution, particularly with enzymes like lipase, have been well-established for structurally similar secondary alcohols such as 1-phenylethanol. These methods consistently yield high enantiomeric excess for one enantiomer while the other is converted to an easily separable derivative. The provided protocols offer a foundational approach for researchers to develop and optimize resolution processes for their specific chiral alcohol targets. As the demand for enantiopure compounds continues to grow, the development and characterization of new and more efficient resolving agents and methodologies will remain a key area of research.

References

A Comparative Guide to GC-MS and HPLC for Pharmaceutical Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

In the pharmaceutical industry, the identification and quantification of impurities are critical for ensuring the safety, efficacy, and stability of drug products.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) that mandate the control and characterization of impurities.[1][2][3][4] This guide provides a detailed comparison of two cornerstone analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the crucial task of impurity profiling.

Fundamental Principles and Applicability

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase within a column.[5] Its versatility makes it the workhorse for analyzing a wide array of compounds, particularly those that are non-volatile, polar, or thermally unstable, such as active pharmaceutical ingredients (APIs) and their degradation products.[6][7] HPLC is frequently coupled with detectors like UV-Vis or Diode Array (DAD) for quantification and Mass Spectrometry (LC-MS) for structural identification.[6][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is tailored for the analysis of volatile and semi-volatile compounds.[6][7][10] In this technique, a sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column.[6] The separated components then enter a mass spectrometer, which provides definitive identification and quantification. GC-MS is the gold standard for analyzing residual solvents, a key class of impurities regulated under ICH Q3C, and other volatile organic impurities.[6][10]

Quantitative Performance Comparison

The choice between HPLC and GC-MS often depends on the specific impurity and the required sensitivity. The following table summarizes typical performance characteristics for each technique in impurity profiling applications.[5]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Applicable Impurities Non-volatile & thermally labile compounds (e.g., degradation products, intermediates, starting materials).[6]Volatile & semi-volatile compounds (e.g., residual solvents, volatile reagents).[6][10]The physicochemical properties of the target impurity are the primary deciding factor.[6]
Limit of Detection (LOD) 0.005% - 0.05% (relative to API)0.01 ppm - 10 ppm (for residual solvents)[5]HPLC is highly sensitive for non-volatile impurities, while GC-MS excels for trace-level volatile compounds.[5]
Limit of Quantification (LOQ) 0.01% - 0.1% (relative to API)0.05 ppm - 25 ppm (for residual solvents)LOQ must be below the reporting threshold defined by ICH guidelines (typically 0.03-0.05%).[2]
Linearity (R²) > 0.999[5]> 0.998[5]Both methods demonstrate excellent linearity, crucial for accurate quantification.[5]
Accuracy (% Recovery) 98% - 102%[5]95% - 105%[5]High accuracy is achievable with both techniques, ensuring reliable reporting of impurity levels.[5]
Precision (%RSD) < 2.0%< 5.0%Both techniques offer high precision, with HPLC often showing slightly lower variability for routine assays.
Sample Derivatization Rarely required.Often necessary for non-volatile or polar compounds to increase volatility.[10]Derivatization adds a step to sample preparation and can introduce variability.

Experimental Workflows

The analytical workflows for HPLC and GC-MS, while both aimed at separation and detection, involve distinct steps tailored to the nature of the mobile and stationary phases.

HPLC_Workflow High-Performance Liquid Chromatography (HPLC) Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Dissolution in Mobile Phase Inject Injection Prep->Inject Column HPLC Column (e.g., C18) Inject->Column Mobile Phase (Liquid) Detect Detection (UV/DAD/MS) Column->Detect Separation by Polarity Data Data Acquisition & Integration Detect->Data Report Quantification & Reporting Data->Report GCMS_Workflow Gas Chromatography-Mass Spectrometry (GC-MS) Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Dissolution in Solvent (Headspace Vial) Inject Vaporization & Injection Prep->Inject Column GC Column (e.g., DB-5ms) Inject->Column Carrier Gas (Helium) Ionize Ionization (EI) Column->Ionize Separation by Boiling Point Analyze Mass Analyzer (MS) Ionize->Analyze Data Data Acquisition & Spectral Match Analyze->Data Report Quantification & Reporting Data->Report

References

Determining Enantiomeric Excess of 1-Phenyl-1-heptanol: A Comparative Guide to Chiral GC, HPLC, and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount in the synthesis and quality control of chiral molecules such as 1-Phenyl-1-heptanol. The stereochemical purity of this compound can significantly impact its pharmacological activity and safety profile. This guide provides an objective comparison of three common analytical techniques for determining the enantiomeric excess of this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral solvating agent. Detailed experimental protocols and illustrative data are presented to assist in selecting the most appropriate method for specific research needs.

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying the enantiomers of volatile and thermally stable compounds. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For alcohols like this compound, derivatization is sometimes employed to improve volatility and peak shape, though direct analysis is often possible on modern CSPs.

Experimental Protocol: Chiral GC

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with high-purity dichloromethane.

  • Transfer an aliquot of the solution into a 2 mL autosampler vial.

2. GC-FID Conditions:

  • GC System: Agilent 8890 GC or equivalent with Flame Ionization Detector (FID).

  • Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent gamma-cyclodextrin-based chiral column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 1 minute.

    • Ramp: 2°C/min to 160°C.

    • Hold at 160°C for 5 minutes.

  • Detector Temperature: 260°C.

3. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).

Illustrative Data: Chiral GC
CompoundRetention Time (min)Peak Area% Composition
(R)-1-Phenyl-1-heptanol12.54158,40012.0
(S)-1-Phenyl-1-heptanol12.891,161,60088.0

Calculated Enantiomeric Excess (ee): 76.0%

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh 10 mg of This compound dissolve Dissolve in 10 mL Dichloromethane weigh->dissolve transfer Transfer to Autosampler Vial dissolve->transfer inject Inject 1 µL into GC-FID transfer->inject separate Separation on Chiral Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Chiral GC Experimental Workflow

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for the separation of enantiomers. It can be performed in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of compounds, including aromatic alcohols.

Experimental Protocol: Chiral HPLC

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

3. Data Analysis:

  • Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers as described for the GC method.

Illustrative Data: Chiral HPLC
CompoundRetention Time (min)Peak Area% Composition
Enantiomer 18.32189,00012.0
Enantiomer 29.511,386,00088.0

Calculated Enantiomeric Excess (ee): 76.0%

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prepare_stock Prepare 1 mg/mL Stock in Mobile Phase filter Filter through 0.45 µm Syringe Filter prepare_stock->filter inject Inject 10 µL into HPLC-UV filter->inject separate Separation on Chiral Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Chiral HPLC Experimental Workflow

Method 3: NMR Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy can be used to determine enantiomeric excess by introducing a chiral environment that causes the signals of the enantiomers to become diastereotopically distinct. This is often achieved by adding a chiral solvating agent (CSA) to the NMR sample. The CSA forms transient, non-covalent complexes with the enantiomers, leading to different chemical shifts for corresponding protons.

Experimental Protocol: NMR with Chiral Solvating Agent

1. Sample Preparation:

  • In a clean NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the sample.

  • To the same NMR tube, add 1.2 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol as the chiral solvating agent.

  • Gently shake the tube to ensure thorough mixing.

2. NMR Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: CDCl₃.

  • Experiment: Standard ¹H NMR.

  • Temperature: 298 K.

3. Data Analysis:

  • Identify a well-resolved proton signal that shows distinct peaks for the two enantiomers in the presence of the CSA (e.g., the carbinol proton).

  • Integrate the corresponding signals for each enantiomer.

  • Calculate the enantiomeric excess (% ee) from the integration values: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 (where Integral₁ is the integration value of the major enantiomer's signal and Integral₂ is the integration value of the minor enantiomer's signal).

Illustrative Data: ¹H NMR with Chiral Solvating Agent
Proton SignalChemical Shift (ppm) without CSAChemical Shift (ppm) with CSA (Enantiomer 1)Chemical Shift (ppm) with CSA (Enantiomer 2)Integration
Carbinol CH4.65 (triplet)4.78 (triplet)4.82 (triplet)12 (Enantiomer 1), 88 (Enantiomer 2)

Calculated Enantiomeric Excess (ee): 76.0%

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve 5 mg Sample in 0.6 mL CDCl3 add_csa Add 1.2 eq. of Chiral Solvating Agent dissolve->add_csa acquire Acquire 1H NMR Spectrum add_csa->acquire identify Identify Diastereotopic Signals acquire->identify integrate Integrate Signals identify->integrate calculate Calculate Enantiomeric Excess integrate->calculate

NMR with Chiral Solvating Agent Workflow

Comparison of Methods

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Solvating Agent
Principle Differential partitioning on a chiral stationary phaseDifferential interaction with a chiral stationary phaseFormation of transient diastereomeric complexes
Sample Volatility RequiredNot requiredNot required
Sample Preparation Simple dissolution, potential derivatizationSimple dissolution and filtrationSimple dissolution, addition of CSA
Analysis Time Typically 10-30 minutes per sampleTypically 5-20 minutes per sampleTypically 5-15 minutes per sample
Sensitivity High (ng to pg range)High (µg to ng range)Lower (mg range)
Resolution Generally very highHigh, dependent on column and mobile phaseLower, dependent on CSA and analyte
Method Development Can be complex, requires screening of columns and temperature programsCan be complex, requires screening of columns and mobile phasesRelatively simple, involves screening of CSAs
Instrumentation GC with FIDHPLC with UV/DADNMR Spectrometer
Destructive? YesNo (can be collected)No
Pros High resolution, high sensitivity, robustVersatile, applicable to a wide range of compounds, non-destructiveRapid method development, non-destructive, provides structural information
Cons Requires volatile and thermally stable analytes, columns can be expensiveHigher solvent consumption, columns can be expensiveLower sensitivity, requires higher sample concentration, CSA can be expensive

Conclusion

The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.

  • Chiral GC is an excellent choice for routine quality control when high sensitivity and resolution are required, and the sample is known to be volatile and thermally stable.

  • Chiral HPLC offers greater versatility, especially if the analyte's volatility is a concern or if preparative separation is also desired. Its wide applicability to various compound classes makes it a staple in many analytical laboratories.

  • NMR with a chiral solvating agent is a powerful tool for rapid screening and method development, as it avoids the often lengthy process of chromatographic column and mobile phase optimization. While less sensitive, its non-destructive nature and the wealth of structural information it provides make it invaluable in a research and development setting.

For a comprehensive characterization of this compound, employing one of the chromatographic techniques for accurate and sensitive quantification, potentially corroborated by the NMR method, would provide the highest degree of confidence in the determined enantiomeric excess.

Comparison of different reducing agents for 1-phenylheptanone reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, critical for the creation of valuable intermediates in the pharmaceutical and fine chemical industries. The choice of reducing agent is paramount, influencing not only the reaction's efficiency but also its selectivity and scalability. This guide provides an objective comparison of various common reducing agents for the transformation of 1-phenylheptanone to 1-phenyl-1-heptanol, supported by experimental data and detailed protocols.

Comparison of Common Reducing Agents

The selection of an appropriate reducing agent for the conversion of 1-phenylheptanone to this compound depends on several factors, including the desired yield, reaction conditions, and tolerance of other functional groups. This section compares the performance of four common reduction methods: Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), Catalytic Hydrogenation, and Meerwein-Ponndorf-Verley (MPV) reduction.

Reducing AgentReaction ConditionsYield (%)Reaction TimeKey Characteristics
Sodium Borohydride (NaBH₄) Methanol (solvent), Room Temperature~85-95%1-3 hoursMild and selective for aldehydes and ketones. Safer and easier to handle than LiAlH₄.[1][2][3][4][5]
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Diethyl Ether (solvent), 0°C to Room Temperature>95%0.5-2 hoursPowerful reducing agent, reduces a wide range of functional groups.[6][7][8] Highly reactive with protic solvents.[7][8]
Catalytic Hydrogenation (H₂/Pd-C) Ethanol (solvent), 1 atm H₂, Room Temperature~99%2-6 hoursClean reaction with high yields. Requires specialized hydrogenation apparatus. Can also reduce other unsaturated groups.[9][10]
Meerwein-Ponndorf-Verley (MPV) Reduction Aluminum Isopropoxide, Isopropanol (solvent), Reflux~80-90%4-8 hoursHighly chemoselective for carbonyls. Reversible reaction driven by distillation of acetone.[11][12][13][14]

Experimental Workflow

The general workflow for the reduction of 1-phenylheptanone involves the reaction of the ketone with a suitable reducing agent, followed by workup and purification of the resulting alcohol.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Start Start Dissolve Ketone Dissolve 1-Phenylheptanone in appropriate solvent Start->Dissolve Ketone Add Reducing Agent Add Reducing Agent (e.g., NaBH4) Dissolve Ketone->Add Reducing Agent Reaction Monitoring Monitor Reaction (e.g., by TLC) Add Reducing Agent->Reaction Monitoring Quench Reaction Quench Reaction Reaction Monitoring->Quench Reaction Reaction Complete Extraction Extract with Organic Solvent Quench Reaction->Extraction Drying Dry Organic Layer Extraction->Drying Solvent Removal Remove Solvent Drying->Solvent Removal Purification Purify Product (e.g., Chromatography) Solvent Removal->Purification Characterization Characterize Product (e.g., NMR, IR) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the reduction of 1-phenylheptanone.

Detailed Experimental Protocols

Sodium Borohydride Reduction

Materials:

  • 1-Phenylheptanone

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1-phenylheptanone (1.0 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by flash column chromatography.

Lithium Aluminum Hydride Reduction

Materials:

  • 1-Phenylheptanone

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 1-phenylheptanone (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0°C and cautiously quench by the sequential dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.[15]

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the solid.

  • Wash the solid with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by flash column chromatography.

Catalytic Hydrogenation

Materials:

  • 1-Phenylheptanone

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 1-phenylheptanone (1.0 eq) in ethanol.

  • Add 10% Pd/C (5 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (1 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Meerwein-Ponndorf-Verley (MPV) Reduction

Materials:

  • 1-Phenylheptanone

  • Aluminum isopropoxide

  • Anhydrous isopropanol

  • Anhydrous toluene

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a distillation head, dissolve 1-phenylheptanone (1.0 eq) and aluminum isopropoxide (1.1 eq) in anhydrous isopropanol.

  • Heat the mixture to reflux and slowly distill off the acetone formed during the reaction.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 1 M HCl to quench the reaction and dissolve the aluminum salts.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Concluding Remarks

The choice of reducing agent for the synthesis of this compound from 1-phenylheptanone is a critical decision that impacts yield, selectivity, and operational safety. For general laboratory-scale synthesis where high yields and mild conditions are desired, Sodium Borohydride offers an excellent balance of reactivity and ease of use. For instances where a more potent reducing agent is necessary and other functional groups are absent, Lithium Aluminum Hydride provides rapid and near-quantitative conversion, albeit with more stringent handling requirements. Catalytic Hydrogenation is an exceptionally clean and high-yielding method, ideal for scale-up, but requires specialized equipment. Finally, the Meerwein-Ponndorf-Verley reduction stands out for its remarkable chemoselectivity, making it the preferred choice when other reducible functional groups are present in the molecule. Researchers should carefully consider these factors to select the most appropriate method for their specific synthetic goals.

References

A Comparative Guide to the Certificate of Analysis for 1-Phenyl-1-heptanol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the quality and purity of chemical reagents is paramount. The Certificate of Analysis (CoA) is a critical document that provides a detailed summary of a product's specifications and the results of quality control testing. This guide offers a comparative overview of the typical CoA requirements for 1-Phenyl-1-heptanol and its alternatives, providing insights into key quality parameters and the methodologies used to verify them.

Introduction to this compound and Its Alternatives

This compound is an aromatic alcohol characterized by a phenyl group and a seven-carbon aliphatic chain. It and its structural analogs are utilized in various applications, including as intermediates in organic synthesis and as components in the fragrance industry due to their characteristic scents. For the purpose of this guide, we will compare this compound with two common alternatives: 1-Phenylethanol, a shorter-chain aromatic alcohol, and Benzyl Alcohol, a simpler aromatic alcohol also used as a fragrance component and preservative.

Core Quality Parameters: A Comparative Analysis

The CoA for these aromatic alcohols typically includes several key tests to ensure identity, purity, and quality. The following table summarizes and compares the essential parameters for this compound and its selected alternatives.

ParameterThis compound1-PhenylethanolBenzyl AlcoholTest MethodPurpose
Appearance Clear, colorless to pale yellow liquidClear, colorless liquidClear, colorless liquidVisual InspectionTo ensure the product is free from visible impurities and has the expected physical state.
Assay (Purity) ≥ 98.0%≥ 99.0%≥ 99.5%Gas Chromatography (GC)To determine the percentage of the active compound in the sample.
Identity Conforms to structureConforms to structureConforms to structure¹H NMR, FT-IRTo confirm the chemical structure of the compound.
Refractive Index (n20/D) 1.501 - 1.5051.525 - 1.5291.538 - 1.542RefractometryA physical constant used for identification and to assess purity.
Specific Gravity (20/20 °C) 0.945 - 0.9551.010 - 1.0151.042 - 1.047DensitometryA measure of density that can indicate purity.
Water Content ≤ 0.1%≤ 0.1%≤ 0.05%Karl Fischer TitrationTo quantify the amount of water, which can affect reactivity and stability.
Related Substances Specified impurities ≤ 0.5%Specified impurities ≤ 0.2%Benzaldehyde ≤ 0.15%GC or HPLCTo identify and quantify any impurities or by-products from the synthesis.
Residual Solvents Conforms to USP <467> or ICH Q3CConforms to USP <467> or ICH Q3CConforms to USP <467> or ICH Q3CHeadspace GCTo ensure that levels of solvents used in the manufacturing process are below acceptable limits.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of the results presented in a CoA. Below are typical experimental protocols for the key analytical methods used.

Gas Chromatography (GC) for Assay and Related Substances
  • Objective: To determine the purity of the substance and to identify and quantify any related impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for the analysis of aromatic alcohols, such as a DB-5 (5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector and Detector Temperature: 250 °C and 280 °C, respectively.

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent (e.g., dichloromethane or methanol) to a known concentration.

  • Analysis: A small volume (typically 1 µL) of the prepared sample is injected into the GC. The retention times and peak areas of the main component and any impurities are recorded. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

¹H NMR Spectroscopy for Identity Confirmation
  • Objective: To confirm the chemical structure of the compound by analyzing the magnetic properties of its atomic nuclei.

  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Sample Preparation: A small amount of the sample (5-10 mg) is dissolved in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Analysis: The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed and compared to the expected spectrum for the compound's structure.

Karl Fischer Titration for Water Content
  • Objective: To accurately determine the amount of water in the sample.

  • Instrumentation: A Karl Fischer titrator (coulometric or volumetric).

  • Reagent: Karl Fischer reagent.

  • Sample Preparation: A known amount of the sample is accurately weighed and introduced into the titration cell.

  • Analysis: The sample is titrated with the Karl Fischer reagent. The instrument automatically determines the endpoint and calculates the water content, typically expressed as a percentage.

Quality Control and Analysis Workflow

The following diagram illustrates a typical workflow for the quality control and analysis of aromatic alcohols like this compound, from sample reception to the final release of the Certificate of Analysis.

QC_Workflow Figure 1. Quality Control Workflow for Aromatic Alcohols cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review and Reporting Sample_Reception Sample Reception Sample_Login Sample Login & Labeling Sample_Reception->Sample_Login Sample_Distribution Distribution to Labs Sample_Login->Sample_Distribution Physical_Tests Physical Tests (Appearance, Refractive Index) Sample_Distribution->Physical_Tests Chromatographic_Tests Chromatographic Tests (GC for Purity, HPLC for Impurities) Sample_Distribution->Chromatographic_Tests Spectroscopic_Tests Spectroscopic Tests (NMR, FT-IR for Identity) Sample_Distribution->Spectroscopic_Tests Wet_Chemistry Wet Chemistry (Karl Fischer for Water) Sample_Distribution->Wet_Chemistry Data_Analysis Data Analysis & Integration Physical_Tests->Data_Analysis Chromatographic_Tests->Data_Analysis Spectroscopic_Tests->Data_Analysis Wet_Chemistry->Data_Analysis Peer_Review Peer Review of Data Data_Analysis->Peer_Review CoA_Generation CoA Generation Peer_Review->CoA_Generation Final_Approval Final QC/QA Approval CoA_Generation->Final_Approval Product_Release Product_Release Final_Approval->Product_Release Product Release

A Comparative Guide to the Accurate Quantification of 1-Phenyl-1-heptanol Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 1-Phenyl-1-heptanol, is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of analytical methods for this compound, focusing on the significant improvements in accuracy and precision achieved through the use of an internal standard. Experimental data, detailed protocols, and workflow visualizations are presented to support the adoption of this best practice.

The Critical Role of Internal Standards in Quantitative Analysis

In chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), variability can be introduced at multiple stages, including sample preparation, injection volume, and instrument response. An internal standard (IS) is a compound with similar chemical properties to the analyte of interest, which is added in a constant, known amount to all samples, calibration standards, and quality controls.[1] By analyzing the ratio of the analyte's response to the internal standard's response, variations can be effectively normalized, leading to more robust and reliable quantitative results.[1]

Deuterated standards, which are structurally identical to the analyte but with some hydrogen atoms replaced by deuterium, are considered the "gold standard" for internal standardization in mass spectrometry.[2] This is due to their nearly identical extraction recovery, chromatographic retention time, and ionization response, which provides the most effective compensation for analytical variability.[2]

Comparison of Quantification Methods: With and Without Internal Standard

To illustrate the impact of using an internal standard, the following tables summarize hypothetical yet representative quantitative data for the analysis of this compound by GC-MS. The data compares a method relying on external calibration alone ("Without Internal Standard") to a method employing a deuterated internal standard, this compound-d5 ("With Internal Standard").

Table 1: Method Linearity

MethodCalibration Range (µg/mL)Correlation Coefficient (r²)
Without Internal Standard1 - 1000.995
With Internal Standard1 - 100> 0.999

Table 2: Accuracy and Precision

MethodConcentration LevelMean Recovery (%)Relative Standard Deviation (%RSD)
Without Internal StandardLow (5 µg/mL)88.28.5
Medium (50 µg/mL)92.56.2
High (90 µg/mL)108.75.1
With Internal StandardLow (5 µg/mL)99.12.1
Medium (50 µg/mL)101.31.5
High (90 µg/mL)99.81.2

The data clearly demonstrates that the use of an internal standard leads to a calibration curve with superior linearity and significantly improved accuracy (recovery closer to 100%) and precision (lower %RSD) across all concentration levels.

Experimental Protocols

Recommended Method: GC-MS with a Deuterated Internal Standard

This protocol describes the quantitative analysis of this compound in a representative sample matrix using this compound-d5 as the internal standard.

1. Materials and Reagents

  • This compound (analytical standard grade)

  • This compound-d5 (internal standard)

  • Methanol (HPLC grade)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Blank matrix (e.g., plasma, reaction mixture)

2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound-d5 and dissolve in 10 mL of methanol.

  • Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix with the analyte stock solution to achieve concentrations ranging from 1 to 100 µg/mL. Add a constant amount of the working internal standard solution to each calibration standard.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of the sample (or calibration standard), add 10 µL of the 10 µg/mL working internal standard solution.

  • Add 500 µL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

4. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Mode: Splitless, 1 µL injection volume

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature 230°C, Quadrupole temperature 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound and this compound-d5.

Alternative Method: HPLC-UV with a Non-Deuterated Internal Standard

For laboratories without access to GC-MS, HPLC with UV detection can be employed. While less specific than MS, the use of a structurally similar, non-deuterated internal standard can still provide a significant improvement in precision over external standard methods. For this compound, a suitable internal standard could be an analog such as 1-Phenyl-1-hexanol or 1-Phenyl-1-octanol.

1. Materials and Reagents

  • This compound (analytical standard grade)

  • 1-Phenyl-1-octanol (internal standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

2. HPLC Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

Sample preparation would follow a similar liquid-liquid extraction protocol as described for the GC-MS method.

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind using an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Spike_Sample Spike Sample with IS Sample->Spike_Sample Cal_Std Calibration Standards Spike_Std Spike Standards with IS Cal_Std->Spike_Std IS Internal Standard (this compound-d5) IS->Spike_Sample IS->Spike_Std Extraction Liquid-Liquid Extraction Spike_Sample->Extraction Spike_Std->Extraction GCMS GC-MS Injection Extraction->GCMS Data_Acq Data Acquisition (SIM Mode) GCMS->Data_Acq Peak_Integration Peak Integration (Analyte & IS) Data_Acq->Peak_Integration Calc_Ratio Calculate Response Ratio (Analyte Area / IS Area) Peak_Integration->Calc_Ratio Calibration_Curve Generate Calibration Curve Calc_Ratio->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound using an internal standard.

Logical_Relationship cluster_problem Sources of Analytical Variability cluster_solution Internal Standard as a Solution cluster_outcome Result Prep_Error Sample Preparation (e.g., extraction loss) Ratio_Calc Calculation of Analyte/IS Ratio Prep_Error->Ratio_Calc Affects Analyte & IS Similarly Inject_Error Injection Volume Inconsistency Inject_Error->Ratio_Calc Affects Analyte & IS Similarly Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Matrix_Effect->Ratio_Calc Affects Analyte & IS Similarly IS_Addition Addition of a constant amount of Internal Standard IS_Addition->Ratio_Calc Accurate_Quant Accurate and Precise Quantification Ratio_Calc->Accurate_Quant Normalizes Variability

Caption: Logical relationship illustrating how an internal standard corrects for analytical variability.

Conclusion

The experimental evidence strongly supports the use of an internal standard for the accurate quantification of this compound. The implementation of a deuterated internal standard with GC-MS provides the highest level of accuracy and precision by effectively compensating for variations inherent in the analytical process. For researchers, scientists, and drug development professionals, adopting an internal standard methodology is a critical step towards ensuring the reliability and integrity of quantitative data.

References

A Guide to Inter-Laboratory Comparison of 1-Phenyl-1-heptanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results across different laboratories is paramount. Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are essential for evaluating the performance of analytical methods and the proficiency of laboratory personnel.[1] This guide provides a framework for conducting an ILC for the analysis of 1-Phenyl-1-heptanol, a key chemical intermediate. While specific ILC data for this compound is not publicly available, this guide outlines the principles, protocols, and data presentation methods based on established practices for similar chemical compounds.

Principles of Inter-Laboratory Comparison

An ILC involves distributing homogenous samples of a material to multiple laboratories for analysis.[1] The results are then collected and statistically analyzed by a coordinating body to assess the performance of the participating laboratories and the analytical method itself.[1][2] The primary objectives of such a study for this compound would be to:

  • Assess the proficiency of participating laboratories in quantifying this compound.

  • Evaluate the reliability and comparability of different analytical methods used.

  • Identify potential systematic errors or biases in laboratory procedures.

  • Establish a consensus value for the concentration of this compound in a given matrix.

Performance is often evaluated using statistical measures like the Z-score, which compares a laboratory's result to the consensus mean of all participants.[3][4]

Hypothetical Inter-Laboratory Comparison Results for this compound

The following tables represent a hypothetical scenario for an ILC involving ten laboratories tasked with determining the concentration of this compound in a prepared sample.

Table 1: Summary of Analytical Methods Used by Participating Laboratories

Laboratory IDAnalytical MethodInstrument
Lab-01Gas Chromatography-Mass Spectrometry (GC-MS)Agilent 7890B GC with 5977A MSD
Lab-02High-Performance Liquid Chromatography (HPLC)Waters Alliance e2695 with 2998 PDA Detector
Lab-03Gas Chromatography-Mass Spectrometry (GC-MS)Shimadzu GCMS-QP2010 Ultra
Lab-04Gas Chromatography-Flame Ionization Detection (GC-FID)PerkinElmer Clarus 680
Lab-05High-Performance Liquid Chromatography (HPLC)Agilent 1260 Infinity II
Lab-06Gas Chromatography-Mass Spectrometry (GC-MS)Thermo Fisher TRACE 1310 GC with ISQ QD MS
Lab-07High-Performance Liquid Chromatography (HPLC)Shimadzu LC-20AD
Lab-08Gas Chromatography-Mass Spectrometry (GC-MS)Agilent 8890 GC with 5977B MSD
Lab-09Gas Chromatography-Flame Ionization Detection (GC-FID)Thermo Fisher TRACE 1300
Lab-10High-Performance Liquid Chromatography (HPLC)Waters ACQUITY UPLC H-Class

Table 2: Hypothetical Results of this compound Analysis

Assigned Value (Consensus Mean): 50.00 mg/L Standard Deviation for Proficiency Assessment: 2.50 mg/L

Laboratory IDReported Concentration (mg/L)Z-ScorePerformance Evaluation
Lab-0151.200.48Satisfactory
Lab-0248.90-0.44Satisfactory
Lab-0350.500.20Satisfactory
Lab-0453.801.52Satisfactory
Lab-0547.10-1.16Satisfactory
Lab-0655.502.20Unsatisfactory
Lab-0749.80-0.08Satisfactory
Lab-0850.100.04Satisfactory
Lab-0945.90-1.64Satisfactory
Lab-1052.300.92Satisfactory

Note: Z-scores are calculated as (Reported Value - Assigned Value) / Standard Deviation. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of an ILC. Below are representative protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Quantification of this compound using GC-MS

This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • A stock solution of this compound (1000 mg/L) is prepared in methanol.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 mg/L to 100 mg/L.

  • An internal standard (e.g., 1-phenyl-1-hexanol) is added to all standards and samples to a final concentration of 20 mg/L.

  • For unknown samples, a 1 mL aliquot is diluted with methanol and the internal standard is added.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Quantification is performed using a calibration curve generated from the peak area ratios of this compound to the internal standard.

Protocol 2: Quantification of this compound using HPLC

This method is an alternative for the analysis of this compound, particularly if derivatization is to be avoided.

1. Sample Preparation:

  • A stock solution of this compound (1000 mg/L) is prepared in acetonitrile.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 mg/L to 100 mg/L.

  • An internal standard (e.g., 1-phenyl-1-octanol) is added to all standards and samples.

  • Samples are filtered through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Detector: Photodiode Array (PDA) Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area of this compound against its concentration. The concentration of unknown samples is determined from this curve.

Visualizations

Diagrams are provided to illustrate the workflow of the inter-laboratory comparison and the analytical processes.

ILC_Workflow cluster_Coordination Coordinating Body cluster_Labs Participating Laboratories A Sample Preparation (Homogenous Batches) B Sample Distribution A->B Distribute Samples C Sample Receipt & Analysis B->C Samples to Labs E Data Collection & Anonymization F Statistical Analysis (e.g., Z-Scores) E->F Analyze Data G Final Report Generation F->G Generate Report G->B Feedback & Next Round D Results Reporting C->D Submit Results D->E Collect Data

Inter-laboratory comparison workflow.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataProc Data Processing Prep1 Receive ILC Sample Prep4 Dilute/Filter Sample Prep1->Prep4 Prep2 Prepare Stock & Working Standards Analysis1 Instrument Calibration Prep2->Analysis1 Prep3 Add Internal Standard Prep3->Prep4 Analysis2 Inject Samples & Standards Prep4->Analysis2 Analysis1->Analysis2 Analysis3 Acquire Data (Chromatograms) Analysis2->Analysis3 Data1 Peak Integration & Identification Analysis3->Data1 Data2 Generate Calibration Curve Data1->Data2 Data3 Calculate Concentration Data2->Data3 Data4 Report Final Result Data3->Data4

General analytical workflow for a participating laboratory.

References

A Spectroscopic Comparison of (R)- and (S)-1-Phenyl-1-heptanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals

This guide provides a detailed spectroscopic comparison of the enantiomers of 1-Phenyl-1-heptanol, (R)- and (S)-1-Phenyl-1-heptanol. A fundamental principle of stereochemistry is that enantiomers exhibit identical physical and spectroscopic properties in an achiral environment. Therefore, standard spectroscopic techniques such as NMR, IR, and Mass Spectrometry will not differentiate between the (R) and (S) forms. Their spectra are, for all practical purposes, identical.

This guide will first present the spectroscopic data for the racemic mixture of this compound. Subsequently, it will detail the specialized techniques required to distinguish between the two enantiomers, providing experimental protocols for both standard and chiral-specific analyses.

Spectroscopic Data for this compound (Racemic)

The following tables summarize the expected spectroscopic data for this compound. As enantiomers, both (R)- and (S)-1-Phenyl-1-heptanol will produce these same results under standard achiral conditions.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35 - 7.25Multiplet5HAromatic protons (C₆H₅)
~4.60Triplet1HMethine proton (-CH(OH)-)
~1.80 - 1.70Multiplet2HMethylene protons (-CH₂-) adjacent to the carbinol carbon
~1.40 - 1.20Multiplet8HMethylene protons of the hexyl chain (-(CH₂)₄-)
~0.88Triplet3HTerminal methyl proton (-CH₃)
VariableBroad Singlet1HHydroxyl proton (-OH)

Solvent: CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
~144.5Quaternary aromatic carbon (C-ipso)
~128.5Aromatic carbons (C-ortho/C-meta)
~127.5Aromatic carbon (C-para)
~126.0Aromatic carbons (C-ortho/C-meta)
~76.0Methine carbon (-CH(OH)-)
~39.0Methylene carbon (-CH₂-) adjacent to the carbinol carbon
~31.8Methylene carbon of the hexyl chain
~29.2Methylene carbon of the hexyl chain
~25.8Methylene carbon of the hexyl chain
~22.6Methylene carbon of the hexyl chain
~14.1Terminal methyl carbon (-CH₃)

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

Table 3: Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3600 - 3200Strong, BroadO-H stretch (hydrogen-bonded alcohol)
~3100 - 3000MediumC-H stretch (aromatic)
~2950 - 2850StrongC-H stretch (aliphatic)
~1600, ~1495, ~1450Medium-WeakC=C stretch (aromatic ring)
~1050StrongC-O stretch (secondary alcohol)
~760, ~700StrongC-H out-of-plane bend (monosubstituted benzene)

Table 4: Mass Spectrometry (EI-MS) Data of this compound

m/zRelative Intensity (%)Assignment
192.15Low[M]⁺ (Molecular Ion)
107High[C₇H₇O]⁺ (Benzylic cleavage)
105Moderate[C₇H₅O]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)
79High[C₆H₇]⁺
77High[C₆H₅]⁺ (Phenyl cation)

Differentiation of (R)- and (S)-1-Phenyl-1-heptanol

To distinguish between the enantiomers, a chiral environment must be introduced. This is typically achieved through chiral chromatography or by using chiral additives in NMR spectroscopy.

Chiral Chromatography (GC or HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers.[1][2] By using a chiral stationary phase (CSP), the two enantiomers interact diastereomerically with the CSP, leading to different retention times and thus, separation.

NMR Spectroscopy with Chiral Resolving Agents

In an achiral solvent, the NMR spectra of (R)- and (S)-1-Phenyl-1-heptanol are identical. However, by adding a chiral resolving agent, a pair of diastereomeric complexes is formed, which will have distinct NMR spectra.[3]

  • Chiral Derivatizing Agents (CDAs): These agents, such as Mosher's acid chloride ((R)- or (S)-MTPA-Cl), react covalently with the alcohol to form diastereomeric esters.[4][5] These diastereomers have different chemical shifts, allowing for the quantification of each enantiomer.

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the alcohol.[3][6] This interaction is sufficient to induce different chemical shifts for the enantiomers, allowing for their differentiation in the NMR spectrum.

Experimental Protocols

Standard Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Place a small drop of neat this compound between two NaCl or KBr plates to create a thin liquid film.

  • Acquisition: Obtain the spectrum using an FTIR spectrometer, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean plates should be acquired first and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI) is a common method. The sample can be introduced via a direct insertion probe or, more commonly, as the effluent from a Gas Chromatography (GC) column.

  • Acquisition: In a typical GC-MS setup, the sample is injected into the GC, separated from impurities, and then introduced into the mass spectrometer. The mass spectrum is recorded over a range of m/z 50-300.

Chiral Analysis Protocols

1. Chiral Gas Chromatography (GC)

  • Column: Use a capillary column with a chiral stationary phase, such as one based on derivatized cyclodextrins (e.g., Chirasil-DEX CB).[7]

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 250°C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a slow rate (e.g., 2-5°C/min) to a final temperature (e.g., 180°C).

  • Analysis: The (R)- and (S)-enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers.

2. NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Ester Analysis)

  • Objective: To create diastereomeric esters that are distinguishable by NMR.[4]

  • Procedure (in two separate NMR tubes):

    • Tube A: To a solution of the this compound sample (~5 mg) in a suitable deuterated solvent (e.g., pyridine-d₅ or CDCl₃ with a trace of pyridine), add a slight excess (~1.2 equivalents) of (R)-(-)-MTPA chloride.

    • Tube B: In a separate tube, repeat the procedure using (S)-(+)-MTPA chloride.

  • Reaction: Allow the reactions to proceed to completion at room temperature.

  • Acquisition: Acquire ¹H NMR spectra for both reaction mixtures.

  • Analysis: Compare the spectra. The signals corresponding to the protons near the chiral center of the original alcohol will appear at different chemical shifts for the two diastereomers. By integrating these distinct signals, the enantiomeric ratio can be determined.

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_standard Standard Spectroscopic Analysis cluster_chiral Chiral Differentiation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Obtain Spectra: - Chemical Shifts - Vibrational Frequencies - m/z Fragments NMR->Data IR->Data MS->Data Chiral_Method Chiral Analysis Required? (Identical Spectra) Data->Chiral_Method Chiral_GC Chiral GC or HPLC Chiral_Method->Chiral_GC Yes Chiral_NMR NMR with Chiral Resolving Agent Chiral_Method->Chiral_NMR Yes Results Separated Peaks (GC) or Diastereomeric Signals (NMR) Chiral_GC->Results Chiral_NMR->Results Quant Quantify Enantiomeric Excess (% ee) Results->Quant

Caption: Workflow for the complete spectroscopic analysis of this compound.

References

Safety Operating Guide

Personal protective equipment for handling 1-Phenyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for laboratory professionals working with 1-Phenyl-1-heptanol. Adherence to these procedures is critical for ensuring personal safety and environmental protection.

Hazard Summary and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a combustible liquid that can cause serious eye irritation. Therefore, appropriate personal protective equipment must be worn at all times.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.To protect against splashes and vapors that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact.[4]
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To prevent skin contact with splashes.[4]
Respiratory Protection Work in a well-ventilated area. A respirator with an appropriate filter for organic gases and vapors may be necessary if aerosols are generated or ventilation is inadequate.[3]To avoid inhalation of potentially harmful vapors.[3]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

Handling Procedures:

  • Read and understand the safety information before handling.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][5]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[1]

  • Take off any contaminated clothing immediately.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Emergency and First Aid Protocols

Exposure Route First Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek medical attention.[6]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Spill Management and Disposal Plan

Spill Containment:

  • Evacuate non-essential personnel from the area.

  • Ensure the area is well-ventilated.[3]

  • Remove all sources of ignition.[5]

  • Cover drains to prevent environmental contamination.[1]

  • Absorb the spill with an inert material such as sand, earth, or a universal binding agent.[3]

Disposal:

  • Collect the spilled material and absorbent in a labeled, closed container for disposal.[3][5]

  • Dispose of the waste through a licensed and approved waste disposal company.[1][3][5] Do not dispose of it in a standard landfill or sewer system.[3]

  • Chemical waste generators must adhere to all local, state, and federal regulations for hazardous waste disposal.[5][7]

Quantitative Data (Based on 1-Heptanol)

Property Value
Molecular Formula C7H16O
Molecular Weight 116.20 g/mol
Boiling Point 176 °C (348.8 °F)
Flash Point 73 °C (163.4 °F)
Specific Gravity 0.822
Vapor Pressure 0.5 mbar @ 20 °C
Autoignition Temperature 350 °C (662 °F)
Solubility Insoluble in water.

Data for 1-Heptanol, a structurally similar compound.[5]

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Protocol a Conduct Risk Assessment b Review Safety Data (for similar compounds) a->b c Don Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Work in a Fume Hood c->d e Keep Away from Ignition Sources d->e f Perform Experiment e->f g Segregate Waste f->g k Spill or Exposure Occurs f->k h Label Waste Container g->h i Store in Designated Area h->i j Arrange for Professional Disposal i->j l Follow First Aid Procedures k->l m Contain Spill with Absorbents k->m n Notify Safety Officer l->n m->n

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.